Product packaging for Fmoc-L-Cys(oNv)-OH(Cat. No.:CAS No. 214633-71-3)

Fmoc-L-Cys(oNv)-OH

Cat. No.: B2809193
CAS No.: 214633-71-3
M. Wt: 538.57
InChI Key: NXDKPXABTJDJPZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Cys(oNv)-OH is a strategically protected cysteine derivative essential for advanced Fmoc-based solid-phase peptide synthesis (SPPS). Its value lies in the orthogonal protection of its functional groups: the α-amino group is protected by the base-labile Fmoc group, while the thiol side chain is protected by the photolabile o-nitroveratryl (oNv) group. This configuration allows for the sequential and controlled deprotection of the cysteine residue, which is critical for the regioselective formation of disulfide bonds in complex peptides. The core application of this building block is in the synthesis of peptides containing multiple disulfide bridges. The oNv protecting group is completely stable to the basic conditions (e.g., piperidine) used for the repetitive removal of the Fmoc group during chain elongation. The thiol group can be selectively unmasked at a precise stage of the synthesis by irradiation with UV light (typically 350-365 nm) under neutral and mild conditions, without affecting other acid- or base-labile protecting groups. This photolytic deprotection enables the controlled, stepwise formation of specific disulfide bonds, a fundamental requirement for producing correctly folded and biologically active peptides like insulin and α-conotoxins. Furthermore, the reactive thiol group of cysteine poses significant challenges during synthesis, including unwanted oxidation and side reactions. The oNv group effectively suppresses these issues, ensuring high fidelity throughout the synthesis process. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N2O8S B2809193 Fmoc-L-Cys(oNv)-OH CAS No. 214633-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O8S/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)14-38-15-22(26(30)31)28-27(32)37-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDKPXABTJDJPZ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Cys(oNv)-OH: A Key Building Block in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cys(oNv)-OH is a specialized derivative of the amino acid L-cysteine, engineered for advanced applications in solid-phase peptide synthesis (SPPS).[1] It is a critical tool for the synthesis of complex peptides, particularly those containing multiple cysteine residues that require precise disulfide bond formation. This is achieved through a strategic combination of protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a photolabile o-nitroveratryl (oNv) group on the thiol side chain.[1]

The key advantage of this compound lies in the orthogonality of its protecting groups.[1][2] The Fmoc group can be removed under mild basic conditions (e.g., with piperidine), while the oNv group is stable to these conditions and is selectively cleaved by UV photolysis (typically at 350-365 nm).[1][2] This allows for the targeted deprotection of the cysteine thiol at a specific stage of the synthesis, enabling directed disulfide bond formation without affecting other protecting groups on the peptide chain.[1] This level of control is essential for synthesizing biologically active peptides like insulin and α-conotoxin ImI, where correct disulfide bridging is paramount for proper folding and function.[1][2]

Chemical Properties and Structure

This compound is characterized by its specific chemical properties that make it suitable for peptide synthesis. Its IUPAC name is (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]propanoic acid.[1]

Quantitative Data Summary
PropertyValue
IUPAC Name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]propanoic acid[1]
Synonyms N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine, Fmoc-Cys(oNv)-OH[2]
Molecular Formula C27H26N2O8S[1][2][3]
Molecular Weight 538.57 g/mol [1][2]
CAS Number 214633-71-3[1][2]
Purity ≥ 95%[3]
Storage Temperature 2-8°C[2]
Chemical Structure

The structure of this compound incorporates the L-cysteine backbone with the bulky Fmoc group attached to the nitrogen and the oNv group attached to the sulfur atom.

Fmoc_L_Cys_oNv_OH cluster_cys L-Cysteine Core cluster_fmoc Fmoc Group cluster_onv oNv Group C_alpha C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta H H C_alpha->H N_alpha N N_alpha->C_alpha N_alpha->H O_carboxyl O C_carboxyl->O_carboxyl OH_carboxyl OH C_carboxyl->OH_carboxyl S_thiol S C_beta->S_thiol Fmoc Fmoc Fmoc->N_alpha Amide Bond oNv o-Nitroveratryl oNv->S_thiol Thioether Bond

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized methodology for its incorporation and selective deprotection.

General SPPS Workflow

The synthesis involves sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus by treating the resin with a 20% piperidine solution in DMF.[4] This exposes the free amine for the next coupling step.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid, including this compound at the desired position, using activating reagents like HATU or HCTU.[1]

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

Selective Deprotection of the oNv Group

Once the peptide chain is synthesized, the oNv group can be selectively removed to unmask the cysteine's thiol group.

  • Preparation: The peptide-resin is washed and suspended in a suitable solvent mixture (e.g., NMP/H₂O/diethylamine).

  • Photolysis: The suspension is irradiated with UV light at a wavelength of approximately 365 nm under ambient conditions.[1][2] The irradiation time depends on the scale and specific peptide sequence.

  • Thiol Liberation: The photolysis cleaves the oNv group, liberating the free thiol (-SH) on the cysteine residue and generating byproducts such as 4,5-dimethoxy-2-nitrosobenzaldehyde.[1]

  • Disulfide Bond Formation: The newly exposed thiol group is now available for subsequent reactions, such as oxidation to form a disulfide bond with another deprotected cysteine residue.[1][2] This can be achieved using various oxidizing agents or by air oxidation at a controlled pH.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash deprotection1->wash1 coupling Couple next Fmoc-AA (e.g., this compound) repeat Repeat Cycle coupling->repeat wash1->coupling repeat->deprotection1 Continue Elongation photolysis Selective oNv Deprotection (UV light, ~365 nm) repeat->photolysis Chain Complete disulfide Directed Disulfide Bond Formation photolysis->disulfide cleavage Final Cleavage from Resin disulfide->cleavage end Purified Peptide cleavage->end

Caption: SPPS workflow using this compound.

Signaling Pathways and Logical Relationships

The utility of this compound is based on the principle of orthogonal protection schemes in chemical synthesis. This allows for a multi-step, controlled process where different protecting groups can be removed independently of one another.

Orthogonal_Protection Peptide Fully Protected Peptide on Resin (Fmoc-NH..., Cys(oNv), Sidechain(tBu)) Base Base Treatment (e.g., Piperidine) Peptide->Base Selective Fmoc Removal UV UV Irradiation (~365 nm) Peptide->UV Selective oNv Removal Acid Acid Treatment (e.g., TFA) Peptide->Acid Global Deprotection Peptide_NH2 Free N-Terminus (H2N-..., Cys(oNv), Sidechain(tBu)) Base->Peptide_NH2 Peptide_SH Free Thiol (Fmoc-NH..., Cys(SH), Sidechain(tBu)) UV->Peptide_SH Peptide_Final Fully Deprotected Peptide (H2N-..., Cys(SH), Sidechain-OH) Acid->Peptide_Final Peptide_NH2->Base Further Elongation Possible Peptide_SH->UV Disulfide Formation Possible

Caption: Orthogonal deprotection strategy.

Conclusion

This compound is an invaluable reagent for chemists and drug development professionals engaged in the synthesis of complex peptides. Its unique combination of a base-labile Fmoc group and a photolabile oNv group provides an essential layer of orthogonal control. This enables the precise and directed formation of disulfide bonds, which is a critical step in producing many biologically active peptides with correct three-dimensional structures. The seamless integration of this compound into standard SPPS protocols makes it a powerful and versatile tool in the field of peptide chemistry.[1]

References

Synthesis and Purification of Fmoc-L-Cys(oNv)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethyloxycarbonyl)-S-(4,5-dimethoxy-2-nitrobenzyl)-L-cysteine, commonly known as Fmoc-L-Cys(oNv)-OH. This valuable amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a photolabile protecting group on the cysteine side chain. The o-nitroveratryl (oNv) group allows for orthogonal deprotection using UV light, enabling the site-specific formation of disulfide bonds and other modifications in complex peptide structures.

Chemical Properties and Structure

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₇H₂₆N₂O₈S
Molecular Weight 538.57 g/mol
CAS Number 214633-71-3
Appearance Off-white to yellow solid
Solubility Soluble in DMF, NMP, and other polar organic solvents
Storage 2-8°C, protected from light and moisture

Synthetic Pathway Overview

The synthesis of this compound is a two-step process that begins with the selective protection of the thiol group of L-cysteine, followed by the protection of the α-amino group. This sequential approach is crucial to prevent side reactions and ensure a high-purity final product.

Synthesis_Pathway L_Cysteine L-Cysteine S_oNv_Cys S-(4,5-Dimethoxy-2-nitrobenzyl)-L-cysteine L_Cysteine->S_oNv_Cys  S-Alkylation (Base) oNv_Cl 4,5-Dimethoxy-2-nitrobenzyl chloride (oNv-Cl) oNv_Cl->S_oNv_Cys Fmoc_Cys_oNv_OH This compound S_oNv_Cys->Fmoc_Cys_oNv_OH  N-Fmoc Protection (Base) Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Cys_oNv_OH Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Step 1: S-Alkylation Step 1: S-Alkylation Start->Step 1: S-Alkylation Step 2: N-Fmoc Protection Step 2: N-Fmoc Protection Step 1: S-Alkylation->Step 2: N-Fmoc Protection Crude Product Crude Product Step 2: N-Fmoc Protection->Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Recrystallization Recrystallization Flash Chromatography->Recrystallization Final Product Final Product Recrystallization->Final Product

The o-Nitrobenzyl Cage: A Technical Guide to the Mechanism and Application of the o-Nitroveratryl (oNV) Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the o-nitroveratryl (oNV) group, a widely utilized photolabile protecting group (PPG) in chemistry, biology, and drug development. We will delve into the intricate mechanism of its light-induced cleavage, present key quantitative data for its application, and provide detailed experimental protocols for its use.

Introduction to the o-Nitroveratryl Protecting Group

The o-nitroveratryl group is a member of the o-nitrobenzyl (oNB) class of photolabile protecting groups. Its structure, characterized by a 2-nitrobenzyl system with two methoxy groups on the aromatic ring, allows for the "caging" of a wide variety of functional groups, including alcohols, phenols, carboxylic acids, and amines. The primary advantage of the oNV group lies in its ability to be cleaved with high efficiency upon irradiation with near-UV light (typically around 365 nm), releasing the protected molecule and a harmless byproduct. This spatial and temporal control over the release of active molecules makes the oNV group an invaluable tool in fields ranging from neuroscience to targeted drug delivery.

The Photolysis Mechanism of the o-Nitroveratryl Group

The photochemical cleavage of the o-nitroveratryl group is a multi-step intramolecular redox reaction. Upon absorption of a photon, the oNV group undergoes a series of electronic and conformational rearrangements, ultimately leading to the release of the protected substrate.

The generally accepted mechanism proceeds as follows:

  • Photoexcitation: The o-nitroveratryl moiety absorbs a photon, promoting it to an excited singlet state, which then rapidly converts to a triplet state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.

  • Cyclization and Oxygen Insertion: The aci-nitro intermediate undergoes a cyclization reaction, forming a five-membered ring transient species.

  • Rearrangement and Cleavage: This cyclic intermediate rearranges, leading to the transfer of an oxygen atom to the benzylic carbon. This is followed by the cleavage of the benzylic C-O bond, releasing the protected substrate (ROH).

  • Byproduct Formation: The remaining part of the oNV molecule rearranges to form the final byproduct, o-nitrosoveratraldehyde.

This intricate mechanism ensures a clean and efficient release of the caged compound upon light stimulation.

oNV_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Transient Intermediates cluster_products Products oNV_caged oNV-OR oNV_excited oNV-OR* oNV_caged->oNV_excited hv (Photon Absorption) aci_nitro aci-Nitro Intermediate oNV_excited->aci_nitro Intramolecular H-Abstraction cyclic_intermediate Cyclic Intermediate aci_nitro->cyclic_intermediate Cyclization released_substrate Released Substrate (ROH) cyclic_intermediate->released_substrate Rearrangement & Cleavage byproduct o-Nitrosoveratraldehyde cyclic_intermediate->byproduct Byproduct Formation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photolysis Photochemical Cleavage cluster_analysis Analysis synthesis Caging Reaction: Carboxylic Acid + oNV-Br purification Silica Gel Chromatography synthesis->purification characterization NMR & Mass Spectrometry purification->characterization solution_prep Prepare Solution of oNV-caged Compound characterization->solution_prep irradiation Irradiate with 365 nm Light solution_prep->irradiation hplc_analysis HPLC Analysis irradiation->hplc_analysis Take Time Points quantification Quantify Reactants & Products hplc_analysis->quantification

An In-Depth Technical Guide to the Stability and Storage of Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cys(oNv)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of complex peptides containing multiple disulfide bonds. Its utility lies in the orthogonal protection strategy it offers: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function is labile to basic conditions (e.g., piperidine), while the 2-nitroveratryl (oNv) group protecting the cysteine thiol is selectively cleaved by photolysis.[1] This dual protection allows for precise control over disulfide bond formation. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, along with detailed experimental protocols for its synthesis and use, ensuring its effective application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine
Synonyms Fmoc-Cys(oNv)-OH, (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4,5-dimethoxy-2-nitrobenzylthio)propanoic acid
CAS Number 214633-71-3
Molecular Formula C₂₇H₂₆N₂O₈S
Molecular Weight 538.57 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Stability Profile

The stability of this compound is critical for its successful application in peptide synthesis. The primary factors influencing its stability are temperature, light, and moisture.

Temperature Stability

For long-term storage, this compound should be stored at 2-8°C . While it can be handled at room temperature for short periods, elevated temperatures can accelerate the potential degradation of the Fmoc group. It is recommended to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Light Sensitivity

The 2-nitroveratryl (oNv) protecting group is inherently photosensitive and is designed to be cleaved by UV light, typically around 350 nm .[2] Therefore, it is imperative to protect the solid compound and its solutions from light exposure to prevent premature deprotection of the cysteine thiol. Storage in amber vials or containers wrapped in aluminum foil is highly recommended.

Moisture and pH Stability

Fmoc-protected amino acids should be stored in a dry environment as moisture can lead to hydrolysis. The compound is stable under neutral and acidic conditions. The Fmoc group is cleaved under basic conditions, a property exploited in SPPS. The S-(2-nitroveratryl) ether linkage is generally stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) for standard cycle times, ensuring the orthogonality of the protecting groups.

Storage Recommendations

To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.
Light Store in the dark (e.g., amber vial, wrapped in foil)Prevents premature photolytic cleavage of the oNv group.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.Minimizes exposure to moisture and oxygen.

Experimental Protocols

The following are key experimental protocols related to this compound, based on established methodologies.

Synthesis of this compound

This protocol is adapted from the work of Karas et al. (2014).

Materials:

  • L-cysteine hydrochloride

  • 2-nitroveratryl alcohol

  • Thionyl chloride

  • Triethylamine (TEA)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Preparation of 2-nitroveratryl chloride: 2-nitroveratryl alcohol is reacted with thionyl chloride in DCM to yield 2-nitroveratryl chloride. The product is isolated after removal of the solvent.

  • S-alkylation of L-cysteine: L-cysteine hydrochloride is dissolved in a mixture of DMF and water. The pH is adjusted to ~8 with TEA. 2-nitroveratryl chloride is then added, and the reaction is stirred until completion. The product, S-(2-nitroveratryl)-L-cysteine, is precipitated by acidification and collected by filtration.

  • Fmoc protection: The S-protected cysteine is dissolved in a mixture of dioxane and water, and the pH is adjusted to ~9 with TEA. Fmoc-OSu is added, and the reaction is stirred overnight. The product is then precipitated by acidification with HCl, extracted with an organic solvent, and purified by silica gel chromatography to yield this compound.

Use in Fmoc-SPPS

This compound is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. Activation is typically achieved using a carbodiimide reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to minimize racemization.

Photolytic Cleavage of the oNv Group

Materials:

  • Peptide-on-resin with Cys(oNv)

  • Photolysis buffer (e.g., aqueous buffer at neutral pH)

  • UV lamp with an emission maximum around 350-365 nm

  • Scavengers (e.g., β-mercaptoethanol or dithiothreitol, DTT)

Procedure:

  • Swell the peptide-resin in the chosen photolysis buffer.

  • Irradiate the resin suspension with a UV lamp (350-365 nm) at room temperature. The irradiation time will depend on the scale of the synthesis and the specific peptide sequence and should be optimized.

  • The inclusion of scavengers can help to trap the nitrosobenzaldehyde byproduct that is formed during photolysis.

  • After photolysis, the resin is washed thoroughly to remove the cleaved protecting group and any byproducts. The free thiol on the cysteine residue is then available for subsequent reactions, such as disulfide bond formation.

Degradation Pathways and Logical Relationships

The primary degradation pathway of concern for this compound is the premature cleavage of its protecting groups. The logical relationship of these deprotection steps is central to its utility in orthogonal peptide synthesis.

G cluster_SPPS SPPS Workflow cluster_cleavage Protecting Group Cleavage FmocCysOnv This compound H2NCysOnv H2N-L-Cys(oNv)-OH FmocCysOnv->H2NCysOnv Piperidine in DMF (Fmoc Removal) FmocCysSH Fmoc-L-Cys(SH)-OH FmocCysOnv->FmocCysSH UV Light (350 nm) (oNv Removal) Degradation Degradation Products FmocCysOnv->Degradation Improper Storage (Heat, Light, Moisture) H2NCysOnv->FmocCysOnv Coupling to next Fmoc-AA FmocCysSH->Degradation Oxidation

Caption: Orthogonal deprotection and potential degradation pathways of this compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, offering an orthogonal strategy for cysteine protection. Its stability is highly dependent on proper storage conditions, namely refrigeration, protection from light, and exclusion of moisture. By adhering to the guidelines and protocols outlined in this technical guide, researchers can ensure the integrity of this building block and achieve reliable and reproducible results in their peptide synthesis endeavors.

References

Orthogonal Protection Strategy Using Fmoc and oNv Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the principles and applications of an orthogonal protection strategy employing the fluorenylmethyloxycarbonyl (Fmoc) and o-nitroveratryloxycarbonyl (oNv) protecting groups. This strategy is particularly powerful for the spatially controlled synthesis of high-density peptide and nucleic acid arrays, which are invaluable tools in drug discovery and biomedical research.

Core Principles of Orthogonality

In chemical synthesis, particularly in the construction of complex biomolecules, orthogonal protection strategies are essential. An orthogonal system consists of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. This allows for the selective deprotection and modification of specific sites within a molecule.

The Fmoc/oNv system is a prime example of an effective orthogonal strategy:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group. It is stable under acidic conditions and photolysis but is readily removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent.

  • oNv (o-Nitroveratryloxycarbonyl) Group: This is a photolabile protecting group. It is stable to acidic and basic conditions but can be selectively cleaved by UV irradiation, typically at a wavelength of 365 nm.

The orthogonality of Fmoc and oNv lies in their distinct deprotection mechanisms, enabling the precise, site-specific elaboration of synthetic molecules on a solid support. This is the foundational principle behind techniques like photolithographic synthesis of high-density peptide arrays.

Experimental Protocols

Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Fmoc-protected peptide on a solid support (e.g., resin)

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

  • Nitrogen gas for drying

Procedure:

  • Swell the resin-bound peptide in DMF for 10-15 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Thoroughly wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (2-3 times).

  • Dry the resin under a stream of nitrogen.

oNv Group Deprotection

This protocol details the photolytic cleavage of the oNv protecting group, often used in the light-directed synthesis of microarrays.

Materials:

  • Solid support functionalized with an oNv-protected molecule

  • UV light source (e.g., mercury lamp with a 365 nm filter)

  • Photomask (if spatial control is required)

  • Propan-2-ol for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • Ensure the solid support is dry.

  • If creating a patterned array, align the photomask over the solid support.

  • Expose the desired areas of the support to UV light (365 nm). The exposure time will depend on the intensity of the light source and the specific substrate but is typically in the range of several minutes.

  • After exposure, wash the support thoroughly with propan-2-ol to remove the cleaved oNv group and any byproducts.

  • Wash the support with DCM.

  • Dry the support under a stream of nitrogen.

Quantitative Data and Orthogonality

The effectiveness of this orthogonal strategy is demonstrated by the high stability of each protecting group under the deprotection conditions of the other.

Protecting GroupDeprotection ConditionStability of Orthogonal GroupDeprotection Efficiency
Fmoc 20% Piperidine in DMFoNv group is highly stable>99%
oNv UV light (365 nm)Fmoc group is stableTypically >95%

Visualizing Workflows and Applications

General Workflow for Spatially Addressed Synthesis

The following diagram illustrates the general workflow for the synthesis of a peptide array on a solid support using the Fmoc/oNv orthogonal protection strategy.

G cluster_init Initialization cluster_cycle Synthesis Cycle (Repeated for each layer) cluster_final Final Deprotection start Solid Support with oNv-protected Linker uv_exposure 1. UV Exposure (365 nm) (Selective oNv Deprotection) start->uv_exposure wash1 2. Washing uv_exposure->wash1 coupling 3. Couple Fmoc-protected Amino Acid wash1->coupling wash2 4. Washing coupling->wash2 wash2->uv_exposure Next Cycle capping Capping (Optional) (Acetylation of unreacted sites) wash2->capping final_deprotection Global Side-Chain Deprotection wash2->final_deprotection End of Synthesis capping->uv_exposure Next Cycle final_product Final Peptide Array final_deprotection->final_product

Caption: Workflow for light-directed peptide array synthesis.

Application: Profiling Kinase Activity

Peptide arrays synthesized using the Fmoc/oNv strategy are powerful tools for studying enzyme activity, such as that of kinases. The diagram below illustrates the workflow for identifying kinase substrates and inhibitors.

G peptide_array High-Density Peptide Array (Potential Kinase Substrates) incubation Incubate with Kinase and γ-³²P-ATP peptide_array->incubation wash Wash to Remove Unbound Reagents incubation->wash detection Autoradiography (Detect Phosphorylated Peptides) wash->detection data_analysis Data Analysis: Identify Kinase Substrates detection->data_analysis inhibitor_screen Inhibitor Screening: Repeat with Test Compounds data_analysis->inhibitor_screen

Caption: Workflow for kinase activity profiling using peptide arrays.

Conclusion

The orthogonal protection strategy employing Fmoc and oNv groups provides a robust and versatile platform for the parallel synthesis of complex biomolecules. The distinct, non-interfering deprotection mechanisms allow for high-fidelity, spatially controlled synthesis, which is particularly advantageous for the fabrication of high-density microarrays. These arrays, in turn, are critical tools for high-throughput screening in drug discovery, proteomics, and diagnostics. The detailed protocols and established reliability of this strategy ensure its continued importance in both academic research and industrial applications.

A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, has revolutionized the way peptides are created for research, therapeutic, and diagnostic applications. Among the various methodologies, the Fluorenylmethyloxycarbonyl (Fmoc)-based strategy stands out for its mild reaction conditions and versatility. This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations of Fmoc SPPS, tailored for professionals in the scientific and drug development fields.

The Fmoc SPPS method, first introduced in the late 1970s, utilizes the base-labile Fmoc protecting group for the α-amino group of amino acids.[1][2] This allows for the use of acid-labile protecting groups for the amino acid side chains, offering an orthogonal protection scheme that minimizes side reactions and simplifies the synthesis of complex peptides.[2] The entire process is carried out on a solid support, typically a polymeric resin, which facilitates the purification of the growing peptide chain by simple filtration and washing steps.[3][4]

Core Principles of Fmoc SPPS

The Fmoc SPPS process is a cyclical procedure involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of two main steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide, exposing a free amine for the next coupling reaction.

  • Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, followed by purification of the crude peptide.

The Fmoc SPPS Workflow

The entire process can be visualized as a continuous loop of deprotection and coupling, followed by a final cleavage and deprotection step.

Fmoc_SPPS_Workflow Resin Resin Support AA1 Couple First Fmoc-Amino Acid Resin->AA1 Deprotection Fmoc Deprotection (Piperidine) AA1->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Next Fmoc-Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection Continue Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Key Components and Reagents

The success of Fmoc SPPS hinges on the appropriate selection of resins, amino acid derivatives, and reagents for each step.

Solid Supports (Resins)

The choice of resin depends on the desired C-terminal functionality of the peptide.[3][5]

Resin TypeC-Terminal FunctionalityLinker TypeCleavage Condition
Wang Resin Carboxylic Acidp-alkoxybenzyl alcoholHigh % TFA[6][7]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (Protected)TritylLow % TFA[5][7]
Rink Amide Resin AmideFmoc-Rink AmideHigh % TFA[3][5][6]
Sieber Amide Resin Amide (Protected)XanthenylLow % TFA[7]
Fmoc-Protected Amino Acids

Amino acids are used with their α-amino group protected by the Fmoc group and their side chains protected by acid-labile groups (e.g., Boc, tBu, Trt).

Deprotection Reagents

The standard reagent for Fmoc removal is a solution of piperidine in a polar aprotic solvent.

ReagentConcentrationSolventTypical Reaction Time
Piperidine 20% (v/v)N,N-Dimethylformamide (DMF)5-20 minutes[5]
Piperidine 20% (v/v)N-Methyl-2-pyrrolidone (NMP)5-20 minutes
DBU/Piperidine 2% DBU / 2% PiperidineDMFFaster than piperidine alone[4]

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate deprotection but may increase the risk of aspartimide formation.[4]

Coupling Reagents

Coupling reagents are used to activate the carboxyl group of the incoming amino acid, facilitating the formation of the peptide bond. They are broadly classified into carbodiimides and phosphonium/aminium salts.

ClassReagentCommon AdditivesKey Features
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)HOBt, Oxyma PureSoluble urea byproduct[8]
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)HOBt, Oxyma PureWater-soluble, for aqueous couplings[8]
Phosphonium Salts PyBOP, PyAOP-High coupling efficiency[8]
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU-Fast reaction rates, commonly used in automated synthesizers[8][9]
COMU-High efficiency, safer alternative to HOBt/HOAt-based reagents[8]

Detailed Experimental Protocols

Resin Swelling

Objective: To expand the resin pores, allowing for better accessibility of reagents.

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent (e.g., DMF or DCM) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

  • Drain the solvent.

Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group.

Fmoc_Deprotection cluster_reactants Reactants cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H2N-Peptide-Resin Fmoc_Peptide->Free_Amine Piperidine Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct

Caption: The chemical transformation during Fmoc deprotection.

Protocol:

  • Wash the resin-bound peptide with DMF (3 times).

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.[5] For sterically hindered amino acids, a second treatment may be necessary.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Amino Acid Coupling

Objective: To form a new peptide bond between the free amine on the resin and the incoming Fmoc-amino acid.

Amino_Acid_Coupling cluster_reactants Reactants cluster_products Product Free_Amine H2N-Peptide-Resin Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Free_Amine->Coupled_Peptide Activated_AA Fmoc-AA-COOH + Coupling Reagent Activated_AA->Coupled_Peptide

Caption: The formation of a peptide bond during the coupling step.

Protocol (using HBTU/DIPEA):

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

  • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

  • Allow the activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-120 minutes at room temperature. Longer coupling times may be required for difficult couplings.[5]

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

Monitoring the reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects the presence of free primary amines.[9]

Cleavage and Side-Chain Deprotection

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.

Protocol:

  • Wash the final peptide-resin with a solvent like Dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail tailored to the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K".[10]

  • Add the cleavage cocktail to the dried peptide-resin (typically 10-15 mL per gram of resin).[10]

  • Agitate the mixture at room temperature for 2-4 hours.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Cleavage Cocktails

The composition of the cleavage cocktail is critical to prevent side reactions with sensitive amino acids.[6][10][11]

Reagent NameCompositionPurpose
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OGeneral purpose, for peptides without sensitive residues.[10]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 5% H₂OFor peptides containing Cys, Met, Trp, or Tyr.[10]
Reagent B 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂OGood for scavenging trityl groups.[10]
Reagent R 90% TFA, 5% Thioanisole, 2% Anisole, 3% EDTMinimizes attachment of Trp-containing peptides to the linker and is good for sulfonyl-protected Arg.[10]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium IodidePrevents oxidation of Met.[12]

Quantitative Data in Fmoc SPPS

The efficiency of each coupling step directly impacts the overall yield and purity of the final peptide.

ParameterTypical ValueFactors Influencing the Value
Single-Step Coupling Efficiency >99%Amino acid steric hindrance, peptide sequence (aggregation), coupling reagents, reaction time.
Overall Yield of a 20-mer Peptide (Theoretical) 81.8% (at 99% efficiency per step)Length of the peptide, efficiency of each deprotection and coupling step.
Overall Yield of a 70-mer Peptide (Theoretical) 24% (at 99% efficiency per step)[13]Length of the peptide, efficiency of each deprotection and coupling step.[13]

Troubleshooting Common Issues

Troubleshooting_SPPS Problem Problem Detected (e.g., Low Yield, Impurities) Incomplete_Coupling Incomplete Coupling? Problem->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection? Problem->Incomplete_Deprotection Side_Reactions Side Reactions? Problem->Side_Reactions Solution_Coupling Increase coupling time Use stronger coupling reagent Double couple Incomplete_Coupling->Solution_Coupling Solution_Deprotection Increase deprotection time Use DBU Incomplete_Deprotection->Solution_Deprotection Solution_Side_Reactions Optimize cleavage cocktail Use appropriate side-chain protection Side_Reactions->Solution_Side_Reactions

Caption: A logical flowchart for troubleshooting common issues in Fmoc SPPS.

Common Problems and Solutions:

  • Incomplete Coupling: Often due to steric hindrance or peptide aggregation.

    • Solution: Increase coupling time, use a more potent coupling reagent (e.g., HATU, COMU), or perform a "double coupling" (repeating the coupling step).

  • Incomplete Fmoc Deprotection: Can occur with sterically hindered N-terminal amino acids.

    • Solution: Increase deprotection time or use a stronger base cocktail like DBU/piperidine.

  • Racemization: Loss of stereochemical integrity, particularly at the C-terminal amino acid during activation.

    • Solution: Use coupling additives like HOBt or Oxyma Pure. Avoid prolonged activation times.

  • Aspartimide Formation: A common side reaction involving aspartic acid residues, leading to impurities.

    • Solution: Use optimized cleavage protocols and consider backbone protection for the preceding amino acid.

  • Oxidation of Methionine and Cysteine: Can occur during cleavage.

    • Solution: Use cleavage cocktails containing reducing scavengers like EDT or Reagent H.[11][12]

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile technique for the chemical synthesis of peptides. A thorough understanding of the underlying chemistry, careful selection of reagents, and meticulous execution of the experimental protocols are paramount to achieving high yields of pure peptides. This guide provides a comprehensive overview of the critical aspects of Fmoc SPPS, serving as a valuable resource for researchers and professionals in the field of peptide science and drug development. By leveraging this knowledge, scientists can effectively troubleshoot and optimize their peptide synthesis strategies to advance their research and development goals.

References

Technical Guide: Fmoc-L-Cys(oNv)-OH (CAS No. 214633-71-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and suppliers of the chemical compound with CAS number 214633-71-3, scientifically known as N-α-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine, commonly abbreviated as Fmoc-L-Cys(oNv)-OH. This reagent is a critical tool in modern peptide chemistry, particularly for the synthesis of complex peptides containing multiple disulfide bonds.

Core Properties

This compound is a derivative of the amino acid L-cysteine, featuring two key protecting groups: the base-labile Fmoc group on the α-amino group and a photolabile o-nitroveratryl (oNv) group on the sulfur atom of the side chain. This orthogonal protection scheme allows for the selective deprotection of either group under specific conditions, which is instrumental in directing the formation of disulfide bonds in a controlled manner during solid-phase peptide synthesis (SPPS).[1]

Quantitative Data
PropertyValueSource(s)
CAS Number 214633-71-3[1]
IUPAC Name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]propanoic acid[2]
Synonyms Fmoc-Cys(oNv)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine[2][3]
Molecular Formula C₂₇H₂₆N₂O₈S[3][4]
Molecular Weight 538.57 g/mol [3]
Appearance White to off-white powder
Purity Typically ≥95%[4]
Storage Temperature 2-8°C[3]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to achieve regioselective disulfide bond formation.

General Workflow for SPPS using this compound

The following diagram illustrates the key steps in utilizing this compound within a standard SPPS protocol.

SPPS_Workflow cluster_orthogonal Orthogonal Deprotection & Ligation start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Peptide Elongation wash2->repeat repeat->fmoc_deprotection Next Amino Acid introduce_cys Incorporate This compound repeat->introduce_cys At Cysteine Position final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) repeat->final_cleavage Peptide Complete introduce_cys->wash2 photocleavage Photocleavage of oNv Group (UV Light, ~365 nm) introduce_cys->photocleavage disulfide_formation Disulfide Bond Formation (Oxidation) photocleavage->disulfide_formation disulfide_formation->final_cleavage purification Purification (e.g., RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Detailed Methodologies

1. Standard Fmoc-SPPS Cycle:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[6]

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes.[6]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess piperidine and byproducts.[6]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond. This step is repeated for each amino acid in the sequence.[6]

2. Incorporation of this compound:

  • At the desired position in the peptide sequence, this compound is coupled using the standard coupling protocol described above.

3. Photocleavage of the o-Nitroveratryl (oNv) Group:

  • Once the full peptide chain is synthesized, and while it is still attached to the resin, the oNv protecting group is selectively removed.

  • The peptide-resin is suspended in a neutral buffer solution.

  • The suspension is irradiated with UV light, typically at a wavelength of approximately 365 nm.[1] The irradiation time can vary depending on the specific peptide and experimental setup but is generally in the range of 30-60 minutes.

  • This step generates a free thiol group on the cysteine side chain.

4. Regioselective Disulfide Bond Formation:

  • Following the photocleavage of the oNv group on one cysteine residue, a second cysteine with a different orthogonal protecting group (e.g., Trityl) can be deprotected using a different chemical method (e.g., mild acid treatment).

  • The two free thiol groups are then oxidized to form a specific disulfide bond. This can be achieved through various methods, including air oxidation or the use of specific oxidizing agents.

5. Final Cleavage and Purification:

  • After the desired disulfide bonds are formed, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]

  • The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Based on the available scientific literature, this compound serves as a synthetic building block in peptide chemistry. There is no evidence to suggest that this compound has any direct biological activity or is involved in cellular signaling pathways. Its utility lies in its unique chemical properties that facilitate the synthesis of biologically active peptides.[1]

Suppliers

This compound is a commercially available research chemical. Some of the notable suppliers include:

  • Iris Biotech GmbH: A prominent supplier that frequently appears in the literature related to this compound.

  • Benchchem

  • CymitQuimica

  • BOC Sciences

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound. This product is intended for research use only and is not for human or veterinary use.[1]

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Cys(oNv)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fmoc-L-Cys(oNv)-OH in solid-phase peptide synthesis (SPPS). The o-nitroveratryl (oNv) protecting group for the thiol side-chain of cysteine offers an orthogonal method for deprotection via photolysis, enabling the strategic formation of disulfide bonds in complex peptides.

Introduction

This compound is a specialized amino acid derivative designed for Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the 2-nitroveratryl (oNv) protecting group on the cysteine's thiol side-chain. This group is stable to the basic conditions used for Fmoc-group removal and the acidic conditions of final cleavage from the resin, but can be selectively removed by UV irradiation at 350 nm.[1][2] This orthogonality is particularly advantageous for the synthesis of peptides containing multiple cysteine residues where controlled, sequential disulfide bond formation is required. Its utility has been demonstrated in the synthesis of complex peptides such as oxytocin, alpha-conotoxin ImI, and human insulin.[1]

The oNv group, a 4,5-dimethoxy-2-nitrobenzyl ether, exhibits favorable photochemical properties, including strong molar absorptivity at 350 nm, which facilitates efficient cleavage.

Data Presentation

ParameterValue/ConditionReference
Photocleavage Wavelength 350 nm[1][2]
Racemization during Coupling <0.5% (with DIC/HOBt)
oNv Group Structure 4,5-dimethoxy-2-nitrobenzyl ether
Major Photocleavage Byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde

Experimental Protocols

Incorporation of this compound into the Peptide Sequence

This protocol outlines the manual coupling of this compound during standard Fmoc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling: a. In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF for 15-20 minutes at room temperature. b. Add the pre-activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIEA) in DMF.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

On-Resin Photocleavage of the oNv Protecting Group

This protocol describes the removal of the oNv group from the cysteine side-chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing Cys(oNv)

  • Photolysis apparatus with a 350 nm UV lamp

  • Degassed solvent (e.g., DMF or a mixture of DMF/water)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen degassed solvent in a suitable quartz reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the nitroaromatic group.

  • Irradiation: a. Position the reaction vessel in the photolysis apparatus. b. Irradiate the resin suspension with a 350 nm UV lamp. The irradiation time will depend on the scale of the synthesis, the concentration of the peptide-resin, and the intensity of the lamp. A typical starting point is 30-60 minutes. c. Maintain gentle agitation during irradiation to ensure uniform exposure.

  • Washing: After irradiation, wash the resin extensively with DMF and DCM to remove the photocleaved protecting group and byproducts, such as 4,5-dimethoxy-2-nitrosobenzaldehyde.

  • Confirmation of Cleavage: The appearance of a free thiol can be confirmed using Ellman's test.

Directed Disulfide Bond Formation

Following the selective deprotection of the Cys(oNv) residue, the free thiol is available for the formation of a specific disulfide bond. This example describes an on-resin oxidation.

Materials:

  • Peptide-resin with one or more free cysteine thiols

  • Oxidizing agent (e.g., Iodine, Thallium(III) trifluoroacetate, or air oxidation in a basic buffer)

  • Appropriate solvent system

Procedure (Example with Iodine):

  • Resin Preparation: Suspend the resin with the deprotected cysteine(s) in DMF.

  • Oxidation: Add a solution of iodine (I2) in DMF (typically 10 equivalents) dropwise to the resin suspension until a persistent yellow color is observed.

  • Reaction Time: Agitate the mixture for 1-2 hours at room temperature.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Visualizations

SPPS_Workflow Resin Solid Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling of This compound (DIC/HOBt) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Photocleavage oNv Photocleavage (350 nm UV light) Washing2->Photocleavage Disulfide Disulfide Bond Formation Photocleavage->Disulfide Cleavage Final Cleavage from Resin Disulfide->Cleavage

SPPS workflow using this compound.

Photocleavage of the oNv protecting group.

Orthogonal_Deprotection cluster_Fmoc Fmoc Removal cluster_oNv oNv Removal cluster_Final Final Cleavage Peptide_Resin Fully Protected Peptide on Resin (Fmoc-AA...Cys(oNv)...Cys(Trt)...) Fmoc_Removal Piperidine Peptide_Resin->Fmoc_Removal Base Labile oNv_Removal 350 nm UV Light Peptide_Resin->oNv_Removal Photolabile Final_Cleavage TFA Cocktail Peptide_Resin->Final_Cleavage Acid Labile Peptide_Fmoc_Free N-terminus Free Amine Fmoc_Removal->Peptide_Fmoc_Free Peptide_oNv_Free Free Cys Thiol oNv_Removal->Peptide_oNv_Free Free_Peptide Cleaved Peptide with Free Cys(Trt) Thiol Final_Cleavage->Free_Peptide

Orthogonality of protecting groups in SPPS.

References

Application Notes & Protocols for o-Nitrobenzyl Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the photolytic deprotection of the o-nitrobenzyl (oNb) group, a widely used photolabile protecting group in organic synthesis, materials science, and chemical biology. This document outlines the key parameters for efficient cleavage, including wavelength and irradiation time, and provides detailed experimental protocols.

Introduction

The o-nitrobenzyl group and its derivatives are popular choices for protecting various functional groups, such as alcohols, phenols, carboxylic acids, amines, and phosphates. The key advantage of the oNb group is its stability to a wide range of chemical conditions, allowing for its removal with high spatial and temporal precision using UV or near-visible light. This "on-demand" deprotection strategy is invaluable for applications such as the controlled release of bioactive molecules, photolithography, and the synthesis of complex molecules.[1][2]

The photolytic cleavage of the oNb group proceeds via an intramolecular rearrangement upon absorption of a photon, leading to the formation of an o-nitrosobenzaldehyde or a related ketone by-product and the release of the deprotected functional group. The efficiency of this process is dependent on several factors, most notably the substitution pattern on the aromatic ring and the benzylic carbon, the nature of the protected functional group (the leaving group), the irradiation wavelength, and the solvent.[3][4][5]

Photolysis Conditions: Wavelength and Time

The choice of irradiation wavelength is critical for efficient and selective deprotection of the oNb group. Most oNb derivatives exhibit an absorption maximum in the UV-A region, making wavelengths between 350 nm and 405 nm most effective for cleavage.[4][6][7] While lower wavelengths can be used, they may risk damaging other light-sensitive components in a complex system. For biological applications, longer wavelengths are generally preferred to minimize cellular damage.[6]

The irradiation time required for complete deprotection can range from minutes to several hours and is dependent on:

  • Quantum Yield (Φ): This value represents the efficiency of the photochemical reaction. Higher quantum yields lead to shorter deprotection times. The quantum yield is significantly influenced by the nature of the leaving group and substitution on the oNb moiety.[3][4] For instance, ethers and amines generally exhibit higher quantum yields for photodecomposition compared to their corresponding carbamates or esters.[3]

  • Light Source Intensity: The power of the lamp or laser used will directly impact the reaction rate. Higher intensity sources will lead to faster deprotection.

  • Concentration of the Substrate: The concentration of the oNb-protected compound can affect light penetration and, consequently, the overall reaction time.

Summary of Photolysis Conditions for Various o-Nitrobenzyl Derivatives

The following table summarizes typical photolysis conditions for the deprotection of various functional groups protected with different oNb derivatives. It is important to note that these values are indicative and may require optimization for specific substrates and experimental setups.

Protected Functional GroupoNb DerivativeWavelength (nm)Typical Irradiation TimeQuantum Yield (Φ)Reference
Alcohol (Ether)o-Nitroveratryl360Varies0.22 ± 0.04[3]
Amineo-Nitroveratryl360Varies0.14 ± 0.01[3]
Carbamate (from Amine)o-Nitroveratryl360Varies0.080 ± 0.003[3]
Carbamate (from Alcohol)o-Nitroveratryl360Varies0.019 ± 0.005[3]
Ester (from Carboxylic Acid)o-Nitroveratryl360Varies0.0081 ± 0.0005[3]
Carbonate (from Alcohol)o-Nitroveratryl360Varies0.0091 ± 0.0013[3]
Tosylate Ester1-(o-Nitrophenyl)ethyl365>80% in 10 minNot reported[6]
Phosphate Ester1-(o-Nitrophenyl)ethyl365>80% in 10 minNot reported[6]
Benzoate Ester1-(o-Nitrophenyl)ethyl365>80% in 10 minNot reported[6]
Oxime Ethero-Nitrobenzyl405Varies (up to 96% yield)Not reported[7]

Note: Irradiation times are highly dependent on the light source intensity and experimental setup. The provided data for 1-(o-Nitrophenyl)ethyl derivatives was obtained using a 3.5 mW/cm² light source.[6]

Experimental Protocols

The following are generalized protocols for the photolytic deprotection of oNb-protected compounds. It is recommended to perform a small-scale test reaction to determine the optimal irradiation time for a specific substrate.

Protocol 1: General Procedure for Photolytic Deprotection in Solution

This protocol is suitable for the deprotection of oNb-protected compounds in a standard laboratory setting.

Materials:

  • oNb-protected compound

  • An appropriate solvent (e.g., acetonitrile, methanol, dichloromethane, or aqueous buffers)

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm or 365 nm lamps, or a high-power LED setup)

  • Quartz or borosilicate glass reaction vessel (as borosilicate absorbs a significant portion of UV light below 320 nm)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Analytical instrument for monitoring the reaction (e.g., TLC, HPLC, LC-MS, or NMR)

Procedure:

  • Sample Preparation: Dissolve the oNb-protected compound in the chosen solvent in the reaction vessel. The concentration should be optimized, but a starting point of 1-10 mM is common.

  • Degassing (Optional but Recommended): For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiation:

    • Place the reaction vessel in the photochemical reactor.

    • Ensure the sample is being stirred continuously to ensure uniform irradiation.

    • Turn on the light source.

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Analyze the aliquot by TLC, HPLC, or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.

    • Continue irradiation until the starting material is consumed or the desired conversion is reached.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the light source.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography, recrystallization, or extraction to remove the o-nitrosobenzaldehyde by-product.

Protocol 2: Monitoring Deprotection by ¹H NMR

This protocol allows for in-situ monitoring of the deprotection reaction.

Materials:

  • oNb-protected compound

  • Deuterated solvent (e.g., CD₃CN, CD₃OD, CDCl₃)

  • NMR tube (preferably quartz for better UV transmission)

  • UV light source that can be directed at the NMR tube (e.g., a UV-LED)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the oNb-protected compound in the deuterated solvent in the NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before irradiation.

  • Irradiation:

    • Place the NMR tube in a position where it can be irradiated by the UV light source.

    • Irradiate the sample for a set period (e.g., 15-30 minutes).

  • Monitoring:

    • After the irradiation period, acquire another ¹H NMR spectrum.

    • Compare the integration of characteristic peaks of the starting material and the deprotected product to determine the extent of the reaction. The disappearance of the benzylic protons of the oNb group is often a good indicator of deprotection.[6]

  • Repeat: Repeat steps 3 and 4 until the desired level of deprotection is achieved.

Visualizations

Photolysis_Mechanism oNb o-Nitrobenzyl Protected Compound ExcitedState Excited State oNb->ExcitedState hν (UV light) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-atom transfer CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Cyclization DeprotectedProduct Deprotected Product CyclicIntermediate->DeprotectedProduct Byproduct o-Nitroso By-product CyclicIntermediate->Byproduct

Caption: General mechanism of o-nitrobenzyl photodeprotection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve oNb-Compound in Solvent Degas Degas Solution (Optional) Prep->Degas Irradiate Irradiate with UV Light Source Degas->Irradiate Monitor Monitor Reaction (TLC, HPLC, NMR) Irradiate->Monitor Evaporate Remove Solvent Monitor->Evaporate Reaction Complete Purify Purify Product (Chromatography, etc.) Evaporate->Purify FinalProduct Pure Deprotected Compound Purify->FinalProduct Isolated Product

Caption: Typical experimental workflow for o-nitrobenzyl deprotection.

References

Application Notes and Protocols: Fmoc-L-Cys(oNv)-OH in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS) coupled with efficient on-resin cyclization strategies. A key challenge in this process is the regioselective formation of disulfide bonds, which is crucial for the correct folding and biological activity of many cyclic peptides. The use of orthogonal protecting groups for cysteine residues is a paramount strategy to achieve controlled disulfide bond formation.[1]

Fmoc-L-Cys(oNv)-OH, where 'oNv' stands for ortho-nitroveratryl, is a photolabile protecting group for the thiol side chain of cysteine. This protecting group is fully compatible with standard Fmoc-based SPPS protocols.[1] Its key advantage lies in its orthogonality; the oNv group is stable to the basic conditions used for Fmoc group removal and the acidic conditions often used for cleavage from the resin. Deprotection is achieved by irradiation with UV light at approximately 350 nm under neutral conditions, allowing for the selective and clean removal of the protecting group at a desired stage of the synthesis.[2][3] This feature makes this compound an excellent tool for the on-resin synthesis of cyclic peptides where a disulfide bridge is formed via intramolecular oxidation of two cysteine residues, one of which was protected with the oNv group.

These application notes provide detailed protocols and workflows for the use of this compound in the synthesis of cyclic peptides, with a focus on on-resin cyclization techniques.

Data Presentation

The synthesis of cyclic peptides using this compound for on-resin cyclization is a multi-step process. The following table summarizes representative quantitative data for the synthesis of a model cyclic peptide, α-conotoxin ImI, a disulfide-rich peptide. It is important to note that yields can vary depending on the peptide sequence, resin, and specific reaction conditions. The data presented here is a composite from literature for similar on-resin cyclization strategies to provide a realistic expectation of outcomes.

ParameterValueReference
Linear Peptide Synthesis Scale 0.1 mmol[4]
Resin Loading 0.37 mmol/g[1]
Coupling Reagents HCTU/DIPEA[4]
Fmoc Deprotection 20% Piperidine in DMF[4]
On-Resin Photolysis Time 15-30 min[5]
On-Resin Oxidation Time 4 hours[1]
Final Cleavage Cocktail TFA/m-cresol/anisole (90:5:5)[4]
Crude Purity (Post-Cleavage) ~60-70%[4]
Final Isolated Yield (Post-HPLC) 5-15%[2][4]
Final Purity (Post-HPLC) >98%[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the synthesis of a linear peptide on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound and another orthogonally protected Cysteine, e.g., Fmoc-Cys(Trt)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the vessel.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), Oxyma Pure (4 equivalents), and DIC (4 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound and Fmoc-Cys(Trt)-OH at the desired positions.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

Protocol 2: On-Resin Cyclization via Photolysis and Oxidation

This protocol describes the on-resin deprotection of the oNv group followed by disulfide bond formation.

Materials:

  • Peptidyl-resin from Protocol 1

  • DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Iodine (I₂)

  • UV photoreactor (e.g., LED-UV at 365 nm)[5]

  • Solid-phase synthesis vessel made of UV-transparent material (e.g., quartz)

Procedure:

  • Selective Deprotection of the First Cysteine:

    • To remove the Trt group from the first cysteine residue, treat the peptidyl-resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat this step 5 times.

    • Wash the resin thoroughly with DCM (5 times) and DMF (5 times).

  • Photolytic Deprotection of Cys(oNv):

    • Suspend the resin in DMF.

    • Irradiate the resin suspension with UV light at 350-365 nm for 15-30 minutes with gentle agitation.[5] The optimal time may need to be determined empirically for the specific peptide and setup.

    • Wash the resin with DMF (5 times).

  • On-Resin Oxidation:

    • Prepare a 50 mM solution of iodine (I₂) in DMF.

    • Add the iodine solution to the resin and shake for 4 hours at room temperature.[1]

    • Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin with DMF (5 times), a solution of 5% sodium thiosulfate in DMF (to quench excess iodine), DMF (5 times), and finally DCM (5 times).

Protocol 3: Cleavage from Resin and Purification

This protocol describes the final cleavage of the cyclic peptide from the solid support and its subsequent purification.

Materials:

  • Cyclized peptidyl-resin from Protocol 2

  • Cleavage cocktail: TFA/m-cresol/anisole (90:5:5 v/v/v)[4]

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Cleavage:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the cyclic peptide by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

  • Lyophilization:

    • Combine the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

Visualizations

Experimental Workflow

G cluster_SPPS Linear Peptide Synthesis (Fmoc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (DIC/Oxyma) Fmoc_Deprotection->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Fmoc_Deprotection n-1 times Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Final cycle Trt_Deprotection Selective Cys(Trt) Deprotection (1% TFA/DCM) Final_Fmoc_Deprotection->Trt_Deprotection Photolysis Photolytic Deprotection of Cys(oNv) (UV light, 350 nm) Trt_Deprotection->Photolysis Oxidation Disulfide Bond Formation (Iodine/DMF) Photolysis->Oxidation Wash2 Wash Oxidation->Wash2 Cleavage Cleavage from Resin (TFA cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure Cyclic Peptide Lyophilization->Final_Product

Caption: Workflow for the synthesis of cyclic peptides using this compound.

Signaling Pathway: α-Conotoxin ImI Inhibition of Nicotinic Acetylcholine Receptor

α-Conotoxins, such as ImI, are neurotoxic peptides found in the venom of marine cone snails. They are potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs). α-Conotoxin ImI specifically targets the α7 subtype of nAChRs.

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor (α7 nAChR) Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ influx No_Depolarization No Depolarization nAChR->No_Depolarization Channel Blocked ACh Acetylcholine (ACh) ACh->nAChR Binds to activate Conotoxin α-Conotoxin ImI Conotoxin->nAChR Binds to inhibit Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_Influx->Downstream

Caption: Mechanism of α-conotoxin ImI action on nAChRs.

Conclusion

This compound is a valuable reagent for the synthesis of cyclic peptides, particularly those containing disulfide bridges. The photolabile nature of the oNv group allows for a clean and orthogonal deprotection strategy, facilitating on-resin cyclization. The protocols and workflows provided herein offer a comprehensive guide for researchers and drug development professionals to utilize this technology for the efficient synthesis of complex cyclic peptides. The ability to perform the cyclization on the solid support simplifies purification and can lead to improved yields of the desired cyclic monomer over intermolecular side products. This methodology is particularly advantageous for the synthesis of disulfide-rich peptides like conotoxins, which are of significant interest in drug discovery.

References

Application of Fmoc-L-Cys(oNv)-OH in the Synthesis of Insulin Analogs: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of insulin and its analogs is a cornerstone of diabetes research and therapeutic development. Achieving the correct disulfide bond architecture—two interchain and one intrachain—is paramount for biological activity. The use of orthogonal protecting groups for cysteine residues is a critical strategy in directed disulfide bond formation. This application note details the use of Fmoc-L-Cys(oNv)-OH, a cysteine derivative featuring a photolabile o-nitroveratryl (oNv) protecting group on the thiol side chain, for the synthesis of insulin analogs. The oNv group's orthogonality with standard acid- and base-labile protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS) allows for precise, light-mediated deprotection and subsequent disulfide bond formation.[1][2][3][4]

The primary advantage of the oNv protecting group lies in its cleavage under mild UV irradiation (typically around 350 nm) in neutral and ambient conditions, leaving other protecting groups intact.[1][2] This enables the selective formation of a specific disulfide bond at a desired stage of the synthesis, which is particularly advantageous in the complex assembly of insulin's A and B chains.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₇H₂₆N₂O₈S[Generic Datasheet]
Molecular Weight 538.57 g/mol [Generic Datasheet]
Appearance White to off-white powder[Generic Datasheet]
Solubility Soluble in DMF, NMP[General SPPS Knowledge]
Storage 2-8°C, protect from light[Generic Datasheet]
Table 2: Representative Yields and Purity in Insulin Analog Synthesis using Orthogonal Protection Strategy
StepParameterTypical ValueNotes
SPPS of A-Chain Crude Yield65-75%Dependent on sequence and coupling efficiency.
Purity (Crude)50-60%Determined by RP-HPLC.
SPPS of B-Chain Crude Yield60-70%Longer sequence can lead to lower yields.
Purity (Crude)45-55%Determined by RP-HPLC.
Disulfide Bond Formation & Ligation Overall Yield20-30%Based on the limiting chain.[4]
Final Product Purity (Purified)>95%After preparative RP-HPLC.

Note: The data presented are representative values based on typical insulin synthesis campaigns employing orthogonal protecting group strategies. Actual results may vary based on the specific insulin analog sequence, synthesis scale, and purification methods.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Insulin A-Chain Analog

This protocol describes the synthesis of an insulin A-chain analog incorporating this compound at a specific cysteine position for directed disulfide bond formation. Other cysteine residues are protected with acid-labile (e.g., Trityl, Trt) or other orthogonal protecting groups (e.g., Acetamidomethyl, Acm).

1. Resin Preparation:

  • Start with a suitable Fmoc-compatible resin (e.g., Rink Amide resin for a C-terminal amide).
  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU/HOBt (4 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for 2-3 minutes.
  • For the incorporation of this compound, use the same procedure. Protect the reaction vessel from light to prevent premature cleavage of the oNv group.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

4. Washing:

  • After each coupling and deprotection step, wash the resin with DMF (5 times) to remove excess reagents and by-products.

5. Chain Elongation:

  • Repeat steps 2-4 for each amino acid in the A-chain sequence.

6. Cleavage and Global Deprotection:

  • Once the synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature. The oNv group will remain intact.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude A-chain peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the A-chain as a white powder.

Protocol 2: Photochemical Cleavage of the oNv Group and Disulfide Bond Formation

This protocol outlines the selective deprotection of the Cys(oNv) residue and the subsequent formation of a disulfide bond. This example assumes the formation of an interchain disulfide bond between the A-chain (containing Cys(oNv)) and the B-chain (containing a free cysteine or a cysteine with a readily removable protecting group).

1. Preparation of Peptide Chains:

  • Dissolve the purified A-chain (with Cys(oNv)) and B-chain (with a corresponding free thiol on the target cysteine) in an aqueous buffer (e.g., 0.1 M Tris, pH 8.0) at a concentration of approximately 1 mg/mL.

2. Photolysis:

  • Place the solution in a quartz reaction vessel.
  • Irradiate the solution with a UV lamp at 350 nm at room temperature.[1][2]
  • Monitor the deprotection of the oNv group by RP-HPLC. The reaction is typically complete within 30-60 minutes.

3. Disulfide Bond Formation:

  • Once the photolysis is complete, the newly formed free thiol on the A-chain will be in solution with the free thiol on the B-chain.
  • Allow the disulfide bond to form by gentle stirring of the solution, open to the air, for 12-24 hours. The slightly alkaline pH will facilitate the oxidation.
  • Alternatively, for a more controlled and rapid reaction, a mild oxidizing agent can be added.

4. Purification of the Insulin Analog:

  • After the disulfide bond formation is complete (as confirmed by RP-HPLC and mass spectrometry), purify the final insulin analog by preparative RP-HPLC.
  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental Workflow

G cluster_A Insulin A-Chain Synthesis cluster_B Insulin B-Chain Synthesis cluster_C Disulfide Bond Formation & Final Purification A1 Fmoc-SPPS of A-Chain (with this compound) A2 Cleavage from Resin (TFA Cocktail) A1->A2 A3 RP-HPLC Purification of A-Chain A2->A3 C1 Dissolve A and B Chains in Aqueous Buffer A3->C1 B1 Fmoc-SPPS of B-Chain (with other Cys protection) B2 Cleavage from Resin (TFA Cocktail) B1->B2 B3 RP-HPLC Purification of B-Chain B2->B3 B3->C1 C2 Photolysis (UV at 350 nm) to remove oNv group C1->C2 C3 Directed Disulfide Bond Formation C2->C3 C4 RP-HPLC Purification of Insulin Analog C3->C4 C5 Lyophilization C4->C5

Caption: Workflow for insulin analog synthesis using this compound.

Insulin Receptor Signaling Pathway

G Insulin Insulin Analog IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activation GSK3 GSK-3 Akt->GSK3 Inhibition GLUT4 GLUT4 Translocation Akt->GLUT4 Stimulation GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Inhibition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK GeneExpression Gene Expression (Cell Growth, Proliferation) ERK->GeneExpression

Caption: Simplified insulin receptor signaling pathway.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides like insulin analogs. Its key feature, the photocleavable o-nitroveratryl protecting group, provides an orthogonal handle for the directed formation of disulfide bonds, which is essential for achieving the native structure and biological function of insulin. The protocols and data presented here provide a framework for researchers to employ this powerful tool in the development of novel insulin analogs for therapeutic applications. The ability to precisely control disulfide bond formation opens up possibilities for creating insulin analogs with improved stability, activity, and pharmacokinetic profiles.

References

Application Notes and Protocols for the Synthesis of α-Conotoxin ImI using Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of α-conotoxin ImI, a valuable neurotoxin for studying nicotinic acetylcholine receptors. This method utilizes the photocleavable o-nitroveratryl (oNv) protecting group for one of the cysteine pairs, enabling a regioselective disulfide bond formation strategy. This approach offers precise control over the folding of the peptide, leading to a higher yield of the biologically active isomer.

Introduction

Alpha-conotoxins are a class of small, disulfide-rich peptides isolated from the venom of marine cone snails. Their high potency and selectivity for various subtypes of nicotinic acetylcholine receptors (nAChRs) make them valuable tools in neuroscience research and potential leads for drug development. A key challenge in the chemical synthesis of α-conotoxins is the correct formation of their native disulfide bridges.

The use of orthogonal protecting groups for cysteine residues is a powerful strategy to direct disulfide bond formation. This protocol employs Fmoc-L-Cys(oNv)-OH in combination with another orthogonally protected cysteine, such as Fmoc-L-Cys(Trt)-OH. The trityl (Trt) group is acid-labile, while the o-nitroveratryl (oNv) group is stable to acid but can be selectively removed by photolysis. This orthogonality allows for the stepwise and controlled formation of the two disulfide bonds in α-conotoxin ImI (Sequence: GCC¹S²DP³AC⁴-NH₂; Disulfide bridges: Cys¹-Cys³, Cys²-Cys⁴).

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis of α-conotoxin ImI using the described protocol. It is important to note that actual yields may vary depending on the specific instrumentation, reagents, and techniques used.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterValue/Description
ResinRink Amide AM resin (0.4 - 0.8 mmol/g loading)
Scale0.1 mmol
Coupling ReagentHBTU/HOBt or HATU
Activator BaseDIPEA or NMM
Fmoc Deprotection20% Piperidine in DMF
Amino Acid Excess4-5 equivalents
Coupling Time1-2 hours
Double CouplingsRecommended for sterically hindered amino acids

Table 2: Expected Yields and Purity at Key Synthesis Stages

StageDescriptionExpected Yield (%)Expected Purity (%)
1Crude Linear Peptide after Cleavage70-8560-75
2Purified Linear Peptide50-65>95
3Monocyclic Peptide (after first disulfide bond formation)80-90 (of purified linear peptide)>90
4Final Bicyclic α-Conotoxin ImI (after second disulfide bond formation and purification)30-40 (of monocyclic peptide)>98

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear α-Conotoxin ImI

This protocol outlines the manual synthesis of the linear precursor of α-conotoxin ImI with orthogonal cysteine protection: Cys¹(Trt), Cys²(oNv), Cys³(Trt), Cys⁴(oNv).

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids (including Fmoc-L-Cys(Trt)-OH and this compound)

  • Coupling reagents (HBTU/HOBt or HATU)

  • Activator base (DIPEA or NMM)

  • 20% Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Cys(oNv)-OH) to the resin using 4-5 equivalents of the amino acid, coupling reagent, and activator base in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion using a Kaiser test.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the α-conotoxin ImI sequence, using the appropriate orthogonally protected cysteine residues at positions 1 and 3 (Fmoc-L-Cys(Trt)-OH) and position 2 (this compound).

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (including the Trt groups on Cys¹ and Cys³) by treating with a cleavage cocktail for 2-3 hours. The oNv groups on Cys² and Cys⁴ will remain intact.

  • Peptide Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the linear peptide by reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions.

II. Regioselective Disulfide Bond Formation

A. Formation of the First Disulfide Bond (Cys¹-Cys³)

  • Oxidation: Dissolve the purified linear peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization. Allow the solution to stir gently, exposed to air, for 24-48 hours to facilitate the oxidation of the free thiol groups of Cys¹ and Cys³.

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Once the reaction is complete, acidify the solution with a small amount of TFA and purify the monocyclic peptide by RP-HPLC. Lyophilize the pure fractions.

B. Formation of the Second Disulfide Bond (Cys²-Cys⁴) via Photolysis

  • Photolytic Cleavage of oNv Groups: Dissolve the purified monocyclic peptide in a suitable solvent (e.g., aqueous acetonitrile or a buffered solution at neutral pH). Irradiate the solution with UV light at 365 nm. The irradiation time will need to be optimized but is typically in the range of 30-60 minutes.

  • Oxidation: After photolysis, the thiol groups of Cys² and Cys⁴ are exposed. The second disulfide bond can be formed by air oxidation as described in step II.A.1 or by using a mild oxidizing agent like potassium ferricyanide.

  • Final Purification: Purify the final bicyclic α-conotoxin ImI by RP-HPLC. Characterize the final product by mass spectrometry to confirm the correct molecular weight.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_folding Regioselective Folding start Rink Amide Resin synthesis Stepwise Fmoc-SPPS - Fmoc-Cys(Trt)-OH - Fmoc-Cys(oNv)-OH start->synthesis cleavage TFA Cleavage (Removes Trt groups) synthesis->cleavage purify_linear RP-HPLC Purification (Linear Peptide) cleavage->purify_linear oxidation1 Air Oxidation (pH 8) (Forms Cys¹-Cys³ bond) purify_linear->oxidation1 purify_mono RP-HPLC Purification (Monocyclic Peptide) oxidation1->purify_mono photolysis UV Photolysis (365 nm) (Removes oNv groups) purify_mono->photolysis oxidation2 Air Oxidation (Forms Cys²-Cys⁴ bond) photolysis->oxidation2 purify_final RP-HPLC Purification (Final α-Conotoxin ImI) oxidation2->purify_final

Caption: Workflow for the synthesis of α-conotoxin ImI.

disulfide_bond_strategy linear Linear Peptide Cys¹(SH) Cys²(S-oNv) Cys³(SH) Cys⁴(S-oNv) monocyclic Monocyclic Intermediate Cys¹-S-S-Cys³ Cys²(S-oNv) Cys⁴(S-oNv) linear->monocyclic Air Oxidation bicyclic Bicyclic α-Conotoxin ImI Cys¹-S-S-Cys³ Cys²-S-S-Cys⁴ monocyclic->bicyclic 1. UV Photolysis 2. Air Oxidation

Application Notes and Protocols: Incorporation of Multiple Cysteine Residues with Orthogonal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise incorporation of multiple cysteine residues into peptides and proteins is a cornerstone of modern chemical biology and drug development. The unique reactivity of the cysteine thiol group enables a diverse range of applications, including the formation of stabilizing disulfide bridges, site-specific conjugation of payloads in antibody-drug conjugates (ADCs), and the introduction of biophysical probes.[1] To achieve regioselective disulfide bond formation or site-specific modifications, it is paramount to employ an orthogonal protection strategy for the cysteine residues.[1][2] This involves using a set of protecting groups that can be selectively removed under distinct chemical conditions without affecting other protecting groups or the peptide backbone.[2]

These application notes provide a comprehensive overview of common orthogonally protected cysteine building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS). We present detailed protocols for the selective deprotection of these groups and summarize key quantitative data to aid in the strategic design of complex peptides and bioconjugates.

Orthogonal Cysteine Protecting Groups: A Comparative Overview

The selection of an appropriate set of cysteine protecting groups is dictated by the desired final structure and the synthetic strategy. The following table summarizes commonly used orthogonal protecting groups, their lability classification, and typical deprotection conditions.

Protecting GroupAbbreviationLability ClassDeprotection ConditionsStability
TritylTrtAcid-Labile (Standard)Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Stable to dilute acid and basic conditions used for Fmoc removal.
4-MethoxytritylMmtAcid-Labile (Very Mild)0.5-2% TFA in DCMUnstable to standard TFA cleavage; stable to basic Fmoc deprotection conditions.[3][4][5]
AcetamidomethylAcmThiolytic/OxidativeI₂, Hg(OAc)₂, Ag(OTf)Stable to TFA and mild reducing agents.[6]
tert-ButylthioStBuReductiveThiols (e.g., DTT, β-mercaptoethanol), phosphines (e.g., TCEP)Stable to acidic and basic conditions.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the selective deprotection of commonly used cysteine protecting groups, both on-resin and in solution.

Protocol 1: On-Resin Deprotection of Fmoc-Cys(Mmt)-OH

This protocol is suitable for the selective deprotection of Mmt-protected cysteines while the peptide is still attached to the solid support, enabling on-resin disulfide bond formation or modification.

Materials:

  • Peptidyl-resin containing Fmoc-Cys(Mmt)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) (scavenger)

  • 10% Pyridine in Methanol (for neutralization, optional)

  • Nitrogen gas

Procedure:

  • Swell the peptidyl-resin (1 g) in DCM in a sealable sintered glass funnel.

  • Prepare the deprotection solution: 1.1% TFA and 3% TES in DCM.

  • Add the deprotection solution (10 mL) to the resin, seal the funnel, and shake at room temperature for 10 minutes.[8]

  • Filter the solution by applying nitrogen pressure. The release of the Mmt cation can be monitored by the appearance of an orange color.[8]

  • Repeat the deprotection step 2-4 times until the orange color is no longer observed in the filtrate upon addition to a small amount of concentrated HCl on a TLC plate.[8]

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Wash the resin with 10% pyridine in methanol (2 x 10 mL) if subsequent on-resin reactions are sensitive to residual acid.

  • Wash the resin again with DCM (3 x 10 mL) and dry under vacuum if proceeding to the next step.

Protocol 2: On-Resin Deprotection of Fmoc-Cys(Acm)-OH and Concurrent Disulfide Formation

This protocol describes the simultaneous removal of the Acm group and the formation of a disulfide bond using iodine. This method is widely used for the regioselective formation of disulfide bridges.

Materials:

  • Peptidyl-resin containing two Fmoc-Cys(Acm) residues

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Aqueous ascorbic acid solution (1 M) or sodium thiosulfate solution (1 M)

Procedure:

  • Swell the peptidyl-resin in a suitable solvent mixture such as DCM/MeOH/H₂O (60:25:4, v/v/v) for 30-60 minutes.[9]

  • Prepare a solution of iodine (8 equivalents relative to the resin loading) in DCM.[9]

  • Add the iodine solution to the swollen resin and agitate the mixture for 1 hour at room temperature.[9]

  • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin with DMF.

  • To quench excess iodine, wash the resin with an aqueous solution of ascorbic acid or sodium thiosulfate in DMF until the resin and solution are colorless.[9]

  • Wash the resin thoroughly with DMF, followed by DCM or isopropanol.[9]

  • The resin is now ready for the final cleavage or further synthetic steps.

Protocol 3: Deprotection of Fmoc-Cys(StBu)-OH

The StBu group is stable to acid and base and is selectively removed by reducing agents. This protocol is applicable for both on-resin and in-solution deprotection.

Materials:

  • Peptide containing Fmoc-Cys(StBu) (on-resin or cleaved)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • N-Methylmorpholine (NMM) or other suitable base

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare the deprotection solution: 5% DTT in DMF, with the pH adjusted to slightly basic with NMM.[10]

  • On-Resin Deprotection:

    • Swell the peptidyl-resin in DMF.

    • Add the deprotection solution and agitate at room temperature. Reaction times can vary, so it is recommended to monitor the reaction progress.

    • Once complete, wash the resin thoroughly with DMF to remove the deprotection reagents.

  • In-Solution Deprotection:

    • Dissolve the StBu-protected peptide in the deprotection solution.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Upon completion, the deprotected peptide can be purified by HPLC.

Protocol 4: Global Deprotection and Cleavage with TFA

This is a standard final step in Fmoc-SPPS to remove acid-labile side-chain protecting groups (including Trt) and cleave the peptide from the resin.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water, deionized

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For peptides containing multiple Arg(Pbf) or Trp(Boc) residues, or for those prone to side reactions, more complex scavenger mixtures may be required.[11]

  • Add the cleavage cocktail to the peptidyl-resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and outcomes for the deprotection of various cysteine protecting groups. Note that optimal conditions can be sequence-dependent and may require empirical optimization.

Table 1: On-Resin Deprotection Conditions and Purity

Protecting GroupDeprotection ReagentTimeEquivalentsCrude Purity (%)
Mmt2% TFA, 5% TIS in DCM4 x 10 min->90 (sequence dependent)[12]
Acm (with oxidation)I₂ in DMF60 min15~53 (for Apamin synthesis)[12]
STmp5% DTT, 0.1N NMM in DMF3 x 5 min-~83 (for Oxytocin synthesis)[10]

Table 2: Solution Phase Deprotection with DTNP [13][14]

Protected CysteineDTNP EquivalentsThioanisole RequiredDeprotection Efficiency
Cys(Mob)2YesComplete
Cys(Acm)>15YesEffective

Visualizing Orthogonal Deprotection Strategies

The following diagrams, generated using Graphviz, illustrate the workflows for incorporating and selectively deprotecting multiple cysteine residues.

Orthogonal_Protection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc) cluster_deprotection Selective Deprotection & Oxidation start Resin incorporation Incorporate Cys(PG1) Incorporate Cys(PG2) start->incorporation Elongation Cycles peptide_resin Protected Peptide on Resin [...-Cys(PG1)-...-Cys(PG2)-...-Resin] incorporation->peptide_resin deprotect1 Selective Deprotection of PG1 peptide_resin->deprotect1 oxidize1 Oxidation 1 (Disulfide Bond 1 Formation) deprotect1->oxidize1 deprotect2 Selective Deprotection of PG2 oxidize1->deprotect2 oxidize2 Oxidation 2 (Disulfide Bond 2 Formation) deprotect2->oxidize2 cleavage Final Cleavage (e.g., TFA) oxidize2->cleavage final_peptide Peptide with Regioselective Disulfide Bonds cleavage->final_peptide

Workflow for regioselective disulfide bond formation using orthogonal protection.

Protecting_Group_Lability cluster_conditions Deprotection Conditions PGs Orthogonal Cysteine Protecting Groups Trt Mmt Acm StBu strong_acid Strong Acid (e.g., 95% TFA) PGs:trt->strong_acid Labile mild_acid Mild Acid (e.g., 1-2% TFA) PGs:mmt->mild_acid Labile oxidative Oxidative (e.g., Iodine) PGs:acm->oxidative Labile reductive Reductive (e.g., DTT, TCEP) PGs:stbu->reductive Labile

Orthogonality of common cysteine protecting groups based on their lability.

Conclusion

The strategic use of orthogonal cysteine protecting groups is indispensable for the synthesis of complex peptides and proteins with defined structures and functionalities. The protocols and data presented in these application notes provide a practical guide for researchers to design and execute synthetic strategies for incorporating multiple cysteines with high fidelity. Careful selection of protecting groups and optimization of deprotection conditions are critical for achieving high yields and purity of the target molecule.

References

Application Notes and Protocols: Fmoc-L-Cys(oNv)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of Fmoc-L-Cys(oNv)-OH in Solid-Phase Peptide Synthesis (SPPS), focusing on its compatibility with various resins. The 2-nitroveratryl (oNv) protecting group for the cysteine thiol offers the significant advantage of being photocleavable, allowing for orthogonal deprotection strategies crucial for the synthesis of complex peptides and directed disulfide bond formation.

Introduction to this compound

This compound is a cysteine derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by the photolabile o-nitroveratryl (oNv) group. This unique combination allows for the incorporation of cysteine into a peptide sequence using standard Fmoc-SPPS chemistry, with the added benefit of selective, light-induced deprotection of the thiol group. The oNv group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for cleavage from many resins (e.g., trifluoroacetic acid - TFA). Deprotection is achieved by irradiation with UV light at approximately 350 nm.[1] This orthogonality is particularly valuable for the synthesis of peptides with multiple disulfide bonds, as demonstrated in the successful synthesis of complex peptides like oxytocin and human insulin.[1]

Resin Compatibility and Selection

The choice of resin is critical for the successful synthesis of peptides. The compatibility of this compound with three commonly used resins in Fmoc-SPPS—Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride resin—is discussed below.

Key Considerations for Resin Selection:

  • C-terminal functionality: Wang and 2-Chlorotrityl resins yield a C-terminal carboxylic acid, while Rink Amide resin produces a C-terminal amide.

  • Acid sensitivity of the linker: 2-Chlorotrityl resin is highly acid-labile, allowing for peptide cleavage with side-chain protecting groups left intact. Wang resin requires stronger acid for cleavage, which typically removes most side-chain protecting groups simultaneously. Rink Amide resin also requires strong acid for cleavage.

  • Racemization: Cysteine is prone to racemization, particularly during the initial loading onto the resin. 2-Chlorotrityl chloride resin is highly recommended for loading the first C-terminal cysteine residue as the loading conditions are milder and minimize the risk of epimerization.[2]

Quantitative Data Summary
ResinTypical Loading EfficiencyExpected Coupling YieldFinal Peptide PurityNotes
Wang Resin 0.3 - 0.8 mmol/g>99%Good to ExcellentProne to racemization for C-terminal Cys. Best to use pre-loaded resin if Cys is the C-terminal residue.
Rink Amide Resin 0.3 - 0.7 mmol/g>99%Good to ExcellentProduces a C-terminal amide. Loading of the first amino acid is generally efficient.
2-Chlorotrityl Chloride Resin 0.4 - 1.0 mmol/g>99%ExcellentRecommended for C-terminal Cys to minimize racemization. Allows for cleavage of fully protected peptides.

Experimental Protocols

The following are detailed protocols for the use of this compound in SPPS.

General Workflow for SPPS using this compound

SPPS_Workflow Resin Select Resin (Wang, Rink Amide, or 2-CTC) Loading Load First Amino Acid (or use pre-loaded resin) Resin->Loading Deprotection Fmoc Deprotection (20% Piperidine in DMF) Loading->Deprotection Coupling Couple this compound (e.g., HBTU/DIPEA in DMF) Deprotection->Coupling Chain_Elongation Repeat Deprotection/ Coupling Cycles Coupling->Chain_Elongation Photolysis On-Resin Photolytic Cleavage of oNv (350 nm UV light) Chain_Elongation->Photolysis Optional: for disulfide bonding Final_Cleavage Final Cleavage from Resin (e.g., TFA cocktail) Chain_Elongation->Final_Cleavage Photolysis->Final_Cleavage Purification Purification and Analysis (e.g., RP-HPLC, Mass Spec) Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis incorporating this compound.

Protocol for Loading this compound onto 2-Chlorotrityl Chloride Resin

This protocol is recommended to minimize racemization when this compound is the C-terminal residue.

  • Resin Swelling: Swell 1 g of 2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Solution Preparation: In a separate vial, dissolve this compound (1.5 eq., 1.5 mmol, 808 mg) in DCM (5 mL). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq., 3.0 mmol, 522 µL).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin.

  • Reaction Incubation: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 5 mL of a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Protocol for Coupling of this compound during Peptide Elongation

This protocol is applicable for coupling this compound at any position within the peptide chain on any of the mentioned resins.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling Reagent Preparation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Reaction Incubation: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

Protocol for On-Resin Photolytic Cleavage of the oNv Group

This protocol is for the selective deprotection of the cysteine thiol while the peptide is still attached to the resin.

  • Resin Preparation: Swell the resin-bound peptide containing the Cys(oNv) residue in a suitable solvent such as DMF or a mixture of DMF/water in a quartz reaction vessel.

  • Irradiation: Irradiate the resin suspension with a UV lamp at 350 nm. The irradiation time will depend on the scale of the synthesis and the intensity of the lamp, but typically ranges from 1 to 4 hours. It is advisable to agitate the resin during irradiation to ensure uniform exposure.

  • Monitoring: The progress of the cleavage can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing: After complete cleavage, wash the resin thoroughly with DMF and DCM to remove the photolysis byproducts. The resin is now ready for subsequent steps, such as on-resin disulfide bond formation or final cleavage from the support.

Photo_Cleavage Start Resin-bound Peptide with this compound Swell Swell Resin in Quartz Vessel Start->Swell Irradiate Irradiate with 350 nm UV Light Swell->Irradiate Monitor Monitor Cleavage (HPLC/MS) Irradiate->Monitor Monitor->Irradiate Continue if incomplete Wash Wash Resin Monitor->Wash If complete Result Resin-bound Peptide with Free Cysteine Thiol Wash->Result

Caption: Experimental workflow for the photolytic cleavage of the oNv protecting group.

Signaling Pathways and Logical Relationships

The orthogonality of the oNv protecting group is a key logical relationship in its application.

Orthogonality cluster_conditions Deprotection/Cleavage Conditions Peptide Fully Protected Peptide on Resin (Fmoc-AA...Cys(oNv)...-Resin) Fmoc_Removal Fmoc Group (N-terminus) Fmoc_Removal->Peptide oNv_Removal oNv Group (Cys Thiol) oNv_Removal->Peptide Resin_Cleavage Resin Linker (C-terminus) Resin_Cleavage->Peptide Base Base (e.g., Piperidine) Base->Fmoc_Removal Cleaves Base->oNv_Removal Stable Base->Resin_Cleavage Stable Light UV Light (~350 nm) Light->Fmoc_Removal Stable Light->oNv_Removal Cleaves Light->Resin_Cleavage Stable Acid Acid (e.g., TFA) Acid->Fmoc_Removal Stable Acid->oNv_Removal Stable Acid->Resin_Cleavage Cleaves

Caption: Orthogonality of protecting groups in SPPS using this compound.

Conclusion

This compound is a versatile building block for the synthesis of complex cysteine-containing peptides. Its compatibility with standard Fmoc-SPPS protocols and the orthogonal nature of the photocleavable oNv protecting group provide significant advantages for modern peptide chemistry. For optimal results, particularly with C-terminal cysteine residues, the use of 2-Chlorotrityl chloride resin is recommended to minimize racemization. The protocols provided herein offer a foundation for the successful application of this compound in research and drug development.

References

Application Notes and Protocols: Step-by-Step Guide for Fmoc Deprotection in the Presence of the o-Nitrobenzyl (oNv) Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies in the synthesis of complex peptides. The o-nitroveratryl (oNv) group is a photolabile protecting group, frequently employed for the protection of various functionalities, including carboxylic acids, hydroxyls, and phosphates. The successful synthesis of molecules containing both Fmoc and oNv protected moieties hinges on the selective removal of the Fmoc group without disturbing the oNv-protected functionality.

This document provides a detailed guide for the selective deprotection of the Fmoc group in the presence of an oNv group. It includes a discussion of the underlying chemical principles, a step-by-step experimental protocol, and quantitative data to ensure the integrity of the oNv protecting group.

Principle of Orthogonality: Fmoc vs. oNv

The successful execution of this deprotection relies on the principle of orthogonal protecting groups. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different chemical conditions, without affecting each other.

  • Fmoc Group: This group is labile to basic conditions, typically a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism.

  • oNv Group: This group is stable to the basic conditions used for Fmoc removal but is cleaved by photolysis, typically using UV light at a wavelength of 365 nm.

The chemical orthogonality of these two groups allows for the selective removal of the Fmoc group, leaving the oNv group intact for a subsequent deprotection step under photochemical conditions. While the oNv group is generally stable to the basic conditions of Fmoc deprotection, prolonged exposure can lead to side reactions. Therefore, the protocol is optimized to minimize the reaction time while ensuring complete Fmoc removal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Fmoc deprotection process in the presence of an oNv group. The data is based on typical conditions used in solid-phase peptide synthesis.

ParameterValueConditionsExpected oNv Group Stability
Fmoc Deprotection Reagent 20% (v/v) Piperidine in DMFRoom TemperatureHigh
Typical Reaction Time 5 - 15 minutes per treatmentRoom Temperature>99% integrity for standard protocols
Number of Treatments 2Room TemperatureHigh
Monitoring UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nmN/AN/A

Experimental Protocol: Fmoc Deprotection on Solid Support

This protocol describes the selective removal of the N-terminal Fmoc group from a peptide resin that also contains an oNv-protected amino acid residue.

Materials:

  • Fmoc-protected peptide resin containing an oNv-protected residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Inert gas (Nitrogen or Argon)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Reagent Preparation:

  • Fmoc Deprotection Solution (20% Piperidine in DMF): To 80 mL of DMF, add 20 mL of piperidine. Mix thoroughly. Prepare this solution fresh daily.

Procedure:

  • Resin Swelling: Swell the peptide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Solvent Removal: Drain the DMF from the synthesis vessel.

  • First Piperidine Treatment: Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the resin suspension gently for 5-15 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Piperidine Treatment: Add a fresh portion of the Fmoc deprotection solution to the resin.

  • Agitation: Agitate the resin suspension for an additional 5-15 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • DMF Washes: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • DCM Washes: Wash the resin with DCM (3 times) to prepare for the next coupling step.

  • Drying (Optional): If the next step is not immediate, the resin can be partially dried under a stream of inert gas.

Monitoring the Deprotection:

The completion of the Fmoc deprotection can be monitored qualitatively by a colorimetric test (e.g., Kaiser test or chloranil test) on a small sample of the resin beads. A positive test (e.g., blue color for the Kaiser test) indicates the presence of a free primary amine, signifying successful Fmoc removal.

Visualizations

Chemical Reaction of Fmoc Deprotection

Caption: Mechanism of Fmoc deprotection using piperidine.

Experimental Workflow for Fmoc Deprotection

experimental_workflow start Start: Fmoc-Peptide-Resin (with oNv group) swell 1. Swell Resin in DMF start->swell drain1 2. Drain DMF swell->drain1 deprotect1 3. Add 20% Piperidine/DMF (5-15 min) drain1->deprotect1 drain2 4. Drain deprotect1->drain2 deprotect2 5. Add fresh 20% Piperidine/DMF (5-15 min) drain2->deprotect2 drain3 6. Drain deprotect2->drain3 wash_dmf 7. Wash with DMF (5-7x) drain3->wash_dmf wash_dcm 8. Wash with DCM (3x) wash_dmf->wash_dcm next_step Proceed to next coupling step wash_dcm->next_step

Caption: Step-by-step workflow for Fmoc deprotection.

Troubleshooting

IssuePossible CauseSolution
Incomplete Fmoc Deprotection - Insufficient reaction time- Degraded piperidine solution- Poor resin swelling- Increase reaction time to 15 minutes per treatment.- Prepare fresh 20% piperidine in DMF solution.- Ensure adequate resin swelling before deprotection.
Cleavage of oNv Group - Prolonged exposure to basic conditions- Contaminated reagents- Adhere strictly to the recommended reaction times.- Use high-purity, fresh reagents.
Side Reactions (e.g., Aspartimide Formation) - Sequence-dependent side reaction, especially at Asp-Gly or Asp-Ser sequences.- Use protecting groups for the aspartic acid side chain that minimize this side reaction (e.g., Ompe, Hmb).

Conclusion

The selective deprotection of the Fmoc group in the presence of the photolabile oNv group is a reliable and routine procedure in solid-phase peptide synthesis. By adhering to a carefully controlled protocol with minimized exposure to basic conditions, researchers can effectively deprotect the N-terminus for chain elongation while preserving the integrity of the oNv-protected functionality for subsequent photochemical manipulation. The provided protocol and guidelines offer a robust starting point for achieving high-yield and high-purity synthesis of complex molecules bearing these orthogonal protecting groups.

Application Notes and Protocols for Fmoc-L-Cys(oNv)-OH in Native Chemical Ligation (NCL) Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cys(oNv)-OH is a pivotal building block in modern peptide and protein chemistry, particularly in the realm of Native Chemical Ligation (NCL). This derivative of L-cysteine features two key protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the photolabile o-nitroveratryl (oNv) group on the thiol side chain. The Fmoc group is base-labile, rendering it compatible with standard solid-phase peptide synthesis (SPPS) protocols. The oNv group provides an orthogonal means of protection, as it is stable to the acidic and basic conditions of Fmoc-SPPS but can be selectively cleaved with high efficiency upon exposure to UV light (typically around 350-365 nm).[1]

This orthogonality is particularly advantageous in multi-step protein synthesis strategies, such as sequential and one-pot Native Chemical Ligation (NCL). NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. In sequential NCL, where multiple peptide fragments are ligated in a specific order, temporary protection of the N-terminal cysteine of an internal peptide fragment is crucial to prevent undesired side reactions like self-ligation or cyclization. The photocleavable oNv group on an N-terminal cysteine serves as an ideal "caged" protecting group, allowing for the controlled deprotection and subsequent ligation upon UV irradiation.[2]

These application notes provide a comprehensive overview of the use of this compound in NCL strategies, complete with detailed protocols and quantitative data to facilitate its adoption in research and drug development.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-S-(o-nitroveratryl)-L-cysteineN/A
Molecular Formula C₂₇H₂₆N₂O₈SN/A
Molecular Weight 538.57 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMF, NMPN/A
Storage 2-8 °C, protect from lightN/A
Table 2: Comparison of Cysteine Protecting Groups in NCL Strategies
Protecting GroupDeprotection ConditionOrthogonality with Fmoc/tBu SPPSApplication in Sequential NCLKey AdvantagesKey Disadvantages
o-Nitroveratryl (oNv) UV photolysis (~350-365 nm)ExcellentYes, enables temporal controlMild, reagent-free deprotection; high orthogonality.Potential for photolytic side reactions with sensitive residues; requires specialized equipment.
Acetamidomethyl (Acm) Iodine, mercury(II) acetate, palladium complexesGoodPossible, but requires specific reagentsWell-established; stable to a wide range of conditions.Deprotection requires potentially harsh or toxic reagents.
Trityl (Trt) Mild acid (e.g., TFA)Limited (cleaved with side-chain protecting groups)NoEasily removed during final cleavage.Lack of orthogonality with standard Fmoc/tBu strategy.
Thiazolidine (Thz) MethoxyamineExcellentYesForms a temporary N-terminal protection.Requires an additional chemical deprotection step.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with N-terminal Cys(oNv)

This protocol outlines the manual synthesis of a peptide with an N-terminal Cys(oNv) residue using Fmoc/tBu chemistry on a resin support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence. For the final coupling step, use this compound.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Protocol 2: Sequential Native Chemical Ligation using a Photocaged N-terminal Cys(oNv) Peptide

This protocol describes a two-step sequential NCL, where the product of the first ligation is then subjected to photodeprotection to reveal a new N-terminal cysteine for the second ligation.

Materials:

  • Peptide 1: C-terminal thioester (e.g., -SR)

  • Peptide 2: N-terminal Cys(oNv) and C-terminal thioester (-SR)

  • Peptide 3: N-terminal cysteine

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gn·HCl), 100 mM sodium phosphate, pH 7.2

  • 4-mercaptophenylacetic acid (MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • UV photoreactor (e.g., with 365 nm lamps)

  • RP-HPLC system for analysis and purification

Procedure:

Step 1: First Ligation

  • Dissolve Peptide 1-SR and Peptide 2 with the N-terminal Cys(oNv) in ligation buffer to a final concentration of 1-5 mM each.

  • Add MPAA (20-30 mM) and TCEP (20-30 mM) to the reaction mixture.

  • Incubate the reaction at room temperature, monitoring the progress by RP-HPLC and mass spectrometry until Peptide 1-SR is consumed (typically 2-16 hours).

  • The product of this first ligation is Peptide 1-2, which still has the oNv protecting group on its N-terminal cysteine. This intermediate can be purified by RP-HPLC or used directly in the next step.

Step 2: Photodeprotection of the oNv Group

  • Place the solution containing the purified or crude Peptide 1-2 in a quartz cuvette or other UV-transparent vessel.

  • Irradiate the solution with a UV photoreactor at 365 nm. The irradiation time will depend on the concentration of the peptide and the power of the UV source (typically 30-180 minutes).

  • Monitor the deprotection by RP-HPLC, observing the shift in retention time as the hydrophobic oNv group is cleaved.

Step 3: Second Ligation

  • To the solution containing the deprotected Peptide 1-2 (which now has a free N-terminal cysteine), add Peptide 3 (with a free N-terminal cysteine) to a final concentration of 1-5 mM.

  • Ensure the pH is maintained at ~7.2. Adjust if necessary.

  • Add fresh MPAA and TCEP to the reaction mixture.

  • Incubate and monitor the reaction as in the first ligation step.

  • Upon completion, purify the final ligated product (Peptide 1-2-3) by RP-HPLC.

Visualizations

NCL_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_NCL1 First Native Chemical Ligation cluster_Deprotection Photodeprotection cluster_NCL2 Second Native Chemical Ligation Peptide1 Peptide 1-Thioester Ligation1 Ligation Reaction Peptide1->Ligation1 Peptide2 Peptide 2 (N-term Cys(oNv)) Peptide2->Ligation1 Intermediate Intermediate Peptide (N-term Cys(oNv)) Ligation1->Intermediate UV UV Irradiation (365 nm) Intermediate->UV Deprotected Deprotected Peptide (Free N-term Cys) UV->Deprotected Ligation2 Ligation Reaction Deprotected->Ligation2 Peptide3 Peptide 3 (N-term Cys) Peptide3->Ligation2 FinalProduct Final Protein Ligation2->FinalProduct

Caption: Sequential NCL workflow using a photocaged cysteine.

NCL_Mechanism Peptide_Thioester Peptide-SR (Thioester) Thioester_Intermediate Thioester-linked Intermediate Peptide_Thioester->Thioester_Intermediate Thiol-Thioester Exchange Peptide_Cys H₂N-Cys-Peptide Peptide_Cys->Thioester_Intermediate Native_Peptide_Bond Native Peptide Bond Thioester_Intermediate->Native_Peptide_Bond S-to-N Acyl Shift (spontaneous)

References

Troubleshooting & Optimization

Technical Support Center: Incomplete Photolysis of the oNv Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the o-nitroveratryl (oNv) photolabile protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of oNv photolysis, particularly the side reactions that can arise from incomplete cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the o-nitroveratryl (oNv) group and why is it used?

A1: The o-nitroveratryl (oNv) group is a photolabile protecting group (PPG) commonly used in organic synthesis and chemical biology. It is prized for its ability to be cleaved with near-UV light (typically around 365 nm), allowing for the controlled release of a protected functional group with high spatiotemporal precision. This "caging" and "uncaging" strategy is valuable for studying dynamic biological processes and for targeted drug delivery.

Q2: What are the primary products of a successful oNv photolysis?

A2: The desired outcome of oNv photolysis is the release of the protected molecule (the "leaving group") and the formation of the 2-nitrosoveratraldehyde byproduct. The reaction proceeds through an excited state intramolecular hydrogen abstraction, followed by a rearrangement and subsequent cleavage.

Q3: What are the common indications of incomplete photolysis?

A3: Incomplete photolysis can manifest in several ways, including:

  • Lower than expected yield of the deprotected product.

  • The presence of multiple unexpected spots on a TLC plate or peaks in an HPLC chromatogram.

  • A persistent yellow color in the reaction mixture, which can be indicative of the 2-nitrosoveratraldehyde byproduct and other colored side products.

  • Mass spectrometry data showing the presence of adducts or modified forms of the starting material or product.

Troubleshooting Guide

This guide addresses common issues encountered during the photolysis of oNv-protected compounds and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of Deprotected Product Insufficient Irradiation: The total dose of photons delivered to the sample may be inadequate.- Increase irradiation time. - Use a more powerful UV lamp. - Ensure the lamp's emission spectrum is well-matched with the oNv absorption maximum (~350-365 nm). - Decrease the distance between the lamp and the sample.
Inappropriate Solvent: The solvent may absorb a significant portion of the UV light or may not be compatible with the reaction.- Use a solvent with high UV transparency at the irradiation wavelength (e.g., acetonitrile, water, methanol). - Ensure the protected compound is fully dissolved.
Sub-optimal pH: The efficiency of photolysis can be pH-dependent.- For many oNv derivatives, slightly acidic to neutral pH is optimal. Basic conditions can sometimes favor side reactions.[1]
Presence of Multiple Side Products Reaction with Amines: The 2-nitrosoveratraldehyde byproduct can react with primary and secondary amines present in the reaction mixture (e.g., amine-containing buffers, unprotected amino acids).- If possible, use buffers that do not contain primary or secondary amines. - Consider using a scavenger for the nitroso byproduct, such as a mild reducing agent.
Reaction with Thiols: Free thiols (e.g., from cysteine residues, glutathione, or dithiothreitol (DTT)) can react with the excited state of the oNv group or its byproducts.- While DTT can sometimes be beneficial in reducing side reactions at slightly acidic pH, it can also act as a reactant.[1] - Optimize the concentration of any thiol additives or consider alternative scavengers.
Formation of Colored Impurities 2-Nitrosoveratraldehyde and its derivatives: The primary byproduct itself is colored, and its subsequent reactions can produce other chromophoric species.- These byproducts can often be removed by standard purification techniques like HPLC or column chromatography. - Ensure complete photolysis to minimize the concentration of the reactive nitroso species.

Quantitative Data Summary

The efficiency of oNv photolysis, represented by the quantum yield (Φ), is highly dependent on the nature of the leaving group and the reaction conditions.

Table 1: Quantum Yields of Photolysis for o-Nitroveratryl Derivatives with Various Leaving Groups

Leaving GroupQuantum Yield (Φ)
Inositol-1,4,5-trisphosphate (IP3)0.12
Carboxylate0.05 - 0.15
Phosphate0.08 - 0.18
Alcohol0.04 - 0.10
Amine0.01 - 0.05

Data synthesized from multiple sources. The exact quantum yield can vary based on the specific molecular structure and experimental conditions.

Experimental Protocols

General Protocol for oNv Deprotection
  • Sample Preparation: Dissolve the oNv-protected compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or buffered aqueous solution) in a quartz cuvette or reaction vessel. The concentration should be optimized to ensure sufficient light penetration.

  • Irradiation Setup:

    • Use a UV lamp with a peak emission wavelength around 365 nm (e.g., a mercury arc lamp with appropriate filters or a 365 nm LED array).

    • Position the lamp at a fixed and reproducible distance from the sample.

    • Consider using a cooling system (e.g., a water bath or fan) to maintain a constant temperature, as excessive heat can lead to thermal side reactions.

  • Photolysis:

    • Irradiate the sample for a predetermined amount of time. The optimal irradiation time should be determined empirically by monitoring the reaction progress using techniques like HPLC or TLC.

    • For larger scale reactions or poorly soluble compounds, stirring the solution during irradiation is recommended to ensure uniform light exposure.

  • Work-up and Analysis:

    • After irradiation, concentrate the reaction mixture under reduced pressure.

    • Purify the deprotected product using an appropriate method, such as HPLC, column chromatography, or crystallization.

    • Confirm the identity and purity of the product using analytical techniques like NMR, mass spectrometry, and HPLC.

Protocol for HPLC Monitoring of oNv Photolysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system.

  • Sample Analysis:

    • Inject a small aliquot of the reaction mixture at various time points during the photolysis.

    • Monitor the disappearance of the starting material and the appearance of the deprotected product by integrating the respective peak areas in the chromatogram.

    • The 2-nitrosoveratraldehyde byproduct can also be monitored if it has a distinct retention time and UV absorbance.

Visualizations

Signaling Pathway: oNv Photolysis and Side Reactions

oNv_Photolysis oNv_Protected oNv-Protected Compound Excited_oNv Excited State [oNv-PG]* oNv_Protected->Excited_oNv UV Light (hv) Intermediate Aci-nitro Intermediate Excited_oNv->Intermediate Intramolecular H-abstraction Thiol_Adduct Thiol Adduct Excited_oNv->Thiol_Adduct Side Reaction Deprotected_Product Deprotected Product Intermediate->Deprotected_Product Nitroso_Byproduct 2-Nitrosoveratraldehyde Intermediate->Nitroso_Byproduct Amine_Adduct Amine Adduct Nitroso_Byproduct->Amine_Adduct Reaction Amines Primary/Secondary Amines Amines->Amine_Adduct Thiols Thiols Thiols->Thiol_Adduct

Caption: The photolysis pathway of oNv-protected compounds and potential side reactions with amines and thiols.

Experimental Workflow: Troubleshooting Low Photolysis Yield

Troubleshooting_Workflow Start Low Yield of Deprotected Product Check_Irradiation Check Irradiation Conditions Start->Check_Irradiation Increase_Time Increase Irradiation Time/ Lamp Power Check_Irradiation->Increase_Time Check_Solvent Check Solvent Compatibility Increase_Time->Check_Solvent Change_Solvent Use UV-Transparent Solvent Check_Solvent->Change_Solvent Check_pH Check Reaction pH Change_Solvent->Check_pH Adjust_pH Optimize pH (often slightly acidic) Check_pH->Adjust_pH Check_Side_Reactions Investigate Side Reactions (HPLC-MS) Adjust_pH->Check_Side_Reactions Add_Scavenger Add Appropriate Scavenger Check_Side_Reactions->Add_Scavenger Success Yield Improved Add_Scavenger->Success

Caption: A logical workflow for troubleshooting low yields in oNv photodeprotection experiments.

Logical Relationship: Factors Influencing oNv Photolysis Outcome

Logical_Relationships Outcome Photolysis Outcome Yield Yield of Deprotected Product Outcome->Yield Side_Products Formation of Side Products Outcome->Side_Products Irradiation Irradiation (λ, Intensity, Time) Irradiation->Outcome Solvent Solvent (UV transparency, Polarity) Solvent->Outcome pH pH pH->Outcome Additives Additives (Scavengers, Buffers) Additives->Outcome

Caption: Key experimental factors that influence the outcome of oNv photolysis reactions.

References

Optimizing UV irradiation for oNv cleavage without peptide damage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for o-Nitrobenzyl (oNB) photocleavage. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the UV-induced cleavage of oNB protecting groups from peptides while minimizing collateral damage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for oNB cleavage?

The optimal wavelength for cleaving o-nitrobenzyl (oNB) protecting groups is typically in the long-wave UVA range, between 345 nm and 365 nm. The oNB group has a maximum absorption around 280 nm, but using this wavelength can cause damage to sensitive amino acid residues like tryptophan and tyrosine. Therefore, irradiating at 365 nm is a common practice as it provides a good balance between efficient cleavage and minimizing damage to the peptide itself.

Q2: How do I know if my peptide is being damaged during UV irradiation?

Peptide damage can be detected by monitoring for specific byproducts or changes in the peptide structure using analytical techniques. The most susceptible amino acids are tryptophan, tyrosine, and methionine. Damage can manifest as oxidation or other modifications. The best methods for detection are:

  • Mass Spectrometry (MS): Look for unexpected mass additions to your peptide, such as +16 Da (oxidation).

  • High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of the irradiated sample to a non-irradiated control. The appearance of new, unexpected peaks often indicates degradation or side products.

Q3: What are the primary byproducts of the oNB cleavage reaction?

The primary byproduct of oNB cleavage is an o-nitrosobenzaldehyde molecule. However, this byproduct can react further, especially under prolonged UV exposure or high-intensity irradiation, potentially leading to colored impurities that can interfere with downstream applications.

Troubleshooting Guide

Issue 1: Incomplete or Slow Cleavage

Q: My oNB group is not cleaving completely, or the reaction is very slow. What should I do?

A: Incomplete cleavage is a common issue that can often be resolved by systematically optimizing your reaction conditions.

Possible Causes & Solutions:

  • Insufficient UV Dose: The total energy delivered to the sample may be too low.

    • Solution: Increase the exposure time or the intensity of the UV lamp. Be cautious, as higher intensity can increase the risk of peptide damage. It's often better to start with a longer exposure time at a moderate intensity.

  • Incorrect Wavelength: Your light source may not be emitting at the optimal wavelength.

    • Solution: Ensure you are using a light source that emits in the 365 nm range. Check the lamp specifications and consider using filters to narrow the spectral output.

  • Solvent Effects: The choice of solvent can influence the cleavage efficiency.

    • Solution: The reaction is often performed in aqueous buffers. Ensure the pH is compatible with your peptide's stability (typically around pH 7.4). Some studies suggest that the presence of radical scavengers can be beneficial.

  • Sample Concentration & Path Length: If the sample solution is too concentrated or the light path is too long, not all molecules will receive sufficient UV light (inner filter effect).

    • Solution: Try diluting the sample. Use a cuvette or reaction vessel with a shorter path length to ensure uniform irradiation.

Issue 2: Peptide Damage or Formation of Side Products

Q: I'm seeing evidence of peptide damage (e.g., new peaks in HPLC, unexpected mass in MS). How can I prevent this?

A: Peptide damage is primarily caused by using inappropriate wavelengths or excessive UV exposure.

Possible Causes & Solutions:

  • Wavelength is too short: Using UV light below 300 nm can excite aromatic amino acids like tryptophan and tyrosine, leading to degradation.

    • Solution: Use a 365 nm light source with a bandpass filter to eliminate shorter, more damaging wavelengths.

  • UV Dose is too high: Excessive irradiation time or intensity can generate reactive oxygen species (ROS) that damage the peptide.

    • Solution: Perform a time-course experiment to find the minimum exposure time needed for complete cleavage. Reduce the lamp's power output if possible.

  • Presence of Oxygen: Dissolved oxygen can contribute to photo-oxidation, especially of residues like methionine.

    • Solution: Degas your buffer/solvent before irradiation by sparging with nitrogen or argon.

Key Parameter Summary

The following tables summarize key quantitative data for optimizing your oNB cleavage experiments.

Table 1: Recommended Irradiation Parameters

ParameterRecommended RangeRationale
Wavelength 360 - 365 nmMaximizes oNB absorption while minimizing peptide damage.
Power Density 1 - 10 mW/cm²A starting point for most applications. Lower intensities may require longer exposure times.
Exposure Time 5 - 60 minutesHighly dependent on intensity, concentration, and quantum yield. Must be determined empirically.
Temperature 4 - 25 °CRunning the reaction at a lower temperature can help minimize heat-related degradation.

Table 2: Common Side Reactions and Mitigation

IssueSusceptible ResiduesMitigation Strategy
Photo-oxidation Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met)Use filtered 365 nm light, degas solvents, minimize exposure time.
Byproduct Reactivity AllPurify the peptide immediately after cleavage via HPLC to remove the o-nitrosobenzaldehyde byproduct.
Peptide Aggregation Hydrophobic peptidesOptimize buffer conditions (pH, ionic strength) and consider using a lower sample concentration.

Diagrams & Workflows

oNB Photocleavage Mechanism

G cluster_reactants Reactants cluster_products Products Peptide_oNB Peptide-linker-oNB Cleaved_Peptide Cleaved Peptide Peptide_oNB->Cleaved_Peptide Cleavage Byproduct o-Nitroso-aldehyde Peptide_oNB->Byproduct Release UV_Light UV Light (365 nm) UV_Light->Peptide_oNB

Caption: The oNB photocleavage reaction mechanism.

Experimental Workflow for Optimization

G Optimization Workflow A 1. Prepare Peptide-oNB Sample (Known Concentration in Buffer) B 2. Set Up UV Source (365 nm, Calibrated Intensity) A->B C 3. Perform Time-Course Irradiation (e.g., 0, 5, 10, 20, 30 min) B->C D 4. Analyze Samples (HPLC and Mass Spectrometry) C->D E 5. Quantify Results D->E F Cleavage Complete? Damage Observed? E->F G Optimization Complete F->G Yes / No H Adjust Parameters: - Increase Time/Intensity - Decrease Time/Intensity F->H No / Yes H->C Re-irradiate

Caption: Workflow for optimizing UV exposure time.

Troubleshooting Decision Tree

G Start Start Analysis CheckCleavage Is Cleavage >95% Complete? Start->CheckCleavage CheckDamage Is Peptide Damage Observed (via MS/HPLC)? CheckCleavage->CheckDamage Yes Problem1 Problem: Incomplete Cleavage CheckCleavage->Problem1 No Problem2 Problem: Peptide Damage CheckDamage->Problem2 Yes End Process Optimized CheckDamage->End No Solution1 Action: 1. Increase exposure time. 2. Check lamp intensity/wavelength. 3. Decrease sample concentration. Problem1->Solution1 Solution2 Action: 1. Decrease exposure time/intensity. 2. Use 365 nm filter. 3. Degas solvent. Problem2->Solution2

Caption: Decision tree for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Exposure
  • Sample Preparation:

    • Prepare a stock solution of your oNB-protected peptide in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4). A typical concentration is 100 µM.

    • If concerned about oxidation, degas the buffer by sparging with argon or nitrogen for 15-20 minutes.

    • Aliquot the sample into multiple UV-transparent vials or a multi-well plate. Keep one aliquot as a non-irradiated control (0-minute time point).

  • UV Irradiation Setup:

    • Use a UV lamp with a peak emission at 365 nm. A collimated beam is preferred for uniform intensity.

    • Measure the power density (in mW/cm²) at the sample surface using a power meter.

    • If possible, place the sample on a cold plate or in an ice bath to maintain a constant temperature.

  • Irradiation Procedure:

    • Expose the aliquots to the UV light for a series of increasing time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes).

  • Analysis:

    • Analyze each time point, including the 0-minute control, by reverse-phase HPLC (RP-HPLC). Monitor the decrease in the peak area of the starting material (oNB-peptide) and the increase in the peak area of the cleaved peptide.

    • Confirm the identity of the product and check for any side products (e.g., oxidized peptide) using LC-MS.

  • Data Interpretation:

    • Plot the percentage of cleaved peptide versus time. The optimal time is the minimum duration required to achieve >95% cleavage without the appearance of significant degradation peaks.

Protocol 2: Analysis of Peptide Damage by LC-MS
  • Sample Preparation:

    • Prepare two identical samples: one for irradiation and one as a non-irradiated control.

    • Irradiate one sample using the conditions determined from Protocol 1.

  • LC-MS Analysis:

    • Inject the non-irradiated control onto an LC-MS system to determine the retention time and exact mass of the intact, protected peptide and any impurities.

    • Inject the irradiated sample.

    • Compare the total ion chromatograms (TICs) and base peak chromatograms (BPCs).

  • Data Interpretation:

    • Identify Cleavage: Look for the peak corresponding to the expected mass of the cleaved peptide.

    • Identify Damage: Search the MS data for masses corresponding to potential modifications. The most common is oxidation, which results in a mass increase of +16 Da (or multiples like +32, +48). Pay close attention to the expected masses of oxidized Trp, Tyr, or Met residues.

    • Quantify Purity: Compare the peak areas of the desired cleaved product to any new, unidentified peaks in the HPLC chromatogram to assess the purity and extent of side-product formation.

Preventing side reactions during Fmoc-L-Cys(oNv)-OH coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-L-Cys(oNv)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Loss of Peptide Sequence and/or Low Yield After Cleavage

Possible Cause: Partial cleavage of the o-nitroveratryl (oNv) protecting group during the repetitive piperidine treatment for Fmoc deprotection. The resulting free thiol can undergo side reactions, such as disulfide bond formation or reaction with carbocations.

Solution:

  • Modify the Fmoc Deprotection Conditions: Avoid prolonged exposure to strong bases. It is recommended to use a milder deprotection cocktail. For instance, a solution of 2% piperidine and 2% 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) can be employed to minimize the premature cleavage of the oNv group.

  • Minimize Deprotection Time: Reduce the deprotection steps to the minimum time required for complete Fmoc removal. This can be monitored using a UV-Vis spectrophotometer by observing the absorbance of the dibenzofulvene-piperidine adduct at around 300 nm.

Issue 2: Incomplete Coupling of this compound to the Resin

Possible Cause: Steric hindrance from the bulky oNv protecting group can slow down the coupling reaction.

Solution:

  • Optimize Coupling Reagent and Time: Use a more potent coupling reagent and extend the reaction time. While standard reagents are effective, their efficiency can vary. A comparison of common coupling reagents is provided in the table below.

  • Double Coupling: Perform a second coupling step to ensure the reaction goes to completion. After the initial coupling, wash the resin and repeat the coupling procedure with fresh reagents.

  • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test (ninhydrin test), to confirm the absence of free primary amines on the resin before proceeding to the next deprotection step.

Issue 3: Presence of Unexpected Peaks in HPLC Analysis of the Crude Peptide

Possible Cause: Formation of side products due to reactions of the partially deprotected cysteine or side reactions involving the oNv group itself.

Solution:

  • Confirm Identity of Side Products: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks. This can help in diagnosing the specific side reaction that has occurred.

  • Review Synthesis Parameters: Carefully check the pH of all solutions and the purity of the solvents used. Acidic impurities can contribute to the degradation of acid-labile protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

A1: The most prevalent side reaction is the premature cleavage of the o-nitroveratryl (oNv) protecting group. This is primarily caused by the basic conditions of the piperidine treatment used for Fmoc deprotection. The resulting free thiol can lead to the formation of disulfide bonds or other undesired modifications.

Q2: How can I prevent the premature removal of the oNv protecting group?

A2: The best strategy is to use a milder Fmoc deprotection cocktail. A solution of 2% piperidine and 2% DBU in DMF is a commonly used alternative to the standard 20% piperidine in DMF. Additionally, minimizing the deprotection time to only what is necessary for complete Fmoc removal is crucial.

Q3: Which coupling reagent is best for this compound?

A3: While several coupling reagents can be used, more activating ones are preferred to overcome the steric hindrance of the oNv group. HATU and HBTU are generally more efficient than DIC/HOBt for sterically hindered amino acids. The choice of reagent may also depend on the specific sequence and the scale of the synthesis.

Q4: Is the oNv group stable to the final cleavage cocktail?

A4: The oNv group is generally stable to standard trifluoroacetic acid (TFA) cleavage cocktails used for cleaving peptides from the resin and removing other side-chain protecting groups. However, prolonged exposure to strong acids should be avoided. The oNv group is designed to be removed by photolysis (UV light at ~365 nm).

Q5: How can I confirm the successful incorporation of Cys(oNv) into my peptide?

A5: The incorporation can be confirmed by mass spectrometry of the final peptide, which should show the expected mass corresponding to the peptide with the intact Cys(oNv) residue. During the synthesis, a negative Kaiser test after the coupling step indicates the successful reaction of the primary amine.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for this compound
Coupling ReagentActivation TimeCoupling TimeTypical EfficiencyNotes
HBTU/DIPEA 2-5 min1-2 hours>99%A commonly used and effective reagent.
HATU/DIPEA 2-5 min1-2 hours>99.5%Generally considered more efficient for hindered couplings.
DIC/HOBt 5-10 min2-4 hours98-99%A more economical option, but may require longer reaction times.

Note: Efficiency can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection for Cys(oNv)-Containing Peptides
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-wash: Wash the resin with DMF (3 x 1 min).

  • Fmoc Deprotection: Treat the resin with a solution of 2% piperidine and 2% DBU in DMF for 5-10 minutes.

  • Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove the deprotection reagents and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Coupling of this compound using HATU
  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Wash: Wash the resin with DMF (3 x 1 min).

  • Confirmation: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat steps 2-4 (double coupling).

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Potential Causes cluster_solution Corrective Actions Issue Low Yield / Extra HPLC Peaks Cause1 Premature oNv Cleavage Issue->Cause1 Diagnosis Cause2 Incomplete Coupling Issue->Cause2 Diagnosis Solution1 Use Milder Deprotection (2% Piperidine / 2% DBU) Cause1->Solution1 Mitigation Solution2 Optimize Coupling (Use HATU, Double Couple) Cause2->Solution2 Mitigation Solution3 Monitor Completion (Kaiser Test) Solution2->Solution3 Verification

Caption: Troubleshooting workflow for issues encountered during this compound coupling.

SPPS_Cycle_Modification Start Start SPPS Cycle (Peptide-Resin) Deprotection Modified Fmoc Deprotection (2% Piperidine / 2% DBU) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound Coupling (e.g., with HATU) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Repeat) End Next Cycle KaiserTest->End Negative (Proceed)

Caption: Modified SPPS cycle for the incorporation of this compound.

Technical Support Center: Troubleshooting Peptide Synthesis with Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during solid-phase peptide synthesis (SPPS) using Fmoc-L-Cys(oNv)-OH. The o-nitroveratryl (oNv) protecting group is a photolabile group for the cysteine thiol, offering orthogonal deprotection capabilities in complex peptide synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low peptide yield when using this compound?

Low yield in SPPS is a common issue that can stem from several factors. When using this compound, the challenges are often related to incomplete reactions at various stages of the synthesis. The primary culprits include inefficient coupling of the amino acid, aggregation of the growing peptide chain on the resin, and incomplete Fmoc deprotection in subsequent steps.

A systematic approach to troubleshooting is crucial. The following workflow diagram outlines the key steps to diagnose and resolve common issues leading to low peptide yield.

G start Low Crude Peptide Yield Identified check_coupling Step 1: Verify Coupling Efficiency (e.g., Ninhydrin/TNBS Test) start->check_coupling coupling_ok Coupling Complete? check_coupling->coupling_ok check_deprotection Step 2: Check Fmoc Deprotection (UV-Vis of Piperidine Solution) coupling_ok->check_deprotection Yes optimize_coupling Action: Optimize Coupling - Increase reaction time - Use different activators - Double couple coupling_ok->optimize_coupling No deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok check_aggregation Step 3: Assess Peptide Aggregation (Resin Shrinking, Slow Reactions) deprotection_ok->check_aggregation Yes optimize_deprotection Action: Optimize Deprotection - Increase reaction time - Add DBU to piperidine - Perform a second deprotection deprotection_ok->optimize_deprotection No aggregation_ok Aggregation Evident? check_aggregation->aggregation_ok final_cleavage Step 4: Review Cleavage Protocol (Cocktail Composition & Time) aggregation_ok->final_cleavage No mitigate_aggregation Action: Mitigate Aggregation - Switch to NMP solvent - Use PEG-based resin - Incorporate pseudoproline dipeptides aggregation_ok->mitigate_aggregation Yes solution Problem Resolved final_cleavage->solution optimize_coupling->check_coupling optimize_deprotection->check_deprotection mitigate_aggregation->solution

Caption: General troubleshooting workflow for low peptide yield.
Q2: How can I improve the coupling efficiency of this compound?

Inefficient coupling is a significant source of deletion sequences, leading to lower purity and yield. While this compound is generally effective in SPPS, optimizing coupling conditions is vital, especially for sterically hindered or aggregation-prone sequences.[1]

Recommendations:

  • Choice of Coupling Reagents: Cysteine residues are susceptible to racemization.[1] Using milder, more efficient coupling reagents can minimize this side reaction while improving yield. Combinations like DIC/Oxyma Pure or DIC/HOBt are often recommended over more aggressive reagents.[1]

  • Reaction Time and Temperature: For difficult couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours) or performing a "double coupling" (repeating the coupling step with fresh reagents) can be effective.[4]

  • Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for some sequences due to its superior solvating properties, which can help disrupt aggregation and improve reaction kinetics.[4]

Coupling Reagent CombinationKey AdvantagesConsiderations
DIC / HOBt Minimizes racemization (<0.5%) for Cys(oNv).[1]HOBt is an explosive, requiring careful handling.
DIC / Oxyma Pure Reduces racemization risk; non-explosive alternative to HOBt.[1]Standard choice for modern SPPS.
HATU / DIPEA High coupling efficiency, suitable for difficult sequences.Higher risk of racemization if not used carefully.
HBTU / DIPEA Fast and efficient activation.Also carries a risk of racemization.
Q3: I suspect racemization of the Cys(oNv) residue. How can I minimize this?

Racemization at the α-carbon of cysteine can occur during the activation and coupling steps, compromising the stereochemical integrity of the final peptide.[1] This is a known issue, particularly with highly reactive coupling reagents or strong bases.

Strategies to Minimize Racemization:

  • Use Milder Activation: As highlighted in the table above, the use of carbodiimide-based activators like Diisopropylcarbodiimide (DIC) in combination with additives like HOBt or Oxyma Pure is proven to keep racemization levels low (<0.5%) for Cys(oNv) incorporation.[1]

  • Control Base Exposure: Minimize the exposure time to the activating base (e.g., DIPEA). Add the base to the mixture of the amino acid and coupling agent immediately before adding it to the resin.

  • Lower Temperature: Performing the coupling reaction at a reduced temperature can sometimes slow down the rate of racemization relative to the rate of coupling, although this may require longer reaction times.

Q4: My peptide is showing poor yield due to aggregation. What strategies can I employ?

Peptide chain aggregation on the solid support is a major cause of synthesis failure, as it blocks reactive sites and prevents complete coupling and deprotection reactions.[4][5] This is particularly common with hydrophobic sequences.

Anti-Aggregation Strategies:

  • Change the Solvent: Switching from DMF to NMP or using solvent mixtures (e.g., DCM/DMF/NMP) can disrupt secondary structures.[4][5]

  • Use Chaotropic Salts: Adding salts like LiCl to the coupling mixture can act as structure-breaking agents.[5]

  • Incorporate "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the hydrogen bonding that leads to aggregation.[5]

  • Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-60°C) can help to solubilize aggregates, though this may increase the risk of side reactions like racemization.

  • Switch Resins: Polyethylene glycol (PEG)-based resins are often more effective than traditional polystyrene resins for synthesizing difficult or aggregating peptides due to their improved solvation properties.[4]

G start Aggregation Suspected (Poor Swelling, Failed Tests) q_solvent Are you using DMF? start->q_solvent a_switch_solvent Action: Switch to NMP or a DMF/DCM/NMP mixture. q_solvent->a_switch_solvent Yes q_resin Is the sequence highly hydrophobic? q_solvent->q_resin No a_switch_solvent->q_resin a_switch_resin Action: Use a PEG-based resin instead of Polystyrene. q_resin->a_switch_resin Yes q_disrupt Is the peptide >15 residues long? q_resin->q_disrupt No a_switch_resin->q_disrupt a_disrupt Action: Incorporate pseudoproline dipeptides or use chaotropic salts (e.g., LiCl). q_disrupt->a_disrupt Yes end Re-synthesize and Monitor q_disrupt->end No a_disrupt->end

Caption: Decision workflow for mitigating peptide aggregation.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize coupling efficiency while minimizing racemization.

  • Preparation: In a clean vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF or NMP.

  • Activation: Add Diisopropylcarbodiimide (DIC, 3 eq.) to the solution and mix for 2-3 minutes to pre-activate.

  • Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for completion. If the test is positive (indicating free amines), continue the reaction for another 1-2 hours or perform a double coupling.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents.

Protocol 2: Photolytic Cleavage of the oNv Protecting Group

This procedure removes the oNv group from the cysteine thiol side chain, typically performed on-resin before final cleavage or in solution post-cleavage. The oNv group is efficiently cleaved by irradiation with UV light at approximately 350 nm.[2][3][6]

  • Resin Preparation: Swell the Cys(oNv)-containing peptidyl-resin in a suitable buffer (e.g., a neutral aqueous buffer or a solvent like DMF/H₂O).

  • Irradiation Setup: Place the resin slurry in a UV-transparent reaction vessel. Use a UV lamp with a primary emission wavelength around 350 nm.

  • Photolysis: Irradiate the sample for 30-60 minutes. Reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample. The process does not require additional chemical reagents.[6]

  • Washing: After complete deprotection, wash the resin extensively with DMF, DCM, and methanol to remove the photolytic byproducts. The resin is now ready for subsequent steps like disulfide bond formation or final cleavage.

Protocol 3: Standard Final Cleavage from Resin

This protocol describes the final step of cleaving the peptide from the solid support and removing other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K:

    • Trifluoroacetic acid (TFA): 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • Note: TIS is a scavenger to protect against side reactions. If your peptide contains Trp, consider adding 1,2-ethanedithiol (EDT) as well.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-3 hours with occasional agitation.[7]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the TFA volume under a gentle stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

References

Byproducts of o-nitroveratryl photolysis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice concerning the byproducts generated during the photolysis of o-nitroveratryl (NV) caged compounds and methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during the photolysis of o-nitroveratryl (NV) compounds?

A1: The photolysis of the o-nitroveratryl group primarily results in the release of the caged molecule and the formation of o-nitrosoveratraldehyde. This aldehyde is the main byproduct of concern in most biological experiments.

Q2: Why are the photolytic byproducts of NV-caged compounds a concern for my experiments?

A2: The o-nitrosoveratraldehyde byproduct is a highly reactive aldehyde that can be toxic to cells and interfere with experimental results. It can react with biological nucleophiles, such as cysteine residues in proteins, leading to off-target effects, altered signaling pathways, and potential cytotoxicity, which can confound the interpretation of the intended effects of the photoreleased molecule.

Q3: Can these byproducts interfere with specific biological pathways?

A3: Yes. For instance, aldehydes are known to activate the TRPA1 ion channel. If you are studying systems involving TRPA1 or other sensitive pathways, the presence of o-nitrosoveratraldehyde could lead to false-positive results or mask the true effect of your compound of interest.

Troubleshooting Guide

Issue 1: I observe cellular toxicity or unexpected biological activity after UV irradiation of my NV-caged compound, even in control experiments.

  • Possible Cause: The observed effects are likely due to the cytotoxic or reactive nature of the o-nitrosoveratraldehyde byproduct rather than the released substrate or the UV light itself.

  • Troubleshooting Steps:

    • Confirm Byproduct Effect: Run a control experiment where you irradiate a solution without your caged compound but under the same conditions to assess the effect of UV light alone. Then, irradiate a solution containing the caged compound but without the target cells/tissue, and subsequently transfer this solution to your biological sample. If you still observe toxicity, it strongly points to the byproduct.

    • Implement a Scavenger: The most effective solution is to include a scavenger molecule that specifically reacts with and neutralizes the aldehyde byproduct. Common scavengers include compounds with hydrazide or aminooxy functionalities.

    • Optimize Light Dosage: Reduce the UV light intensity or exposure time to the minimum required for sufficient uncaging. This will minimize the concentration of the generated byproduct.

Issue 2: My experimental results are inconsistent or not reproducible when using NV-caged compounds.

  • Possible Cause: Variability in the concentration of the generated byproduct between experiments could be leading to inconsistent off-target effects. The extent of byproduct formation can be influenced by minor variations in illumination conditions or sample preparation.

  • Troubleshooting Workflow: The following workflow can help diagnose and resolve this issue.

G start Inconsistent Results Observed check_light Verify Light Source Stability (Power, Wavelength, Beam Profile) start->check_light check_conc Confirm Caged Compound Concentration is Consistent start->check_conc implement_scavenger Introduce Aldehyde Scavenger to Normalize Byproduct Effect check_light->implement_scavenger check_conc->implement_scavenger rerun Re-run Experiment with Scavenger Control implement_scavenger->rerun analyze Analyze Reproducibility rerun->analyze end_good Problem Resolved analyze->end_good Consistent end_bad Consult Further (e.g., alternative caging group) analyze->end_bad Inconsistent

Caption: Troubleshooting workflow for inconsistent experimental results.

Byproduct Removal Protocols and Data

Recommended Aldehyde Scavenger

A highly effective scavenger is 4-hydrazinobenzoic acid (HBA) . It rapidly reacts with the o-nitrosoveratraldehyde byproduct to form a stable, non-reactive hydrazone, effectively removing the toxic aldehyde from the system.

Experimental Protocol: Using 4-hydrazinobenzoic acid (HBA) as a Scavenger

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Prepare HBA Stock Solution: Prepare a 100 mM stock solution of 4-hydrazinobenzoic acid in DMSO. Store at -20°C.

  • Determine Working Concentration: The optimal final concentration of HBA typically ranges from 1 to 5 mM. It is recommended to use a 2- to 5-fold molar excess of the scavenger relative to the concentration of the NV-caged compound.

  • Application: Add the HBA to your experimental buffer or cell culture medium before photolysis. Ensure it is thoroughly mixed.

  • Control Group: It is critical to include a control group containing the caged compound and HBA but without UV irradiation to ensure the scavenger itself does not affect the biological system.

  • Photolysis: Proceed with your standard photolysis protocol. The scavenger will react with the aldehyde byproduct as it is generated.

  • Data Acquisition: Perform your experimental measurements as planned.

Data on Scavenger Efficiency

The inclusion of a scavenger can significantly reduce the off-target effects of the photolysis byproduct.

ConditionObserved Effect (Example: TRPA1 Channel Activation)Interpretation
NV-caged compound + UV LightHigh activationEffect is a combination of released drug and byproduct.
NV-caged compound + UV Light + HBA Low / Baseline activationByproduct effect is successfully eliminated.
Buffer + UV LightNo activationUV light alone is not causing the effect.
NV-caged compound + HBA (No UV)No activationScavenger and caged compound are inert without light.

Visualizing the Reaction and Removal

The following diagrams illustrate the photolysis process and the mechanism of byproduct removal.

G NV_Caged o-Nitroveratryl Caged Compound UV_Light UV Light (hv) Released_Drug Released Active Compound UV_Light->Released_Drug Uncaging Byproduct o-Nitrosoveratraldehyde (Toxic Byproduct) UV_Light->Byproduct Photolysis

Caption: Photolysis of an o-nitroveratryl (NV) caged compound.

G Byproduct o-Nitrosoveratraldehyde (Reactive Aldehyde) Reaction + Byproduct->Reaction Off_Target Off-Target Cellular Effects (e.g., Protein Modification, Toxicity) Byproduct->Off_Target Unchecked Reaction Scavenger Hydrazine Scavenger (e.g., HBA) Scavenger->Reaction Inert_Product Stable Hydrazone (Inert Product) Reaction->Inert_Product Detoxification

Caption: Mechanism of aldehyde byproduct removal by a hydrazine scavenger.

Technical Support Center: Real-Time Monitoring of o-Nitrobenzyl (oNv) Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the photolabile o-nitrobenzyl (oNv) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the o-nitrobenzyl (oNv) protecting group and why is it used?

The o-nitrobenzyl group is a photolabile protecting group, meaning it can be removed from a molecule using light, typically in the UV range (300-400 nm). This property allows for precise spatial and temporal control over the release of a protected molecule, such as a drug, a signaling molecule, or a fluorescent probe.

Q2: How does the deprotection of the oNv group work?

Upon absorption of UV light, the oNv group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the protected molecule. This process releases the active molecule and generates an o-nitrosobenzaldehyde or a related byproduct. This photochemical reaction is the basis for most real-time monitoring techniques.

Q3: What are the primary methods for monitoring oNv deprotection in real-time?

The most common methods for real-time monitoring of oNv deprotection are:

  • UV-Vis Spectroscopy: This technique tracks changes in the absorbance spectrum of the solution as the reaction progresses.

  • Fluorescence Spectroscopy: If the protected molecule or the released product is fluorescent, changes in fluorescence intensity can be used to monitor the reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of the starting material, the deprotected product, and any byproducts over time.

Troubleshooting Guide

Issue 1: I am not observing any change in my UV-Vis spectrum during photolysis.

  • Possible Cause 1: Incorrect Wavelength or Light Source Power.

    • Solution: Ensure your light source is emitting at a wavelength that is strongly absorbed by the oNv-protected compound (typically around 340-365 nm). Check the power of your light source; if it is too low, the deprotection may be too slow to observe in a reasonable timeframe.

  • Possible Cause 2: Low Quantum Yield.

    • Solution: The quantum yield of deprotection can be highly dependent on the solvent and the specific structure of the oNv-protected molecule. Consider changing the solvent to one that is known to favor the deprotection reaction. See the data table below for examples of solvent effects.

  • Possible Cause 3: Compound Degradation.

    • Solution: High-energy UV light can sometimes lead to the degradation of the starting material or the product. Try reducing the light intensity or using a filter to block shorter, more damaging wavelengths.

Issue 2: My deprotection reaction is very slow, or the yield of the deprotected product is low.

  • Possible Cause 1: Inefficient Light Absorption.

    • Solution: Ensure the concentration of your oNv-protected compound is appropriate for the path length of your cuvette. If the concentration is too high, not all of the solution may be irradiated effectively.

  • Possible Cause 2: Presence of Quenchers.

    • Solution: Some compounds in your reaction mixture may be quenching the excited state of the oNv group, preventing deprotection. Ensure your solvents and other reagents are of high purity.

  • Possible Cause 3: Side Reactions.

    • Solution: The o-nitrosobenzaldehyde byproduct can sometimes react with the deprotected product, lowering the overall yield. If this is suspected, consider adding a trapping agent for the byproduct, although this may complicate the monitoring process.

Issue 3: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Formation of Side Products.

    • Solution: Besides the expected o-nitrosobenzaldehyde, other side products can form during photolysis. Mass spectrometry can be a useful tool to identify these unknown peaks.

  • Possible Cause 2: Photodegradation of the Product.

    • Solution: The deprotected product itself may not be stable to the irradiation conditions. Try to minimize the total irradiation time or use a wavelength that is not absorbed by the product.

Quantitative Data

Table 1: Typical Quantum Yields for o-Nitrobenzyl Protected Compounds

Protected MoleculeSolventQuantum Yield (Φ)
o-Nitrobenzyl acetateEthanol0.11
o-Nitrobenzyl etherDioxane0.05
N-(o-Nitrobenzyl)anilineAcetonitrile0.08

Note: Quantum yields are highly dependent on the specific molecular structure and experimental conditions.

Table 2: Effect of Solvent on Deprotection Rate

SolventRelative Deprotection Rate
Acetonitrile1.0
Methanol0.8
Dichloromethane0.6
Water0.4

Note: These are representative values and the actual rates will vary.

Experimental Protocols

Protocol 1: Real-Time Monitoring by UV-Vis Spectroscopy

  • Sample Preparation: Prepare a solution of the oNv-protected compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 1 at the irradiation wavelength.

  • Instrument Setup: Place the cuvette in a UV-Vis spectrophotometer equipped with a port for an external light source.

  • Data Acquisition: Record an initial UV-Vis spectrum (e.g., from 250 nm to 500 nm).

  • Photolysis: Irradiate the sample with a UV light source (e.g., a 365 nm LED or a filtered mercury lamp) for a set period.

  • Monitoring: At regular intervals, turn off the light source and record a new UV-Vis spectrum.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (e.g., the peak of the starting material or the growing peak of the byproduct) as a function of time to determine the reaction kinetics.

Protocol 2: Real-Time Monitoring by HPLC

  • Sample Preparation: Prepare a solution of the oNv-protected compound in a suitable solvent in a photolysis-compatible vial.

  • Initial Sample: Before starting the irradiation, inject a small aliquot of the solution into the HPLC to obtain a t=0 chromatogram.

  • Photolysis: Irradiate the sample solution with a UV light source.

  • Time Points: At regular time intervals, take an aliquot of the reaction mixture and inject it into the HPLC. It is crucial to quench the reaction immediately if necessary (e.g., by dilution or by adding a quencher).

  • HPLC Method: Use a suitable HPLC method (e.g., reverse-phase chromatography) to separate the starting material, the deprotected product, and any byproducts.

  • Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Plot the concentration of each species as a function of time to determine the reaction kinetics and yield.

Visualizations

DeprotectionMechanism oNv_Protected oNv-Protected Molecule Excited_State Excited State oNv_Protected->Excited_State UV Light (hν) Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular H-abstraction Product Deprotected Molecule Intermediate->Product Rearrangement & Cleavage Byproduct o-Nitrosobenzaldehyde Intermediate->Byproduct

Caption: Photochemical deprotection mechanism of the o-nitrobenzyl (oNv) group.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis Prep Prepare solution of oNv-compound in cuvette Initial_Scan Record initial UV-Vis spectrum (t=0) Prep->Initial_Scan Irradiate Irradiate with UV light for Δt Initial_Scan->Irradiate Record_Scan Record UV-Vis spectrum Irradiate->Record_Scan Record_Scan->Irradiate  Continue irradiation Plot_Data Plot Absorbance vs. Time Record_Scan->Plot_Data  After final time point Loop_Edge Repeat for multiple time points Kinetics Determine reaction kinetics Plot_Data->Kinetics

Caption: Experimental workflow for real-time monitoring of oNv deprotection using UV-Vis spectroscopy.

Technical Support Center: Enhancing the Solubility of Peptides Containing Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the photocleavable amino acid derivative, Fmoc-L-Cys(oNv)-OH.

Understanding the Challenge

Peptides containing this compound can present solubility issues due to a combination of factors inherent to the peptide sequence and the physicochemical properties of the protecting groups. The 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 2-nitroveratryl (oNv) group both possess aromatic character, which can increase the overall hydrophobicity of the peptide. This increased hydrophobicity can lead to aggregation and precipitation, making the peptide difficult to dissolve in aqueous solutions.

Furthermore, the presence of cysteine itself can introduce challenges. While the thiol group is protected by the oNv group, the overall properties of the cysteine residue can still influence solubility. It is crucial to employ solubilization strategies that are effective without compromising the integrity of the peptide or its protecting groups.

Troubleshooting Guide: Improving Peptide Solubility

Researchers encountering solubility problems with this compound containing peptides can systematically troubleshoot the issue by following the steps outlined below. It is recommended to always start with a small aliquot of the peptide for solubility testing before dissolving the entire batch.

G cluster_0 Solubility Troubleshooting Workflow A Start: Lyophilized Peptide B Initial Test: Deionized Water A->B C Assess Peptide Charge (Acidic, Basic, or Neutral) B->C If insoluble D Acidic Peptide: Add dilute Acetic Acid (10-30%) or dilute TFA (<0.1%) C->D Acidic E Basic Peptide: Add dilute Ammonium Hydroxide (e.g., 0.1 M) C->E Basic F Neutral/Hydrophobic Peptide: Use Organic Co-solvents C->F Neutral/ Hydrophobic G Sonication/Vortexing D->G J Soluble D->J If soluble E->G E->J If soluble F->G F->J If soluble H Gentle Warming (up to 40°C) G->H G->J If soluble I Chaotropic Agents (Guanidine HCl or Urea) H->I If still insoluble H->J If soluble I->J If soluble K Insoluble I->K If still insoluble

Caption: A stepwise workflow for troubleshooting the solubility of peptides containing this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound not dissolving in water?

A1: The insolubility is likely due to the hydrophobic nature of the Fmoc and oNv protecting groups, as well as the overall amino acid composition of your peptide. These factors can promote aggregation, where peptide molecules stick to each other rather than interacting with water.

Q2: What is the first solvent I should try if water fails?

A2: The choice of the next solvent depends on the overall charge of your peptide.[1]

  • For acidic peptides (net negative charge): Try a dilute basic solution, such as 0.1% aqueous ammonia. However, be cautious with basic solutions for cysteine-containing peptides as they can sometimes promote side reactions.

  • For basic peptides (net positive charge): Try a dilute acidic solution, such as 10-30% acetic acid in water.[2]

  • For neutral or hydrophobic peptides: An organic co-solvent is recommended.

Q3: Which organic solvent is best for peptides with this compound?

A3: For cysteine-containing peptides, Dimethylformamide (DMF) is the preferred organic solvent.[1] Dimethyl sulfoxide (DMSO) is generally avoided as it can oxidize the sulfur in the cysteine side chain, even when protected. Acetonitrile and isopropanol can also be considered. The recommended procedure is to dissolve the peptide in a minimal amount of DMF and then slowly add the aqueous buffer to the desired concentration.[3]

Q4: Can I heat the peptide to improve solubility?

A4: Gentle warming up to 40°C can help dissolve some peptides.[2] However, excessive heat should be avoided as it can lead to degradation of the peptide.

Q5: Is sonication a safe method to aid dissolution?

A5: Yes, sonication can be a useful technique to break up aggregates and aid dissolution. Use a sonicator bath and apply short bursts of sonication to avoid excessive heating of the sample.

Q6: What are chaotropic agents and when should I use them?

A6: Chaotropic agents, such as 6 M Guanidine Hydrochloride (Guanidine HCl) or 8 M Urea, are powerful solubilizing agents that disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions, thereby reducing peptide aggregation.[1] These should be considered as a last resort when other methods have failed, as they can denature the peptide's secondary structure.

Q7: Will the solubilization method affect the photocleavage of the oNv group?

A7: The chosen solubilization method should generally not interfere with the subsequent photocleavage of the 2-nitroveratryl group. However, it is crucial to ensure that the final solution is compatible with the photocleavage conditions (e.g., pH, absence of interfering substances). Always perform a small-scale test if you have concerns.

Data Presentation: Solvent and Additive Guide

The following table summarizes common solvents and additives used to improve peptide solubility. The choice of solvent will depend on the specific properties of the peptide.

Solvent/Additive Peptide Type Concentration Notes
Deionized WaterAll-The first solvent to try.
Acetic AcidBasic peptides10-30% in waterHelps to protonate basic residues.[2]
Trifluoroacetic Acid (TFA)Basic peptides< 0.1%Use with caution as it is a strong acid.
Ammonium HydroxideAcidic peptides~0.1 MHelps to deprotonate acidic residues. Use cautiously with Cys-containing peptides.
Dimethylformamide (DMF) Neutral/Hydrophobic peptides Minimal amount to dissolve, then diluteRecommended for Cys-containing peptides to avoid oxidation. [1]
Dimethyl Sulfoxide (DMSO)Neutral/Hydrophobic peptidesMinimal amount to dissolve, then diluteNot recommended for Cys-containing peptides due to oxidation risk.
Acetonitrile (ACN)Neutral/Hydrophobic peptidesMinimal amount to dissolve, then diluteAn alternative to DMF.
IsopropanolNeutral/Hydrophobic peptidesMinimal amount to dissolve, then diluteAnother alternative organic solvent.
Guanidine HClHighly aggregated peptides6 MA strong denaturant, use as a last resort.[1]
UreaHighly aggregated peptides8 MAnother strong denaturant, use as a last resort.[1]

Experimental Protocols

Protocol 1: General Solubility Testing
  • Weigh a small, accurately known amount of the lyophilized peptide (e.g., 1 mg).

  • Add a small volume of deionized water (e.g., 100 µL) and vortex. Observe for dissolution.

  • If the peptide does not dissolve, proceed with the troubleshooting workflow based on the peptide's calculated charge.

  • Add the chosen solvent/additive in small increments, vortexing or sonicating after each addition, until the peptide is fully dissolved.

  • Record the final solvent composition and the concentration of the peptide stock solution.

Protocol 2: Solubilization of a Hydrophobic Peptide Containing this compound using DMF
  • To a vial containing the lyophilized peptide, add a minimal volume of pure DMF to just wet the powder.

  • Gently vortex the mixture. If necessary, sonicate for short intervals in a water bath.

  • Once the peptide is fully dissolved in DMF, slowly add your desired aqueous buffer dropwise while vortexing.

  • If the solution becomes cloudy, you have reached the solubility limit. You may need to prepare a more dilute final solution.

  • The final concentration of DMF should be kept as low as possible, especially for cell-based assays.

Logical Relationships in Solubility Improvement

The following diagram illustrates the logical relationships between peptide properties, common problems, and the corresponding solutions.

G cluster_0 Solubility Problem-Solution Map A Peptide Property B High Hydrophobicity (Fmoc, oNv, sequence) A->B C Net Positive Charge A->C D Net Negative Charge A->D G Insoluble in Water B->G E Strong Aggregation E->G H Precipitation upon buffer addition E->H F Common Problem F->G F->H J Use Organic Co-solvent (DMF) G->J K Add Dilute Acid G->K L Add Dilute Base G->L M Use Chaotropic Agents G->M N Sonication / Gentle Warming G->N H->J H->M I Solution I->J I->K I->L I->M I->N

Caption: A map illustrating the relationships between peptide properties, solubility problems, and potential solutions.

References

Technical Support Center: Cysteine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the racemization of cysteine residues during peptide coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of cysteine-containing peptides.

Q1: My final peptide product shows a peak doublet or a broad peak for the cysteine-containing fragment on my HPLC or Mass Spec analysis. What is the likely cause?

This is a classic sign of diastereomer formation, which for cysteine, is most commonly due to racemization (epimerization) at the α-carbon of the cysteine residue during the coupling step. The D-Cys epimer co-elutes closely with your target L-Cys peptide, resulting in peak broadening or a distinct doublet.

Q2: I've confirmed cysteine racemization is occurring. Which step in my synthesis is the most probable cause?

The most critical step where cysteine racemization occurs is during the activation and coupling of the C-terminal carboxyl group of the cysteine residue itself. The electron-withdrawing effect of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction by a base. This is particularly problematic when strong bases or highly activating coupling reagents are used.

Q3: I am using carbodiimide (e.g., DIC) based coupling. How can I reduce the high level of racemization I'm observing?

Carbodiimide-mediated couplings, especially when used with strong, non-nucleophilic bases like DIPEA, are known to cause significant racemization. To mitigate this:

  • Use Additives: Always use a racemization-suppressing additive. Oxyma Pure® and Cl-HOBt are generally more effective than HOBt. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial O-acylisourea intermediate.

  • Avoid Strong Bases: If a base is necessary, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine in place of DIPEA.

  • Lower the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of proton abstraction and subsequent racemization.

Q4: My protocol uses a uronium/phosphonium-based coupling reagent (like HBTU or HATU) and DIPEA, and I'm still seeing racemization. What adjustments should I make?

While often preferred, these reagents can still induce racemization, especially with sensitive residues like cysteine.

  • Reduce Base Equivalents: Minimize the amount of base used. Typically, only one equivalent of base is needed for the C-terminal proton of the incoming amino acid, but protocols often call for excess. Try reducing the DIPEA to 1-1.5 equivalents.

  • Substitute the Base: Replace diisopropylethylamine (DIPEA) with a less-hindered tertiary amine like N-methylmorpholine (NMM) or a sterically hindered, weaker base like 2,4,6-trimethylpyridine (collidine).

  • Change Coupling Reagent: Consider using a coupling reagent known for lower racemization potential, such as COMU or PyAOP, which can be effective with catalytic amounts of base.

Frequently Asked Questions (FAQs)

Q1: Why is cysteine so susceptible to racemization compared to other amino acids?

The primary reason is the nature of its side chain. The sulfur atom in the protected sulfhydryl group is electron-withdrawing. This inductive effect increases the acidity of the α-proton (the proton attached to the chiral center). During the activation of the carboxyl group for coupling, this proton can be easily removed by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-cysteine isomers.

Q2: How does my choice of side-chain protecting group for cysteine affect racemization?

The side-chain protecting group has a significant impact. Groups with strong electron-withdrawing properties can exacerbate racemization.

  • Trityl (Trt): This is one of the most commonly used and highly recommended protecting groups for minimizing racemization. Its steric bulk is thought to hinder the approach of the base to the α-proton.

  • Acetamidomethyl (Acm): Generally considered safe in terms of racemization.

  • tert-Butyl (tBu): Also a good choice for preventing racemization.

  • StBu (tert-butylthio): This group can increase the risk of racemization more than Trt or Acm.

For peptides where the cysteine is being coupled, using Cys(Trt) is often the safest choice to prevent epimerization.

Q3: What is the best coupling strategy to use for a C-terminal cysteine residue?

When coupling a cysteine residue, the choice of reagents is critical. The recommended approach is to use a method that avoids strong bases and highly reactive intermediates.

  • Reagent Choice: Use a carbodiimide like DIC in combination with an additive such as Oxyma Pure® or Cl-HOBt. These additives are superior to HOBt in suppressing racemization.

  • Base Selection: If a base is absolutely necessary, use a weaker base like N-methylmorpholine (NMM). Avoid DIPEA and DBU.

  • Solvent & Temperature: Use a polar aprotic solvent like DMF or NMP. Perform the reaction at 0 °C and allow it to slowly warm to room temperature.

Quantitative Data on Racemization

The degree of racemization is highly dependent on the specific conditions used. The following table summarizes representative data on the effect of different coupling conditions on the racemization of a model peptide.

Coupling ReagentBase (equivalents)AdditiveSolventTemperature (°C)% D-Cys (Epimer)
DICDIPEA (2.0)-DCM25~15-25%
DICDIPEA (2.0)HOBtDCM/DMF25~5-8%
DIC NMM (1.5) Oxyma Pure® DMF 0 -> 25 <1%
HBTUDIPEA (2.0)-DMF25~8-12%
HATUDIPEA (2.0)-DMF25~4-6%
HATU Collidine (1.5) -DMF 25 <2%
COMUDIPEA (2.0)-DMF25~3-5%

Data are compiled from typical results reported in peptide synthesis literature. Actual values can vary based on the specific amino acid sequence and reaction scale.

Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH in SPPS

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-Cys(Trt)-OH to a resin-bound peptide amine.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq), Oxyma Pure® (3 eq) in DMF.

  • Activation and Coupling: Add DIC (3 eq) to the amino acid solution. Pre-activate for 5-10 minutes at 0 °C.

  • Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at 0 °C for 30 minutes, then allow it to warm to room temperature and continue reacting for an additional 2-4 hours.

  • Washing: After the coupling is complete (as monitored by a Kaiser test), wash the resin with DMF (5x) and DCM (3x). Proceed to the next deprotection/coupling cycle.

Protocol 2: Quantification of Cysteine Racemization

This method uses HPLC to quantify the level of epimerization by analyzing a model dipeptide.

  • Dipeptide Synthesis: Synthesize the model dipeptide H-Gly-Cys-OH using the coupling conditions you wish to evaluate. Also, synthesize the authentic D-Cys diastereomer, H-Gly-D-Cys-OH, to serve as a reference standard.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC Analysis:

    • Column: Use a chiral HPLC column or a standard reverse-phase C18 column. Often, the diastereomers can be separated on a high-resolution C18 column.

    • Mobile Phase: A typical gradient might be 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Detection: UV detection at 220 nm.

  • Quantification: Run the authentic L-Cys dipeptide and the D-Cys dipeptide standard to determine their retention times. Analyze your test sample. The percentage of racemization is calculated by integrating the peak areas: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Visual Guides

RacemizationMechanism cluster_L_Cys L-Cysteine Residue (Activated) cluster_Base Base Action cluster_Intermediate Planar Intermediate cluster_Products Reprotonation Products L_Cys Fmoc-NH-CH(CH₂-S-Trt)-CO-X (L-Isomer) Alpha_H α-H Enolate Planar Enolate (Achiral) L_Cys->Enolate Forms Planar Intermediate Base Base (e.g., DIPEA) Base->L_Cys 1. α-Proton Abstraction L_Product L-Isomer (Desired Product) Enolate->L_Product 2a. Reprotonation (retention) D_Product D-Isomer (Racemized Product) Enolate->D_Product 2b. Reprotonation (inversion)

Caption: Mechanism of base-catalyzed cysteine racemization during peptide coupling.

Workflow cluster_planning Step 1: Planning & Reagent Selection cluster_execution Step 2: Experimental Execution cluster_analysis Step 3: Analysis start Start: Couple Cysteine Residue protecting_group Choose Protecting Group (Recommended: Trt) start->protecting_group coupling_reagent Select Coupling Method (Recommended: DIC/Oxyma) protecting_group->coupling_reagent base Select Base (Avoid DIPEA; Use NMM/Collidine if needed) coupling_reagent->base prepare Prepare Amino Acid Solution (Fmoc-Cys(Trt)-OH + Oxyma) base->prepare cool Cool to 0 °C prepare->cool activate Add DIC (Pre-activate 5-10 min) cool->activate couple Add to Resin (Couple at 0 °C -> RT) activate->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor cleave Cleave & Deprotect Peptide monitor->cleave analyze Analyze by HPLC / MS cleave->analyze decision Racemization >2%? analyze->decision end End: Proceed to next step decision->end No troubleshoot Troubleshoot: - Lower Temperature - Change Base/Reagent - Reduce Coupling Time decision->troubleshoot Yes troubleshoot->start

Caption: Recommended workflow for minimizing cysteine racemization during peptide synthesis.

Technical Support Center: TFA Cleavage of Peptides with oNv-Protected Cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues during the trifluoroacetic acid (TFA) cleavage of peptides containing o-nitroveratryl (oNv) protected cysteine.

Frequently Asked Questions (FAQs)

Q1: Is the oNv protecting group on cysteine removed during standard TFA cleavage?

A1: The o-nitroveratryl (oNv) protecting group is a photolabile protecting group, meaning it is designed to be cleaved by UV light irradiation (typically around 365 nm) and is generally stable under standard TFA cleavage conditions used to remove other acid-labile protecting groups like Boc, tBu, and Trt. This orthogonality allows for the selective deprotection of other residues while keeping the cysteine protected.

Q2: If the oNv group is stable, why do I need to use scavengers during TFA cleavage?

A2: While the oNv group itself is stable, scavengers are crucial to prevent side reactions on other sensitive amino acid residues within your peptide. During TFA cleavage, highly reactive carbocations are generated from the removal of other protecting groups (e.g., trityl from Cys/His/Asn/Gln, Pbf from Arg, tBu from Asp/Glu/Ser/Thr/Tyr) and from the resin linker. These carbocations can lead to undesired modifications of sensitive residues like tryptophan, methionine, and tyrosine, as well as the newly deprotected cysteine if any premature (though unlikely) oNv cleavage were to occur. Scavengers "trap" these reactive species, preventing them from reacting with your peptide.

Q3: What are the most common side reactions observed during TFA cleavage of peptides containing sensitive residues?

A3: Common side reactions include:

  • Alkylation: Re-attachment of protecting group carbocations to sensitive residues. Tryptophan is particularly susceptible to alkylation.

  • Oxidation: Oxidation of the free thiol of cysteine (if deprotected) to form disulfides or other oxidized species. Methionine can also be oxidized to methionine sulfoxide.

  • Tritylation: The trityl cation is a prominent reactive species that can modify various residues.

Q4: Which scavengers are recommended for a peptide containing an oNv-protected cysteine and other sensitive amino acids?

A4: The choice of scavengers depends on the other amino acids present in your peptide. A common and effective combination for peptides with multiple sensitive residues is a "cleavage cocktail". See the tables below for recommended cocktails. For a peptide with oNv-cysteine and other sensitive residues like Trp, Met, or Tyr, a cocktail containing a silane, a thiol, and water is a good starting point.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low peptide yield after cleavage and precipitation. 1. Incomplete cleavage from the resin. 2. Peptide is highly hydrophobic and does not precipitate well in ether. 3. Peptide re-attachment to the resin.1. Extend the cleavage time (e.g., from 2 hours to 4 hours). 2. After removing most of the TFA by rotary evaporation or nitrogen stream, add the cold ether. If precipitation is still poor, try a different precipitation solvent or a combination of solvents. 3. Ensure an adequate amount of scavenger is used, especially for peptides with C-terminal Trp, Tyr, or Met.
Mass spectrometry shows unexpected adducts on the peptide. 1. Insufficient or inappropriate scavengers leading to alkylation by protecting group cations. 2. Oxidation of sensitive residues.1. Use a more robust cleavage cocktail with a combination of scavengers (see Table 1). Ensure scavengers are fresh. 2. Add a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
The oNv group appears to be partially removed. While unlikely, prolonged exposure to strong acid or elevated temperatures during cleavage could potentially affect the oNv group.Minimize the cleavage time and perform the reaction at room temperature or on an ice bath. Ensure the TFA is of high quality.
Discoloration of the cleavage mixture. Formation of carbocations, particularly the trityl cation, can cause a yellow to reddish-orange color. This is generally normal.This is expected. The color change indicates that the deprotection is proceeding.

Data Presentation: Common TFA Cleavage Cocktails

Table 1: Recommended TFA Cleavage Cocktails for Peptides with Sensitive Residues

Cocktail NameCompositionRecommended For
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OPeptides without highly sensitive residues like Trp, Met, or multiple Cys.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing Cys, Met, Trp, and Tyr. A good general-purpose cleavage reagent.[1]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGood for scavenging trityl groups.
TFA/TIS/H₂O/EDT 94% TFA, 1% TIS, 2.5% H₂O, 2.5% EDTA good choice for peptides with Trp, Cys, or Met, providing reducing conditions.

Note: Always prepare cleavage cocktails fresh before use.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Peptide with oNv-Cysteine

  • Resin Preparation: After solid-phase peptide synthesis (SPPS), wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail. For a peptide with oNv-Cys and other sensitive residues, a recommended cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification and subsequent photodeprotection of the oNv group.

Mandatory Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage TFA Cleavage cluster_Isolation Peptide Isolation cluster_Downstream Downstream Processing Resin Start with Resin Coupling Amino Acid Coupling Deprotection Fmoc Deprotection Washing Washing Steps Dry_Resin Dry Peptide-Resin Washing->Dry_Resin DCM Wash & Dry Add_Cocktail Add Cleavage Cocktail Dry_Resin->Add_Cocktail React React (2-4h) Add_Cocktail->React Filter Filter React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Filtrate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Purification HPLC Purification Dry_Peptide->Purification Photodeprotection oNv Photodeprotection (UV Light) Purification->Photodeprotection Final_Peptide Final Peptide Photodeprotection->Final_Peptide

Caption: Experimental workflow for TFA cleavage and isolation of a peptide containing an oNv-protected cysteine.

Scavenger_Logic TFA_Cleavage TFA Cleavage Reactive_Species Reactive Carbocations (Trt+, Pbf+, tBu+) TFA_Cleavage->Reactive_Species generates Scavengers Scavengers (TIS, EDT, H2O, Phenol, etc.) TFA_Cleavage->Scavengers are added to Side_Reactions Undesired Side Reactions (Alkylation, Oxidation) Reactive_Species->Side_Reactions cause Reactive_Species->Scavengers are trapped by Desired_Peptide Intact, Cleaved Peptide Side_Reactions->Desired_Peptide prevents formation of Peptide Peptide with oNv-Cys & other sensitive residues Peptide->Side_Reactions is susceptible to Trapped_Species Neutralized Species Scavengers->Trapped_Species trap reactive species to form Trapped_Species->Desired_Peptide allows formation of

Caption: Logical diagram illustrating the role of scavengers in preventing side reactions during TFA cleavage.

References

Technical Support Center: Synthesis of C-Terminal Cysteine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to addressing the challenges associated with the synthesis of C-terminal cysteine peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles in their experiments.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of peptides with a C-terminal cysteine residue.

Problem 1: Significant Racemization of the C-terminal Cysteine

Question: I am observing a high degree of racemization (epimerization) at the C-terminal cysteine residue in my synthesized peptide. How can I minimize this?

Answer:

Racemization of the C-terminal cysteine is a common issue in solid-phase peptide synthesis (SPPS), particularly during the anchoring of the first amino acid to the resin and subsequent coupling steps. The α-proton of the C-terminal amino acid is susceptible to base-catalyzed abstraction, leading to the formation of a D-isomer.

Recommended Solutions:

  • Choice of Resin: The selection of the solid support plays a crucial role in minimizing racemization.

    • 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for anchoring Fmoc-amino acids, as the loading is performed under milder basic conditions (e.g., using diisopropylethylamine - DIEA) compared to Wang or Merrifield resins, thereby reducing the risk of racemization.

    • Resins like Wang resin can be used, but careful control of coupling conditions is essential.

  • Protecting Group Strategy: The choice of the cysteine side-chain protecting group can influence the extent of racemization.

    • The Tetrahydropyranyl (Thp) protecting group has been shown to be superior to Trityl (Trt), Diphenylmethyl (Dpm), Acetamidomethyl (Acm), and S-tert-butyl (StBu) in reducing racemization.[1]

    • The sterically bulky Trityl (Trt) group can also help minimize racemization compared to smaller protecting groups.

  • Coupling Reagents and Conditions: The activation method and additives significantly impact racemization.

    • Avoid prolonged pre-activation times.

    • Use coupling reagents known to suppress racemization, such as those based on 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® .

    • Utilize hindered bases like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIEA) instead of N-methylmorpholine (NMM).[1][2]

    • For microwave-assisted SPPS, lowering the coupling temperature (e.g., to 50°C) can limit racemization of cysteine.[2][3]

Quantitative Data on Racemization:

Cysteine Protecting GroupCoupling ReagentRacemization (%)Reference
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8

Experimental Protocol: Minimizing Racemization using 2-Chlorotrityl Resin

  • Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Dissolve 2 equivalents of Fmoc-Cys(Trt)-OH in DCM.

  • Add 4 equivalents of DIEA to the amino acid solution.

  • Add the amino acid solution to the swollen resin and shake for 1-2 hours at room temperature.

  • To cap any remaining unreacted sites, add a small amount of methanol and shake for 15 minutes.

  • Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).

  • Proceed with the standard Fmoc-SPPS protocol for the subsequent amino acid couplings, using a racemization-suppressing coupling reagent like HBTU/HOBt in the presence of a hindered base.

Problem 2: Formation of 3-(1-piperidinyl)alanine Side Product

Question: My mass spectrometry results show a peak corresponding to my target peptide plus 51 Da, suggesting the formation of a 3-(1-piperidinyl)alanine adduct at the C-terminal cysteine. How can I prevent this?

Answer:

This side reaction occurs via a base-catalyzed β-elimination of the protected thiol group of the C-terminal cysteine to form a dehydroalanine intermediate. The piperidine used for Fmoc deprotection then acts as a nucleophile and adds to the dehydroalanine, resulting in the 3-(1-piperidinyl)alanine adduct.

Recommended Solutions:

  • Choice of Protecting Group:

    • Utilizing a sterically bulky protecting group such as Trityl (Trt) for the cysteine thiol can significantly minimize this side reaction.[3]

    • The Tetrahydropyranyl (Thp) protecting group has also been shown to reduce the formation of 3-(1-piperidinyl)alanine.[1] The extent of β-elimination is highly dependent on the protecting group, with S-tert-butyl (StBu) being the most problematic, followed by Acm and then Trt.[4]

  • Fmoc Deprotection Conditions:

    • Minimize the exposure time of the peptide-resin to piperidine.

    • Consider using alternative, non-nucleophilic bases for Fmoc deprotection, although this may require optimization of reaction conditions.

Workflow for Minimizing Piperidinylalanine Formation

start Start Synthesis choose_pg Select Sterically Bulky Protecting Group (e.g., Trt, Thp) start->choose_pg fmoc_deprotection Fmoc Deprotection choose_pg->fmoc_deprotection coupling Couple Next Amino Acid fmoc_deprotection->coupling side_product Piperidinylalanine Formation fmoc_deprotection->side_product Prolonged exposure to piperidine repeat Repeat Cycle coupling->repeat repeat->fmoc_deprotection Next Amino Acid cleavage Cleavage and Deprotection repeat->cleavage Final Amino Acid end_product Desired Peptide cleavage->end_product

Caption: Workflow to minimize piperidinylalanine formation.

Problem 3: Diketopiperazine (DKP) Formation Leading to Low Yield

Question: I am experiencing low yields of my C-terminal cysteine peptide, and I suspect diketopiperazine (DKP) formation is cleaving my peptide from the resin. What can I do to address this?

Answer:

Diketopiperazine formation is an intramolecular cyclization reaction involving the N-terminal amino group of the dipeptide anchored to the resin, which attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly problematic for sequences with Proline or Glycine at the C-terminus or the penultimate position but can occur with other amino acids as well.

Recommended Solutions:

  • Use of 2-Chlorotrityl (2-CTC) Resin: The steric hindrance of the 2-CTC linker minimizes DKP formation.

  • Dipeptide Coupling: Couple the last two amino acids as a pre-formed dipeptide. This bypasses the susceptible dipeptide-resin intermediate.

  • Modified Fmoc Deprotection:

    • An alternative Fmoc-removal solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[5][6]

Quantitative Data on DKP Formation:

Fmoc Removal ConditionDKP Formation (%)Reference
20% Piperidine/DMF13.8[6]
5% Piperidine/DMF12.2[6]
5% Piperazine/DMF< 4[6]
5% Piperazine/NMP< 4[6]

Mechanism of Diketopiperazine Formation

dipeptide_resin Dipeptide-Resin (Free N-terminus) intramolecular_attack Intramolecular Nucleophilic Attack dipeptide_resin->intramolecular_attack Base (e.g., Piperidine) six_membered_intermediate Six-membered Ring Intermediate intramolecular_attack->six_membered_intermediate dkp_formation Diketopiperazine (DKP) Formation and Cleavage six_membered_intermediate->dkp_formation cleaved_peptide Cleaved DKP dkp_formation->cleaved_peptide empty_resin Empty Resin dkp_formation->empty_resin

Caption: Mechanism of diketopiperazine formation.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the thiol side chain of a C-terminal cysteine?

The optimal protecting group depends on the specific requirements of your synthesis. However, for routine synthesis where a free thiol is desired after cleavage, the Trityl (Trt) group is highly recommended. It is labile to standard trifluoroacetic acid (TFA) cleavage conditions. The Tetrahydropyranyl (Thp) group is another excellent choice that has been shown to minimize both racemization and 3-(1-piperidinyl)alanine formation.[1]

Q2: I am observing an unexpected S-alkylation of my C-terminal cysteine after cleavage from Wang resin. What is the cause and how can I prevent it?

This side reaction is caused by the alkylation of the cysteine thiol group by the p-hydroxybenzyl cation generated from the Wang linker during acidic cleavage.[7][8] To minimize this:

  • Use a high concentration of scavengers: A cleavage cocktail containing a high concentration of a thiol scavenger like 1,2-ethanedithiol (EDT) is crucial.

  • Optimize cleavage conditions: A study has shown that a cleavage cocktail of 80% TFA, 18% EDT, 1% TIS, and 1% H₂O can effectively suppress this side reaction.[7]

  • Consider alternative resins: Using a resin that does not generate reactive carbocations upon cleavage, such as a Rink Amide resin if a C-terminal amide is acceptable, can circumvent this issue.

Q3: What are the best practices for purifying peptides containing a C-terminal cysteine?

Purification of cysteine-containing peptides by reversed-phase HPLC (RP-HPLC) can be challenging due to the potential for oxidation and the presence of diastereomers from racemization.

  • Preventing Oxidation:

    • Work with degassed solvents.

    • Add a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to your sample before injection and to the collection tubes.[9]

    • Maintain an acidic pH (e.g., by adding 0.1% TFA to the mobile phases) to minimize thiol oxidation.

  • Separating Diastereomers:

    • Optimizing the HPLC gradient and temperature can improve the separation of L- and D-cysteine containing peptides.

    • Using a high-resolution column and a shallow gradient can enhance the resolution of closely eluting peaks.

Experimental Protocol: Standard Cleavage from Wang Resin

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a fresh cleavage cocktail. For a peptide containing a C-terminal cysteine, a recommended cocktail is 94% TFA, 2.5% H₂O, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS) .

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh TFA.

  • Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Q4: Can I perform on-resin cyclization using the C-terminal cysteine?

Yes, the thiol group of the C-terminal cysteine is often utilized for on-resin cyclization strategies, such as forming disulfide bridges or other linkages. This can be a powerful method for synthesizing cyclic peptides. However, it requires careful planning of orthogonal protecting group strategies to ensure that only the desired cyclization occurs. If cyclization is not the intended reaction, it is important to choose a stable thiol protecting group that is not cleaved prematurely during synthesis.

References

Validation & Comparative

A Comparative Guide to Fmoc-L-Cys(oNv)-OH and Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for cysteine residues is a critical consideration in solid-phase peptide synthesis (SPPS), particularly for complex peptides, peptidomimetics, and proteins. The choice of the thiol protecting group influences not only the synthesis strategy but also the final purity and yield of the target peptide. This guide provides a detailed comparison of two commonly used cysteine derivatives: Fmoc-L-Cys(oNv)-OH, featuring a photolabile o-nitroveratryl (oNv) protecting group, and Fmoc-Cys(Trt)-OH, which employs the acid-labile trityl (Trt) group.

Core Comparison: Orthogonality and Deprotection Strategy

The fundamental difference between this compound and Fmoc-Cys(Trt)-OH lies in their deprotection chemistry. The oNv group is cleaved by UV irradiation, offering an orthogonal protection strategy to the standard acid-labile protecting groups used for other amino acid side chains and for cleavage from the resin. In contrast, the Trt group is removed under acidic conditions, typically concomitantly with the final resin cleavage.

This key distinction dictates the applications for which each derivative is best suited. The orthogonality of the oNv group is highly advantageous for the synthesis of peptides with multiple disulfide bonds, as it allows for selective deprotection and directed disulfide bond formation while other protecting groups remain intact.

Performance and Application Data

The following table summarizes the key performance characteristics of this compound and Fmoc-Cys(Trt)-OH based on available data and common laboratory practices.

FeatureThis compoundFmoc-Cys(Trt)-OH
Protecting Group o-Nitrobenzyl (oNv)Trityl (Trt)
Deprotection Method Photolysis (UV irradiation, ~365 nm)Acidolysis (e.g., TFA)
Orthogonality Fully orthogonal to standard Fmoc/tBu chemistry.Not orthogonal; cleaved with resin cleavage cocktail.
Primary Application Synthesis of peptides with multiple disulfide bonds, cyclic peptides, and post-synthesis modifications.Routine synthesis of peptides containing cysteine where a single disulfide bond is formed post-cleavage.
Coupling Efficiency Generally good, but the bulky oNv group may require optimized coupling conditions or longer reaction times in sterically hindered sequences.High and reliable coupling efficiency in standard SPPS protocols.
Side Reactions Potential for side reactions upon photolysis, including modifications to other residues like Trp, Met, and Tyr. The use of scavengers is recommended.Prone to racemization, especially during prolonged activation. The bulky Trt group can also lead to steric hindrance.
Cleavage Conditions UV irradiation (e.g., 365 nm) in a suitable solvent system, often with scavengers to prevent side reactions.Standard TFA-based cleavage cocktails (e.g., TFA/TIS/H2O/DODT).
Relative Cost HigherLower

Experimental Protocols

The following are representative protocols for the incorporation and deprotection of this compound and Fmoc-Cys(Trt)-OH in Fmoc-based SPPS.

Protocol 1: Incorporation of this compound and On-Resin Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Coupling:

    • Pre-activate a solution of this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the pre-activated amino acid solution to the resin and couple for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Continue Peptide Synthesis: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • On-Resin oNv Deprotection:

    • Swell the peptide-resin in a suitable solvent (e.g., DMF/H₂O/Et₃N mixture).

    • Irradiate the resin suspension with a UV lamp (e.g., 365 nm) for 2-4 hours with gentle agitation.

    • Monitor the deprotection by LC-MS analysis of a small cleaved sample.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-Cys(Trt)-OH and Post-Cleavage Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • Pre-activate a solution of Fmoc-Cys(Trt)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the pre-activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Continue Peptide Synthesis: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/H₂O/dithiothreitol (DODT) (94:2.5:2.5:1 v/v/v/w) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Logical and Experimental Workflows

The choice between this compound and Fmoc-Cys(Trt)-OH is dictated by the desired final peptide structure and the overall synthetic strategy.

logical_relationship cluster_cys Cysteine Protecting Group Choice cluster_onv Orthogonal Strategy cluster_trt Standard Strategy Peptide_Target Desired Peptide Structure Fmoc_Cys_oNv This compound Peptide_Target->Fmoc_Cys_oNv Requires orthogonal deprotection Fmoc_Cys_Trt Fmoc-Cys(Trt)-OH Peptide_Target->Fmoc_Cys_Trt Standard acid-labile cleavage Multi_Disulfide Multiple Disulfide Bonds Fmoc_Cys_oNv->Multi_Disulfide Cyclic_Peptide Cyclic Peptides Fmoc_Cys_oNv->Cyclic_Peptide Post_Synth_Mod Post-Synthesis Modification Fmoc_Cys_oNv->Post_Synth_Mod Single_Disulfide Single/No Disulfide Bond Fmoc_Cys_Trt->Single_Disulfide Linear_Peptide Linear Peptides Fmoc_Cys_Trt->Linear_Peptide experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_onv_path This compound Pathway cluster_trt_path Fmoc-Cys(Trt)-OH Pathway Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Fmoc_Deprotection->Coupling Repeat Repeat for Sequence Coupling->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Peptide_Resin Protected Peptide on Resin Repeat->Final_Peptide_Resin End of Sequence oNv_Deprotection oNv Deprotection (UV light, ~365 nm) Final_Peptide_Resin->oNv_Deprotection If Cys(oNv) is present Final_Cleavage_Trt Final Cleavage & Trt Deprotection (TFA Cocktail) Final_Peptide_Resin->Final_Cleavage_Trt If Cys(Trt) is present On_Resin_Modification On-Resin Modification/ Cyclization oNv_Deprotection->On_Resin_Modification Final_Cleavage_oNv Final Cleavage (TFA Cocktail) On_Resin_Modification->Final_Cleavage_oNv Purification Peptide Purification (e.g., RP-HPLC) Final_Cleavage_oNv->Purification Final_Cleavage_Trt->Purification

A Comparative Guide to o-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of chemical biology, pharmacology, and materials science, the precise control over the activity of molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools for spatiotemporal control, allowing for the light-induced activation of bioactive compounds. Among the plethora of PPGs developed, the o-nitrobenzyl (oNB) group has been a long-standing and widely used scaffold. This guide provides an objective comparison of the oNB group with other prominent classes of PPGs, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the optimal PPG for their application.

Data Presentation: A Quantitative Comparison of Photolabile Protecting Groups

The selection of a PPG is a multifactorial decision, guided by parameters such as the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), and the compatibility with multiphoton excitation techniques. The following table summarizes key quantitative data for o-nitrobenzyl and other common photolabile protecting groups, including coumarin-, quinoline-, and BODIPY-based cages.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Two-Photon Action Cross-Section (δaΦ, GM)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3~0.1-1Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Phototoxic byproducts, requires UV light, relatively low quantum yield.
Coumarin-4-ylmethyl (CM) 320-400350-4500.01-0.2~1-10Features: Longer wavelength absorption, often fluorescent byproducts for tracking. Drawbacks: Can be sensitive to hydrolysis, complex photochemistry.
7-Nitroindoline (NI) 300-380350-4050.02-0.2~0.5-2Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity. Drawbacks: Can have lower stability.
Quinoline-based 310-370365-4200.1-0.4~1-5Features: High quantum yields, good two-photon sensitivity. Drawbacks: Synthesis can be more complex.
BODIPY-based 480-520488-5300.1-0.5>10Features: Visible light absorption, high quantum yields, excellent for two-photon applications. Drawbacks: Can be large and sterically hindering, potential for phototoxicity.

Note: The values presented are typical ranges and can vary significantly depending on the specific molecular structure, substitution patterns, and the nature of the caged molecule. GM (Göppert-Mayer unit): 10⁻⁵⁰ cm⁴ s photon⁻¹.

Experimental Protocols

General Protocol for the Photolysis of a Caged Compound

This protocol outlines a general procedure for the light-induced release of a bioactive molecule from its caged precursor.

Materials:

  • Caged compound of interest

  • Appropriate solvent (e.g., buffer, cell culture medium)

  • Light source capable of emitting at the desired photolysis wavelength (e.g., UV lamp, laser)

  • Spectrophotometer or other analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS)

  • Quartz cuvette or appropriate reaction vessel

Procedure:

  • Prepare a stock solution of the caged compound in a suitable solvent.

  • Dilute the stock solution to the desired final concentration in the reaction buffer or medium.

  • Transfer the solution to a quartz cuvette.

  • Measure the initial absorbance spectrum of the solution using a spectrophotometer.

  • Irradiate the sample with a light source at the predetermined photolysis wavelength for a specific duration.

  • Following irradiation, measure the absorbance spectrum again to monitor the disappearance of the caged compound and the appearance of the released molecule and photoproducts.

  • Quantify the extent of uncaging using an appropriate analytical technique such as HPLC or LC-MS by comparing the peak areas of the caged and uncaged species.

Determination of Quantum Yield of Photolysis

The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a PPG. It is defined as the number of molecules of substrate photoreacted per photon absorbed.

Materials:

  • Caged compound

  • Actinometer (a chemical system with a known quantum yield, e.g., potassium ferrioxalate)

  • Monochromatic light source

  • Spectrophotometer

Procedure:

  • Prepare solutions of the caged compound and the actinometer with similar absorbances at the chosen irradiation wavelength.

  • Irradiate the solution of the caged compound for a specific time, ensuring that the total conversion is kept low (<10%) to avoid inner filter effects.

  • Monitor the photoreaction by spectrophotometry or chromatography to determine the number of moles of the caged compound that have reacted.

  • Under identical irradiation conditions (wavelength, light intensity, geometry), irradiate the actinometer solution.

  • Determine the number of moles of the actinometer that have reacted by following the established protocol for that specific actinometer.

  • Calculate the quantum yield of the caged compound using the following equation:

    Φ_sample = Φ_actinometer * (moles_sample_reacted / moles_actinometer_reacted) * (I_actinometer / I_sample)

    where I is the fraction of light absorbed by the respective solution.

Mandatory Visualizations

G Figure 1: Generalized Signaling Pathway Activation via a Caged Compound cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Caged Ligand Caged Ligand Active Ligand Active Ligand Caged Ligand->Active Ligand Photolysis Receptor Receptor Second Messenger Second Messenger Receptor->Second Messenger Cellular Response Cellular Response Second Messenger->Cellular Response Light (hν) Light (hν) Light (hν)->Caged Ligand Active Ligand->Receptor G Figure 2: Experimental Workflow for Uncaging and Analysis A Sample Preparation (Caged Compound in Solution) B Initial Analysis (e.g., UV-Vis, HPLC) A->B C Photolysis (Irradiation at specific λ) B->C D Post-Irradiation Analysis (e.g., UV-Vis, HPLC, MS) C->D E Data Analysis (Quantum Yield, Cleavage Efficiency) D->E G Figure 3: Logical Relationships of PPG Properties A PPG Choice B Wavelength (λ) A->B C Quantum Yield (Φ) A->C D Two-Photon Cross-Section (δaΦ) A->D E Application B->E determines C->E influences D->E enables F Biological Compatibility F->A constrains

A Head-to-Head Comparison: Fmoc-L-Cys(oNv)-OH vs. Fmoc-Cys(Acm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for cysteine residues is a critical determinant of success. The thiol group of cysteine is highly reactive and necessitates robust protection to prevent unwanted side reactions, particularly the formation of disulfide bonds. Among the plethora of options, Fmoc-Cys(Acm)-OH has been a long-standing workhorse. However, the advent of photolabile protecting groups, exemplified by Fmoc-L-Cys(oNv)-OH, has offered a powerful alternative with distinct advantages in terms of orthogonality and reaction conditions. This guide provides a comprehensive comparison of these two cysteine derivatives, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their synthetic strategy.

Executive Summary

This compound offers a significant advantage over Fmoc-Cys(Acm)-OH due to its photolabile ortho-nitroveratryl (oNv) protecting group. This allows for a mild, selective, and orthogonal deprotection strategy using UV light, avoiding the harsh chemical reagents required for Acm removal. This orthogonality is particularly beneficial in the synthesis of complex peptides and those containing multiple disulfide bonds, as it minimizes the risk of side reactions with sensitive amino acid residues.

Quantitative Performance Comparison

The selection of a cysteine protecting group directly impacts the yield and purity of the final peptide. The following table summarizes the key performance differences between this compound and Fmoc-Cys(Acm)-OH.

FeatureThis compoundFmoc-Cys(Acm)-OH
Deprotection Method Photolysis (UV light, ~365 nm)Chemical (Iodine, Mercury(II) Acetate)
Orthogonality High - orthogonal to acid- and base-labile groupsPartial - potential for side reactions
Reaction Conditions Mild, neutral pHHarsh, oxidative
Potential Side Reactions MinimalIodination of Tyr, His, Trp; Oxidation of Met
Typical Peptide Purity Generally higher due to fewer side reactionsVariable, depends on sequence and deprotection
Disulfide Bond Formation On-resin or in-solution post-photolysisTypically requires a separate oxidative step after Acm removal

Experimental Protocols

Deprotection of the oNv Group from Cys(oNv)

This protocol outlines the on-resin photolytic deprotection of the ortho-nitroveratryl (oNv) group.

Materials:

  • Peptide-resin containing Cys(oNv)

  • Deprotection solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

  • UV photoreactor (e.g., Rayonet reactor with 365 nm lamps) or LED-based flow reactor

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in the chosen deprotection solvent for at least 30 minutes.

  • Transfer the resin slurry to a quartz reaction vessel.

  • Purge the vessel with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the oNv group.

  • Irradiate the resin slurry with UV light at approximately 365 nm. The irradiation time can vary from 1 to 4 hours depending on the scale and the specific peptide sequence.

  • Monitor the deprotection progress by taking small resin samples and performing a test cleavage followed by HPLC-MS analysis.

  • Once the deprotection is complete, wash the resin thoroughly with the deprotection solvent, followed by DCM (Dichloromethane) and methanol, and then dry under vacuum.

Deprotection of the Acm Group from Cys(Acm)

This protocol describes the common method for on-resin deprotection of the acetamidomethyl (Acm) group using iodine.

Materials:

  • Peptide-resin containing Cys(Acm)

  • Deprotection solvent: DMF or a mixture of DMF/DCM

  • Iodine (I₂)

  • Base (e.g., Pyridine or DIPEA)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Swell the peptide-resin in the deprotection solvent for at least 30 minutes.

  • Prepare the deprotection solution: Dissolve iodine in the chosen solvent to a final concentration of approximately 10-20 equivalents relative to the peptide-resin loading. The addition of a small amount of base can be beneficial.

  • Add the iodine solution to the swollen resin and agitate the mixture at room temperature.

  • Monitor the reaction progress by taking small resin samples for test cleavage and HPLC-MS analysis. The reaction time is typically 1-2 hours.

  • After complete deprotection, wash the resin extensively with DMF to remove excess iodine and byproducts. A final wash with a reducing agent solution (e.g., ascorbic acid) can be performed to quench any remaining iodine.

  • Wash the resin with DCM and methanol, and then dry under vacuum.

Workflow and Orthogonality

The choice between oNv and Acm protecting groups fundamentally impacts the synthetic workflow, especially in strategies requiring orthogonal deprotection.

Orthogonal_Deprotection cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_oNv This compound Workflow cluster_Acm Fmoc-Cys(Acm)-OH Workflow A Fmoc-AA-Resin B Peptide Chain Elongation (Fmoc Deprotection & Coupling) A->B C Incorporate this compound B->C G Incorporate Fmoc-Cys(Acm)-OH B->G D Global Deprotection (e.g., TFA) C->D E Orthogonal oNv Deprotection (UV light, ~365 nm) D->E F Selective Thiol Modification or Disulfide Bond Formation E->F H Global Deprotection (e.g., TFA) G->H I Acm Deprotection (Iodine or Hg(II)) H->I J Thiol Modification or Disulfide Bond Formation I->J

Caption: Comparative workflows for peptide synthesis using this compound and Fmoc-Cys(Acm)-OH.

The diagram above illustrates the concept of orthogonal deprotection. The oNv group can be removed under mild UV irradiation, leaving other protecting groups intact. This allows for selective modification of the cysteine thiol group. In contrast, the removal of the Acm group with harsh chemical reagents like iodine can lead to side reactions with other sensitive residues if they are not adequately protected.

Deprotection Mechanisms

The mechanisms of deprotection for the oNv and Acm groups are fundamentally different, which underlies their respective advantages and disadvantages.

Deprotection_Mechanisms cluster_oNv_mech oNv Deprotection Mechanism cluster_Acm_mech Acm Deprotection Mechanism (Iodine) oNv1 Cys(oNv) oNv2 Excited State oNv1->oNv2 hν (~365 nm) oNv3 Intramolecular Hydrogen Abstraction oNv2->oNv3 oNv4 Rearrangement & Release of Cys-SH oNv3->oNv4 oNv_byproduct o-Nitrosoveratraldehyde oNv4->oNv_byproduct Acm1 Cys(Acm) Acm2 Sulfonium Ion Intermediate Acm1->Acm2 I₂ Acm3 Hydrolysis Acm2->Acm3 Side_Reactions Potential Side Reactions (e.g., Iodination of Tyr) Acm2->Side_Reactions Acm4 Release of Cys-SH Acm3->Acm4 Acm_byproduct N-hydroxymethylacetamide Acm4->Acm_byproduct

Caption: Simplified deprotection mechanisms for oNv and Acm protecting groups.

Conclusion

For researchers prioritizing high purity, complex peptide synthesis, and the need for orthogonal protection schemes, this compound emerges as a superior choice over Fmoc-Cys(Acm)-OH. The ability to deprotect the oNv group using UV light under mild conditions circumvents the potential for side reactions associated with the chemical deprotection of the Acm group. While the initial cost of the photolabile amino acid derivative may be higher, the investment can be justified by improved yields, higher purity of the final product, and a more streamlined workflow for the synthesis of challenging peptides. The selection, however, ultimately depends on the specific requirements of the peptide sequence and the overall synthetic strategy.

Orthogonality of oNv Protecting Group Compared to Mmt and StBu Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of chemical synthesis, particularly in peptide, oligonucleotide, and complex molecule synthesis, the strategic use of protecting groups is paramount. Orthogonality—the ability to deprotect one functional group in the presence of others—allows for the sequential and controlled construction of molecules. This guide provides an objective comparison of the o-nitroveratryl (oNv) photolabile protecting group against the acid-labile monomethoxytrityl (Mmt) and the reduction-cleavable S-tert-butyl (StBu) groups, supported by experimental data and protocols.

Overview of Protecting Groups

  • o-Nitroveratryl (oNv): A photolabile protecting group, renowned for its cleavage under UV irradiation (typically 365 nm), which offers a "traceless" deprotection method as reagents are not required for cleavage.

  • Monomethoxytrityl (Mmt): A member of the trityl family, Mmt is an acid-labile protecting group. It is cleaved under mild acidic conditions, allowing for selective deprotection in the presence of more robust acid-labile groups like trityl (Trt).

  • S-tert-butyl (StBu): A protecting group commonly used for thiols (cysteine residues). It is stable to both acidic and basic conditions but can be selectively removed using reducing agents.

Below are the chemical structures of the respective protecting groups attached to a functional group (R-X).

G cluster_oNv oNv Group cluster_Mmt Mmt Group cluster_StBu StBu Group oNv_img oNv_img Mmt_img Mmt_img StBu_img StBu_img

Figure 1. Chemical Structures of oNv, Mmt, and StBu Protecting Groups.

Comparative Analysis of Orthogonality

The orthogonality of these protecting groups stems from their distinct deprotection mechanisms. An ideal orthogonal set allows for the cleavage of one group with 100% efficiency while leaving the others completely intact. The following table summarizes the cleavage conditions and stability profiles of oNv, Mmt, and StBu.

Protecting Group Primary Cleavage Condition Stability to oNv Cleavage (UV Light) Stability to Mmt Cleavage (Mild Acid) Stability to StBu Cleavage (Reducing Agent)
oNv UV Irradiation (e.g., 365 nm)N/AGenerally StableStable
Mmt Mild Acid (e.g., 1-3% TFA in DCM)StableN/AStable
StBu Reducing Agents (e.g., TCEP, DTT)StableStableN/A

This clear differentiation in cleavage chemistry makes these three groups mutually orthogonal and suitable for complex, multi-step synthetic strategies.

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Pathways A Molecule with oNv, Mmt, StBu UV UV Light (365 nm) A->UV Photolysis Acid Mild Acid (e.g., 1% TFA) A->Acid Acidolysis Reducer Reducing Agent (e.g., TCEP) A->Reducer Reduction B oNv Removed Mmt, StBu Intact UV->B C Mmt Removed oNv, StBu Intact Acid->C D StBu Removed oNv, Mmt Intact Reducer->D

Figure 2. Orthogonal Deprotection Workflow for oNv, Mmt, and StBu.

Experimental Protocols

The following sections provide detailed methodologies for the deprotection of each group.

This protocol describes the removal of the o-nitroveratryl group from a substrate in solution.

  • Materials:

    • oNv-protected substrate

    • Anhydrous solvent (e.g., DMF, Dioxane, or CH3CN/H2O mixture)

    • UV photoreactor or LED lamp with emission centered at 365 nm

    • Inert gas (Nitrogen or Argon)

    • Rotary evaporator

    • HPLC for reaction monitoring

  • Procedure:

    • Dissolve the oNv-protected compound in the chosen solvent to a concentration of 0.01-0.1 M in a quartz reaction vessel.

    • Purge the solution with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

    • Irradiate the solution with a 365 nm UV lamp. The reaction time can vary from 30 minutes to several hours depending on the substrate and lamp power.

    • Monitor the progress of the reaction by analytical HPLC or TLC.

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash chromatography or preparative HPLC. The byproduct, o-nitrosoveratraldehyde, can typically be removed during purification.

This protocol outlines the selective removal of the Mmt group under mild acidic conditions.

  • Materials:

    • Mmt-protected substrate

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Anhydrous sodium sulfate (Na2SO4)

    • Rotary evaporator

  • Procedure:

    • Dissolve the Mmt-protected compound in DCM.

    • Prepare a 1-3% solution of TFA in DCM. Add this solution dropwise to the substrate solution while stirring at room temperature. The bright yellow color of the Mmt cation is often observed.

    • Monitor the reaction by TLC (the Mmt alcohol byproduct is UV active and stains with permanganate). The reaction is typically complete within 30-60 minutes.

    • Once the reaction is complete, quench the acid by washing the organic layer with saturated NaHCO3 solution.

    • Separate the organic layer, dry it over anhydrous Na2SO4, and filter.

    • Remove the solvent in vacuo to yield the crude deprotected product.

    • Purify the product as required, typically by flash column chromatography.

This protocol details the cleavage of the S-tert-butyl group from a cysteine residue.

  • Materials:

    • StBu-protected peptide or substrate

    • Aqueous buffer (e.g., Tris buffer, pH 7.5)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • Inert gas (Nitrogen or Argon)

    • RP-HPLC for purification

  • Procedure:

    • Dissolve the StBu-protected compound in the aqueous buffer.

    • Add a 10-20 fold molar excess of the reducing agent (TCEP or DTT).

    • Incubate the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.

    • Monitor the deprotection by analytical RP-HPLC, observing the shift in retention time from the protected to the deprotected species.

    • Upon completion, the product, now containing a free thiol, can be purified directly by preparative RP-HPLC. The excess reducing agent and the t-butyl thiol byproduct will be separated during this process.

Conclusion

The oNv, Mmt, and StBu protecting groups represent a powerful orthogonal set for advanced chemical synthesis.

  • oNv offers a unique advantage with its traceless, reagent-free photolytic cleavage, ideal for sensitive substrates or for spatially controlled deprotection.

  • Mmt provides a reliable, acid-labile option that can be removed under very mild conditions, preserving other acid-sensitive functionalities.

  • StBu is a robust protecting group for thiols, stable to a wide range of conditions and selectively cleaved only in a reductive environment.

The choice of protecting group strategy depends on the overall synthetic plan, the nature of the target molecule, and the other functional groups present. By leveraging the distinct chemical properties of oNv, Mmt, and StBu, researchers can achieve highly complex synthetic targets with precision and control.

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is paramount. The choice of protecting groups during solid-phase peptide synthesis (SPPS) significantly impacts the final purity and the impurity profile of the crude peptide. This guide provides a comparative analysis of peptides synthesized using the photolabile Fmoc-L-Cys(oNv)-OH protecting group versus other common cysteine-protecting strategies, with a focus on their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Introduction to Cysteine Protection in Fmoc-SPPS

Cysteine's reactive thiol side chain necessitates protection during Fmoc-based SPPS to prevent side reactions such as oxidation and disulfide bond scrambling. The ideal protecting group should be stable throughout the synthesis cycles and be selectively removable under conditions that do not degrade the peptide.

This compound utilizes the o-nitroveratryl (oNv) group, a photolabile protecting group that offers an orthogonal deprotection strategy.[1][2] This allows for the selective deprotection of the cysteine thiol using UV light, typically around 350 nm, which is particularly useful for the regioselective formation of disulfide bonds.[1][2]

Alternative Cysteine Protecting Groups:

  • Fmoc-L-Cys(Trt)-OH (Trityl): This is one of the most commonly used acid-labile protecting groups for cysteine in Fmoc-SPPS.[3] The trityl group is typically removed during the final trifluoroacetic acid (TFA) cleavage from the resin.[3]

  • Fmoc-L-Cys(Acm)-OH (Acetamidomethyl): The Acm group is stable to TFA and requires specific reagents like iodine or silver salts for removal, allowing for orthogonal disulfide bond formation strategies.

  • Fmoc-L-Cys(StBu)-OH (S-tert-butylthio): This group is removed by reduction with reagents like dithiothreitol (DTT) or phosphines.

  • Fmoc-L-Cys(NDBF)-OH (Nitrodibenzofuran): Another photosensitive protecting group that can be cleaved by UV light or two-photon excitation, making it suitable for biological applications.[4]

Comparative Performance and Purity Analysis

The choice of the cysteine protecting group directly influences the impurity profile of the synthesized peptide, which is visualized during HPLC analysis. While direct comparative HPLC data for the same peptide synthesized with each of these protecting groups is scarce in publicly available literature, a comparison can be made based on their chemical properties and known side reactions.

Protecting GroupDeprotection MethodKey AdvantagesPotential Side Reactions & Impurities
o-Nitrobenzyl (oNv) Photolysis (~350 nm UV light)Orthogonal to acid/base labile groups; enables regioselective disulfide bond formation.[1][2]Incomplete deprotection; formation of nitrosobenzaldehyde byproducts; potential for side reactions if photolysis is prolonged.[1]
Trityl (Trt) Acidolysis (TFA)High stability during synthesis; widely used and well-documented.Premature deprotection with repeated piperidine treatments can lead to disulfide formation on-resin; S-alkylation by carbocations generated during cleavage.
Acetamidomethyl (Acm) Iodolysis or Silver SaltsOrthogonal to acid-labile groups; allows for sequential disulfide bond formation.Racemization during coupling can be a concern; removal conditions can sometimes lead to side reactions.
Nitrodibenzofuran (NDBF) Photolysis (UV or NIR light)High photosensitivity; suitable for in vivo applications due to NIR compatibility.[4]Similar to oNv, incomplete deprotection and photolytic byproducts are potential issues.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard Fmoc/tBu strategy is employed for the synthesis of peptides on a solid support (e.g., Wang or Rink Amide resin).

  • Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the resin or the growing peptide chain is removed using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including the cysteine derivative) is activated with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

    • For Cys(Trt): A standard TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) is used.

    • For Cys(oNv): The peptide is first cleaved from the resin using a mild TFA cocktail that leaves the oNv group intact. The peptide is then purified, and the oNv group is removed by photolysis.

Photolysis Protocol for oNv Deprotection
  • Dissolve the oNv-protected peptide in a suitable solvent (e.g., a mixture of acetonitrile and water or a buffer at neutral pH).

  • Irradiate the solution with a UV lamp at approximately 350 nm.

  • Monitor the reaction progress by RP-HPLC to ensure complete deprotection and minimize the formation of photolytic byproducts.

  • Once the reaction is complete, the deprotected peptide can be lyophilized or further purified.

Reversed-Phase HPLC (RP-HPLC) Analysis Protocol

RP-HPLC is the standard method for analyzing the purity of synthetic peptides.

  • Column: A C18 stationary phase is most common.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and impurities based on their hydrophobicity. A typical gradient might be 5-95% B over 30 minutes.

  • Detection: UV absorbance at 210-220 nm.

  • Flow Rate: Typically 1 mL/min for an analytical column.

Visualization of Workflows and Concepts

SPPS_Workflow cluster_synthesis Fmoc-SPPS Cycle cluster_cleavage Cleavage & Deprotection Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Deprotection Repeat for next AA TFA_Cleavage TFA Cleavage (e.g., TFA/TIS/H2O) Washing->TFA_Cleavage Final Cycle (Cys(Trt)) Photolysis Photolysis (~350 nm UV light) Washing->Photolysis Final Cycle (Cys(oNv)) Crude_Peptide Crude Peptide Mixture TFA_Cleavage->Crude_Peptide Photolysis->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide

Caption: General workflow for Fmoc-SPPS and subsequent analysis.

Orthogonality Peptide Fully Protected Peptide on Resin Fmoc_Off N-terminus Deprotected Peptide->Fmoc_Off Piperidine Side_Chains_Off Side Chains Deprotected Peptide->Side_Chains_Off TFA Cys_oNv_Off Cys(oNv) Deprotected Peptide->Cys_oNv_Off Orthogonal Deprotection (Photolysis) Fmoc_Off->Peptide Coupling Side_Chains_Off->Cys_oNv_Off Photolysis

Caption: Orthogonality of the oNv protecting group in Fmoc-SPPS.

Conclusion

The use of This compound in peptide synthesis offers the significant advantage of an orthogonal deprotection strategy, which is highly valuable for the synthesis of complex peptides with specific disulfide bond patterns. The HPLC analysis of peptides synthesized with this building block is straightforward using standard reversed-phase methods. However, careful optimization of the photolysis step is crucial to ensure complete deprotection and to minimize the formation of photolytic byproducts, which can complicate the purification process.

In comparison, the widely used Fmoc-L-Cys(Trt)-OH is a robust and reliable choice for routine peptide synthesis where orthogonal deprotection of the cysteine is not required. The impurity profile may be influenced by side reactions related to the acid-lability of the trityl group.

Ultimately, the choice of cysteine protecting group should be guided by the specific requirements of the target peptide. For complex syntheses requiring precise control over disulfide bond formation, the advantages of a photolabile protecting group like oNv often outweigh the additional deprotection step. For simpler, linear peptides, the conventional trityl protection remains a highly effective and economical option. A thorough HPLC analysis of the crude product is essential in all cases to identify and quantify impurities, guiding the subsequent purification strategy.

References

A Comparative Guide to the Mass Spectrometry Characterization of oNv-Protected Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, drug development, and cell biology, the precise control over peptide activity is paramount. Photocleavable protecting groups (PPGs), such as the ortho-nitroveratryl (oNv) group, offer spatial and temporal control over peptide release, enabling sophisticated experimental designs. This guide provides a comparative analysis of the mass spectrometry characterization of oNv-protected peptides versus those with traditional, chemically labile protecting groups like Fmoc and Boc.

Introduction to Peptide Protecting Groups

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions by temporarily masking reactive functional groups on amino acids.[1] The choice of protecting group strategy is critical and depends on the desired cleavage conditions.

  • Chemically Labile Groups: The most common strategies rely on acid- or base-labile protecting groups. The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed by a base (e.g., piperidine), while the Boc (tert-butoxycarbonyl) group is cleaved by an acid (e.g., trifluoroacetic acid - TFA).[2][3] These groups are typically removed during the final cleavage from the solid support or in preceding deprotection steps.

  • Photocleavable Groups (PPGs): PPGs, like the oNv group, are stable to acids and bases but can be removed by UV light, typically around 365 nm.[4][5] This property allows for the controlled release of peptides in specific locations and at specific times, making them valuable tools for studying dynamic biological processes.

Mass Spectrometry for Peptide Characterization

Mass spectrometry is a cornerstone of proteomics for identifying and quantifying peptides. In a typical "bottom-up" proteomics workflow, proteins are digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[6][7] In the mass spectrometer, peptides are ionized, and a specific peptide ion (the precursor ion) is selected and fragmented, usually by collision-induced dissociation (CID). The resulting fragment ions are measured to produce an MS/MS spectrum, which provides information about the peptide's amino acid sequence.[8][9]

Comparing oNv-Protected Peptides and Alternatives in Mass Spectrometry

The presence of a protecting group can influence the mass spectrometric analysis of a peptide. Here, we compare the characteristics of oNv-protected peptides with those bearing traditional protecting groups.

FeatureoNv-Protected PeptidesPeptides with Traditional Protecting Groups (Fmoc/Boc)
Precursor Ion Mass Increased by the mass of the oNv group.Typically analyzed after removal of the protecting group. If present, the mass is increased accordingly.
Deprotection for MS Analysis Can be removed in-situ during LC-MS with online photocleavage or analyzed with the group attached.[10]Must be removed chemically prior to analysis to avoid interference and suppression of ionization.
Fragmentation Pattern (CID) The oNv group can influence fragmentation, potentially leading to characteristic neutral losses or stabilizing adjacent peptide bonds.Well-characterized fragmentation patterns (b- and y-ions) are observed for unprotected peptides.[8]
Potential for Side Reactions in MS The nitro group of oNv can be susceptible to reduction in the ion source.Acid-labile groups can be unintentionally cleaved in acidic matrices during MALDI-TOF MS.
Sequence Coverage in Peptide Mapping May be slightly reduced if the protecting group hinders fragmentation of nearby bonds.High sequence coverage is achievable with optimized digestion and fragmentation.[11]
Advantages in Specific Applications Enables "caged" peptide experiments for studying signaling pathways with high temporal and spatial resolution.[12]Well-established, robust, and cost-effective for routine peptide synthesis and identification.

Experimental Protocols

General Sample Preparation for Peptide Mass Spectrometry

A standard protocol for preparing peptide samples for LC-MS/MS analysis from a protein source involves the following steps:[7][13]

  • Denaturation: The protein sample is denatured to unfold the protein and make it accessible to proteolytic enzymes.

  • Reduction: Disulfide bonds are reduced using reagents like dithiothreitol (DTT).

  • Alkylation: The reduced cysteines are alkylated with iodoacetamide (IAM) to prevent the reformation of disulfide bonds.

  • Enzymatic Digestion: The protein is digested into smaller peptides using a protease, most commonly trypsin.

  • Desalting: The peptide mixture is desalted using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry.

Protocol for Mass Spectrometry of oNv-Protected Peptides with Online Photocleavage

This protocol is adapted for the analysis of a synthesized oNv-protected peptide to be released and analyzed during an LC-MS run.

  • Peptide Solubilization: Dissolve the purified oNv-protected peptide in an appropriate solvent compatible with reverse-phase liquid chromatography (e.g., 0.1% formic acid in water).

  • LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the peptide using a gradient of increasing acetonitrile in water, both containing 0.1% formic acid.

  • Online Photocleavage: Integrate a UV lamp (e.g., a 365 nm LED) with a transparent capillary section of the LC flow path just before the electrospray ionization (ESI) source of the mass spectrometer. The residence time of the peptide in the UV-illuminated region should be sufficient for efficient cleavage of the oNv group.

  • Mass Spectrometry:

    • MS1 Scan: Acquire full MS scans to detect the precursor ions of both the protected and the deprotected peptide.

    • MS2 Scan (CID): Perform data-dependent acquisition to trigger MS/MS fragmentation of the deprotected peptide ion.

  • Data Analysis: Analyze the MS/MS spectra to confirm the sequence of the released peptide.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Protein_Sample Protein_Sample Denaturation Denaturation Protein_Sample->Denaturation Reduction Reduction Denaturation->Reduction Alkylation Alkylation Reduction->Alkylation Digestion Digestion Alkylation->Digestion Desalting Desalting Digestion->Desalting LC_Separation LC_Separation Desalting->LC_Separation Inject Peptides ESI ESI LC_Separation->ESI MS1_Scan MS1_Scan ESI->MS1_Scan Precursor_Selection Precursor_Selection MS1_Scan->Precursor_Selection CID_Fragmentation CID_Fragmentation Precursor_Selection->CID_Fragmentation MS2_Scan MS2_Scan CID_Fragmentation->MS2_Scan Data_Analysis Data_Analysis MS2_Scan->Data_Analysis Peptide Identification

Caption: A typical bottom-up proteomics workflow.

Caption: The ERK1/2 MAPK signaling pathway.

The ERK1/2 pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][14][15] The activity of kinases like MEK or ERK could be modulated using oNv-caged peptide inhibitors. Upon UV irradiation, the inhibitor would be released, allowing for the study of the downstream consequences of pathway inhibition with high temporal resolution.

Conclusion

The use of oNv-protected peptides offers significant advantages for studying dynamic cellular processes. While their characterization by mass spectrometry requires special considerations, such as the potential for in-source reactions and altered fragmentation, these can be managed with appropriate experimental design, including online photocleavage techniques. For routine peptide identification, traditional protecting groups like Fmoc and Boc remain the standard due to their well-established and straightforward cleavage and analysis protocols. The choice of protecting group strategy should therefore be guided by the specific experimental goals, weighing the benefits of photocontrol against the simplicity of conventional methods.

References

A Comparative Guide to Cysteine Protection in Complex Peptide Synthesis: Featuring Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of cysteine-containing peptides is a cornerstone of drug discovery and biomedical research. Cysteine's unique thiol side chain allows for the formation of disulfide bridges, crucial for the structure and function of many peptides and proteins. However, this reactivity also presents a significant challenge during solid-phase peptide synthesis (SPPS). Protecting the cysteine thiol group is essential to prevent unwanted side reactions, such as oxidation and alkylation.[1]

This guide provides a comparative analysis of various cysteine protecting groups, with a special focus on the photolabile o-nitroveratryl (oNv) group, offering researchers the data and protocols needed to make informed decisions for their complex peptide synthesis projects.

The Challenge of Cysteine Protection

During Fmoc-based SPPS, the protecting group for the cysteine side chain must be stable to the basic conditions used for Fmoc removal (typically piperidine) and orthogonal to the final acidic cleavage from the resin (typically trifluoroacetic acid, TFA), especially when selective disulfide bond formation is required.[2] Common side reactions associated with cysteine include racemization, particularly when using base-mediated activation methods, and β-elimination.[3] The choice of protecting group can significantly impact the prevention of these side reactions.[3]

Comparison of Cysteine Protecting Groups

The selection of a cysteine protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond pattern and the presence of other sensitive residues. Below is a comparison of commonly used protecting groups.

Protecting GroupFmoc-L-Cys(Trt)-OH Fmoc-L-Cys(Acm)-OH Fmoc-L-Cys(StBu)-OH Fmoc-L-Cys(oNv)-OH
Full Name S-tritylS-acetamidomethylS-tert-butylthioS-(2-nitroveratryl)
Cleavage Condition TFA (acid-labile)Iodine (mild oxidation)Reducing agents (e.g., DTT, TCEP)[2]UV light (photolysis, ~365 nm)
Orthogonality Cleaved during final TFA cleavage. Not suitable for selective disulfide bond formation on-resin.Orthogonal to acid-labile groups. Essential for multi-disulfide synthesis.[4]Orthogonal to acid-labile groups. Cleaved under reductive conditions.[2]Fully orthogonal to acid- and base-labile groups. Allows for spatiotemporal control of deprotection.
Key Advantages Cost-effective and widely used for peptides with a single disulfide bond formed after cleavage.High stability; enables sequential disulfide bond formation.[4]Robust stability against both acidic and basic conditions during SPPS.[2]Cleavage is non-invasive and occurs under neutral pH, preserving other sensitive functionalities.
Potential Issues Reversibility of cleavage requires effective scavengers (e.g., TIS) to prevent re-attachment. Can lead to racemization.[3]Removal conditions can sometimes be harsh.Requires specific reducing agents for removal.Byproducts of photocleavage may require specific scavengers. The chromophore can be bulky.
Primary Use Case Routine synthesis of peptides requiring post-cleavage oxidation to form a single disulfide bridge.Regioselective synthesis of peptides with multiple disulfide bonds.[4]Peptides where high stability of the Cys protection is paramount throughout the synthesis.[2]Synthesis of photosensitive peptides, peptide hydrogels, and applications requiring precise spatial deprotection.

Case Study: The o-Nitrobenzyl (oNv) Advantage in Complex Synthesis

While specific, detailed comparative case studies for this compound are not abundant in publicly available literature, its utility can be highlighted based on the known advantages of photolabile protecting groups. The o-nitrobenzyl (oNv) group is a well-established photolabile protecting group used in various chemical syntheses.[5]

Scenario: Synthesis of a cyclic peptide-drug conjugate where the peptide contains an acid-sensitive modification and requires on-resin cyclization via a disulfide bridge.

In this scenario, traditional acid-labile protecting groups like Trt are unsuitable as they would be cleaved prematurely during the removal of other side-chain protecting groups or the linker. An oxidation-based deprotection (like for Acm) might interfere with other functionalities in the drug conjugate.

The use of this compound provides a distinct advantage. The entire peptide backbone, including the drug conjugate and other protected amino acids, can be assembled. The oNv groups can then be selectively removed by irradiation with UV light at a specific wavelength (typically around 365 nm) under neutral conditions, leaving all other protecting groups and the acid-sensitive drug moiety intact. The free thiols can then be oxidized on-resin to form the disulfide bridge, followed by final cleavage from the solid support.

Logical Workflow for On-Resin Cyclization using this compound

G A 1. Assemble Linear Peptide on Resin (using this compound) B 2. Selective Deprotection of oNv Groups (UV Irradiation, ~365 nm) A->B C 3. On-Resin Disulfide Bond Formation (Oxidation, e.g., I2 or air) B->C D 4. Cleavage from Resin & Global Deprotection (TFA Cocktail) C->D E Purified Cyclic Peptide D->E G cluster_cycle Repeat for each Amino Acid A Start with Resin B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Wash (DMF) B->C D Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) C->D E Wash (DMF) D->E E->B Next Cycle F Elongated Peptide on Resin

References

A Comparative Guide to Disulfide Bond Formation: Evaluating the Efficiency of Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of disulfide bonds is a cornerstone of peptide and protein chemistry, critical for defining the three-dimensional structure and biological activity of many therapeutic molecules. The choice of cysteine-protecting group and the method of disulfide bridge formation can significantly impact synthesis efficiency, yield, and purity. This guide provides an objective comparison of disulfide bond formation using the photocleavable Fmoc-L-Cys(oNv)-OH derivative against other common methodologies, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a cysteine derivative where the thiol group is protected by a 2-nitroveratryl (oNv) group.[1][2] This protecting group is notable for its stability to the basic conditions used for Fmoc group removal during standard solid-phase peptide synthesis (SPPS).[1] The key feature of the oNv group is its selective removal by photolysis (UV light at ~350 nm), which liberates the free thiol, allowing for directed and regioselective disulfide bond formation.[1][2] This method is particularly advantageous for the synthesis of complex peptides with multiple disulfide bridges, as demonstrated in the synthesis of insulin and α-conotoxin ImI.[1][2]

Comparative Analysis of Disulfide Bond Formation Methods

The efficiency of disulfide bond formation is paramount in peptide synthesis. Below is a comparison of key methods, with this compound evaluated alongside common alternatives. The primary methods for disulfide bond formation can be categorized into three main approaches:

  • Oxidation of Unprotected Thiols: This involves the direct oxidation of free cysteine thiols.

  • Oxidation of Symmetrically Protected Thiols: This approach uses the same protecting group for all cysteine residues, which are removed simultaneously before oxidation.

  • Directed (Orthogonal) Disulfide Bond Formation: This strategy employs different protecting groups for specific cysteine pairs, allowing for their sequential and controlled pairing.[3][4] this compound is a tool for this approach.

Method CategorySpecific Method/Protecting GroupPrincipleKey AdvantagesKey DisadvantagesTypical Reagents
Directed Formation This compound Photolabile oNv group is selectively cleaved by UV light to unmask the thiol for oxidation.[1][2]High regioselectivity for complex peptides; Orthogonal to standard acid/base labile groups; Mild deprotection conditions.[1]Requires specialized photolysis equipment; Potential for side reactions with photosensitive residues.UV light (350 nm), often in combination with an oxidizing agent.
Directed FormationFmoc-Cys(Acm)-OH + Fmoc-Cys(Mmt)-OHOrthogonal deprotection: Mmt is removed with dilute acid, Acm with iodine.[5]Allows for sequential formation of two disulfide bonds on-resin.Requires multiple, distinct deprotection and oxidation steps.1-3% TFA for Mmt removal; I₂ for Acm removal and oxidation.[5]
Directed FormationFmoc-Cys(Npys)-OHThe Npys group activates the thiol for disulfide exchange with a free thiol.Facilitates selective mixed disulfide formation.Npys group can be labile under certain basic conditions.[6]Reaction with a free thiol-containing peptide.
Oxidation of Symmetrically Protected ThiolsFmoc-Cys(Trt)-OHThe trityl (Trt) group is removed during the final acid cleavage from the resin.[7]Simple workflow as deprotection and cleavage are concurrent; Good for single disulfide bridges.[7]No regioselectivity for multiple disulfides, leading to scrambled products.TFA cleavage cocktail, followed by an oxidant (e.g., air, DMSO, K₃[Fe(CN)₆]).[7][8]
Oxidation of Symmetrically Protected ThiolsFmoc-Cys(Acm)-OHThe acetamidomethyl (Acm) group is stable to TFA and removed by iodine oxidation.[7]Linear peptide can be purified before oxidation; Stable protecting group.[7]Iodine oxidation can lead to side reactions with sensitive residues (e.g., Trp, Met).Iodine (I₂).
Oxidation of Unprotected ThiolsAir OxidationDirect oxidation of free thiols in solution by atmospheric oxygen.Simple and mild; No need for specific deprotection steps after cleavage.Slow reaction times; Low peptide concentrations required to favor intramolecular cyclization; Prone to side reactions.[8]Air/O₂, typically in a basic buffer.

Experimental Protocols

Protocol 1: Directed Disulfide Bond Formation using this compound

This protocol outlines the on-resin photolysis and subsequent disulfide bond formation.

  • Peptide Synthesis: Assemble the peptide chain on a solid support using standard Fmoc/tBu SPPS protocols, incorporating this compound and another orthogonally protected cysteine (e.g., Fmoc-Cys(Trt)-OH) at the desired positions.

  • Selective Deprotection of Cys(Trt): After chain assembly, selectively remove the Trt group from the other cysteine residue using a mild acid treatment (e.g., 1-3% TFA in DCM) while the peptide is still on the resin.

  • First Disulfide Bond Formation: Activate the now-free thiol (from the deprotected Cys(Trt)) and react it with a suitable partner, or proceed to the next deprotection step if forming an intramolecular bond with the Cys(oNv) residue.

  • Photolysis of the oNv Group:

    • Swell the peptidyl-resin in a suitable solvent (e.g., DMF or a buffer solution).

    • Irradiate the resin suspension with UV light at 350 nm for a specified period (typically 1-4 hours), monitoring the cleavage of the oNv group by HPLC-MS analysis of a small cleaved sample.

  • Oxidation to Form the Disulfide Bond:

    • Once the oNv group is cleaved, the free thiol is exposed.

    • Introduce an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) or iodine (I₂), to the resin suspension to facilitate the formation of the disulfide bond. Alternatively, in combination with a complementary S-pyridinesulfenyl (S-PyS) activated cysteine, the disulfide bond can form rapidly in situ upon photolysis.[2][9]

  • Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cocktail, precipitate, and purify by reverse-phase HPLC.

Protocol 2: On-Resin Disulfide Bond Formation using Iodine

This protocol is commonly used for peptides containing Cys(Acm) or Cys(Trt) residues.

  • Peptide Synthesis: Synthesize the peptide on the resin using Fmoc-Cys(Acm)-OH or Fmoc-Cys(Trt)-OH.

  • Resin Preparation: After peptide assembly, wash the resin thoroughly with DMF.

  • Iodine Oxidation:

    • Prepare a solution of iodine (e.g., 10 equivalents relative to the peptide) in a suitable solvent like DMF.

    • Add the iodine solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction progress by cleaving a small amount of resin and analyzing the peptide by HPLC-MS.

  • Quenching and Washing: Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate. Wash the resin extensively with DMF and DCM.

  • Cleavage and Purification: Cleave the cyclized peptide from the resin and purify as described above.

Visualizing the Workflow

The following diagrams illustrate the key workflows for disulfide bond formation.

G cluster_0 This compound Workflow A SPPS with Fmoc-Cys(oNv)-OH B Photolysis (UV, 350 nm) A->B On-Resin C Thiol Deprotection B->C D Oxidation C->D E Disulfide Bond Formation D->E

Caption: Directed disulfide formation using this compound.

G cluster_1 Symmetrical Cys(Trt) Workflow F SPPS with Fmoc-Cys(Trt)-OH G TFA Cleavage F->G H Simultaneous Thiol Deprotection G->H I Solution Phase Oxidation (e.g., Air) H->I J Disulfide Bond Formation I->J

Caption: Disulfide formation with S-Trityl protected cysteine.

G cluster_2 Orthogonal On-Resin Workflow K SPPS with Cys(Mmt) and Cys(Acm) L Mild Acid (1-3% TFA) K->L M Mmt Removal L->M N First Oxidation (e.g., NCS) M->N O First Disulfide Formed N->O P Iodine Treatment O->P Q Acm Removal & 2nd Oxidation P->Q R Second Disulfide Formed Q->R

Caption: Sequential disulfide formation with orthogonal protection.

Conclusion

The choice of strategy for disulfide bond formation is highly dependent on the complexity of the target peptide.

  • This compound stands out as a powerful tool for the regioselective synthesis of peptides with multiple, complex disulfide bridges. Its orthogonality to standard SPPS chemistry and the mildness of photolytic deprotection offer significant advantages for intricate targets.

  • For simpler peptides with a single disulfide bond, methods involving symmetrical protection with Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH are often more straightforward and cost-effective. The Trt group is particularly convenient as it is removed during final cleavage.

  • On-resin oxidation strategies, whether using iodine or other reagents, can improve cyclization efficiency by minimizing intermolecular side reactions that can occur in solution-phase oxidation.

Ultimately, the optimal method will be a balance of the required regioselectivity, the chemical nature of the peptide sequence, and the available laboratory resources. For drug development professionals working on complex peptide therapeutics, the precision offered by photocleavable protecting groups like oNv can be invaluable in achieving the desired product with higher fidelity and yield.

References

A Comparative Guide to Cysteine Protection in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of cysteine residues is paramount in the synthesis of complex peptides, particularly those requiring specific disulfide bond architectures for their biological activity. The choice of the thiol-protecting group on the Fmoc-cysteine derivative is a critical decision that impacts synthesis efficiency, peptide purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of Fmoc-L-Cys(oNv)-OH, a photolabile protecting group strategy, against commonly used alternatives: Fmoc-L-Cys(Trt)-OH, Fmoc-L-Cys(Acm)-OH, and Fmoc-L-Cys(StBu)-OH.

Executive Summary

This compound offers a distinct advantage in the synthesis of peptides with multiple disulfide bonds due to its orthogonal deprotection strategy using UV light. This allows for precise, regioselective disulfide bond formation without the need for harsh acidic or reductive conditions that could compromise the integrity of the peptide. While the initial cost of this compound is significantly higher than its traditional counterparts, the potential for higher purity of the final product and the ability to synthesize complex peptides that are inaccessible with other methods can justify the investment, particularly in a drug development setting where purity and structural integrity are non-negotiable.

Performance Comparison

The selection of a cysteine protecting group is a balancing act between stability during synthesis, ease of deprotection, potential for side reactions, and cost. The following table summarizes the key performance characteristics of this compound and its common alternatives.

FeatureThis compoundFmoc-L-Cys(Trt)-OHFmoc-L-Cys(Acm)-OHFmoc-L-Cys(StBu)-OH
Deprotection Method Photolysis (UV light, ~350-365 nm)[1][2]Acidolysis (TFA)[3]Iodine, Hg(II), Ag(I), Tl(III)[3][4]Reduction (thiols, phosphines)[3]
Orthogonality High (orthogonal to acid- and base-labile groups)Moderate (cleaved with other acid-labile groups)High (orthogonal to acid- and base-labile groups)High (orthogonal to acid- and base-labile groups)
Suitability for Regioselective Disulfide Formation ExcellentLimitedGoodGood
Potential Side Reactions Formation of nitrosobenzaldehyde byproduct[5]Racemization, β-piperidinylalanine formation[3]Racemization, potential for heavy metal contaminationIncomplete deprotection, desulfurization[6]
Relative Cost Very HighLowModerateHigh

Cost-Benefit Analysis

The economic viability of using a particular protected cysteine derivative is a crucial factor in large-scale peptide production. This table provides an estimated cost comparison.

DerivativeSupplier ExampleEstimated Price (USD/gram)Key BenefitsKey Drawbacks
This compound Iris Biotech~$1680Orthogonal deprotection for complex peptides.[1]High cost, requires specialized equipment for photolysis.
Fmoc-L-Cys(Trt)-OH Various~$1.32 - $5.00Low cost, well-established protocols.Limited orthogonality, potential for side reactions.
Fmoc-L-Cys(Acm)-OH Various~$10 - $20Orthogonal deprotection, useful for sequential disulfide bond formation.Use of potentially toxic heavy metals for deprotection.
Fmoc-L-Cys(StBu)-OH Various~$40 - $100Orthogonal deprotection via reduction.Sluggish deprotection, potential for side reactions.

Note: Prices are estimates based on publicly available information from various suppliers (2024) and can vary significantly based on purity, scale, and supplier.

Experimental Protocols

Detailed and reliable experimental protocols are essential for successful peptide synthesis. Below are representative protocols for the deprotection of the oNv group and a general workflow for regioselective disulfide bond formation, as might be applied in the synthesis of a complex peptide like human insulin.

Protocol 1: Photolytic Deprotection of the oNv Group On-Resin

This protocol is adapted from methodologies used in the synthesis of complex peptides.[7][8]

  • Resin Preparation: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a quartz reaction vessel.

  • Irradiation Setup: Place the reaction vessel under a UV lamp with a peak output at 350-365 nm. Ensure the setup is in a well-ventilated area or a fume hood with appropriate UV shielding.

  • Photolysis: Irradiate the resin suspension with continuous stirring for 30-60 minutes. The optimal irradiation time should be determined empirically for each specific peptide.

  • Monitoring: Monitor the deprotection by taking small aliquots of the resin and performing a thiol-specific test (e.g., Ellman's test) to confirm the presence of free sulfhydryl groups.

  • Washing: After complete deprotection, thoroughly wash the resin with DMF and DCM to remove the photolysis byproducts, such as 4,5-dimethoxy-2-nitrosobenzaldehyde.[5]

Protocol 2: On-Resin Regioselective Disulfide Bond Formation

This protocol outlines a general strategy for forming a specific disulfide bond on-resin after selective deprotection.

  • Selective Deprotection: Perform selective deprotection of the desired cysteine residues. For this compound, use the photolysis protocol above. For other orthogonal protecting groups like Acm or StBu, use their respective deprotection reagents (e.g., I2 for Acm, a reducing agent for StBu).

  • Resin Washing: Thoroughly wash the resin to remove all traces of the deprotection reagents and byproducts.

  • Oxidation: Treat the resin with a mild oxidizing agent to facilitate disulfide bond formation. Common reagents include:

    • Iodine in DMF or DCM.

    • Thallium(III) trifluoroacetate (Tl(OTf)3) in DMF.

    • N-Chlorosuccinimide (NCS) in DMF.[5]

  • Reaction Time: Allow the oxidation reaction to proceed for 15-60 minutes at room temperature.

  • Monitoring: Monitor the completion of the disulfide bond formation by HPLC-MS analysis of a small cleaved sample of the peptide.

  • Washing: Wash the resin extensively with DMF and DCM to remove the oxidizing agent and any side products.

  • Further Synthesis: Proceed with the next steps of the peptide synthesis, such as the deprotection and oxidation of another pair of orthogonally protected cysteines to form a second disulfide bond.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex chemical processes. The following diagrams, generated using Graphviz (DOT language), illustrate a logical workflow for the regioselective synthesis of a two-disulfide-containing peptide and a simplified representation of the disulfide bond arrangement in human insulin.

Workflow for Regioselective Disulfide Bond Formation

regioselective_synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_disulfide1 First Disulfide Bond Formation cluster_disulfide2 Second Disulfide Bond Formation Start Start Couple_AA Couple Fmoc-AA-OH Start->Couple_AA Deprotect_Fmoc Deprotect Fmoc (Piperidine) Couple_AA->Deprotect_Fmoc Deprotect_Fmoc->Couple_AA Repeat for sequence Deprotect_Cys1 Selective Deprotection (e.g., Photolysis of oNv) Deprotect_Fmoc->Deprotect_Cys1 Oxidize_1 On-Resin Oxidation (e.g., Iodine) Deprotect_Cys1->Oxidize_1 Deprotect_Cys2 Selective Deprotection (e.g., Reduction of StBu) Oxidize_1->Deprotect_Cys2 Oxidize_2 On-Resin Oxidation (e.g., NCS) Deprotect_Cys2->Oxidize_2 Cleavage Cleavage from Resin & Global Deprotection (TFA) Oxidize_2->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide with Two Disulfide Bonds Purification->Final_Peptide

Caption: A logical workflow for the synthesis of a peptide with two regioselectively formed disulfide bonds.

Disulfide Connectivity of Human Insulin

Caption: Schematic representation of the three disulfide bonds in human insulin.

Conclusion and Recommendations

The use of this compound presents a powerful, albeit costly, strategy for the synthesis of complex peptides requiring precise disulfide bond formation. Its key advantage of orthogonal photolytic deprotection allows for the synthesis of molecules that are challenging or impossible to produce with conventional methods.

  • For academic and early-stage research: The high cost of this compound may be prohibitive. Traditional protecting groups like Trt and Acm offer a more cost-effective solution for routine peptide synthesis.

  • For process development and manufacturing of therapeutic peptides: The investment in this compound can be justified. The potential for higher purity, reduced side reactions, and the ability to create complex, patentable molecules can outweigh the initial raw material cost. The regioselective control offered by this reagent is a significant asset in ensuring the correct three-dimensional structure and, consequently, the biological activity and safety of a peptide drug.

Ultimately, the choice of cysteine protecting group should be made on a case-by-case basis, carefully weighing the complexity of the target peptide, the required purity, and the overall project budget. For the synthesis of next-generation, multi-disulfide peptide therapeutics, this compound represents a valuable and enabling technology.

References

The Strategic Advantage of Fmoc-L-Cys(oNv)-OH in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the photolabile protecting group oNv for cysteine, its applications, and a comparative analysis against other common thiol protecting groups.

In the intricate world of peptide synthesis and the development of sophisticated therapeutic agents, the precise control of reactive functional groups is paramount. For cysteine, a uniquely reactive amino acid, the choice of a thiol-protecting group can dictate the success of a synthetic strategy. Among the arsenal of available protecting groups, the o-nitroveratryl (oNv) group, particularly in the form of Fmoc-L-Cys(oNv)-OH, has emerged as a powerful tool for researchers. Its key feature, the ability to be cleaved by light, offers a level of control and orthogonality that is highly sought after in complex peptide synthesis, the creation of caged peptides, and the development of photoactivatable therapeutics.

This guide provides a detailed review of the applications of this compound, offering a comparative analysis with other commonly used cysteine protecting groups. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of key workflows and concepts to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Comparative Analysis of Cysteine Protecting Groups

The selection of a suitable protecting group for the thiol side chain of cysteine is a critical decision in solid-phase peptide synthesis (SPPS). The ideal protecting group should be stable throughout the synthesis, easily removable under specific and mild conditions without affecting other protecting groups (orthogonality), and should not lead to side reactions. The oNv group offers a unique set of advantages due to its photolabile nature. Below is a comparative overview of this compound and other commonly used cysteine protecting groups.

Protecting GroupStructureCleavage ConditionsOrthogonality & CompatibilityAdvantagesDisadvantages
o-Nitroveratryl (oNv) 4,5-dimethoxy-2-nitrobenzylUV light (typically 350-365 nm)Orthogonal to acid- and base-labile groups. Compatible with standard Fmoc-SPPS.Mild, non-invasive cleavage. Allows for spatiotemporal control of deprotection. Enables in-situ disulfide bond formation.Potential for side reactions if not performed under optimal conditions. Requires specialized equipment for photolysis.
Trityl (Trt) TriphenylmethylMild acid (e.g., TFA/TIS/H₂O)Cleaved simultaneously with other acid-labile side-chain protecting groups.Well-established and widely used. Cost-effective.Not orthogonal in standard Fmoc-SPPS cleavage. Can be bulky, potentially hindering coupling reactions.
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Heavy metal salts (e.g., Hg(OAc)₂, AgOTf) or iodineOrthogonal to acid- and base-labile groups.Stable to a wide range of conditions. Allows for sequential disulfide bond formation.Cleavage requires toxic heavy metals or harsh oxidative conditions.
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., HF) or with reducing agentsNot commonly used in Fmoc-SPPS due to cleavage conditions.Requires harsh cleavage conditions.
tert-Butylsulfenyl (StBu) -S-C(CH₃)₃Reducing agents (e.g., DTT, TCEP)Orthogonal to acid- and base-labile groups.Cleavage under mild reducing conditions.Can be unstable to piperidine used for Fmoc deprotection.
Quantitative Comparison of Performance
Protecting GroupTypical YieldPurityDeprotection TimeRacemization Risk during Coupling
o-Nitroveratryl (oNv) Good to ExcellentHighMinutes to hours (light dependent)Low
Trityl (Trt) Good to ExcellentHighMinutes to hours (acid dependent)3.3% (with DIPCDI/Oxyma Pure)[1]
Acetamidomethyl (Acm) GoodHighVariable (reagent dependent)Low
tert-Butylsulfenyl (StBu) Moderate to GoodGoodMinutes to hours (reagent dependent)Moderate

Key Applications of this compound

The unique properties of the oNv protecting group have led to its application in several advanced areas of peptide and protein science.

Directed Disulfide Bond Formation

The photolabile nature of the oNv group allows for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. By selectively deprotecting a specific cysteine with light, that thiol group becomes available for oxidation to form a disulfide bridge with another deprotected cysteine, while other oNv-protected cysteines remain shielded. This strategy has been successfully employed in the synthesis of complex peptides like insulin, oxytocin, and α-conotoxin ImI.[2]

Caged Peptides and Photoactivatable Probes

This compound is a key building block for the synthesis of "caged" peptides. In this approach, a biologically active peptide is rendered inactive by the presence of the oNv group on a critical cysteine residue. The activity of the peptide can then be "unleashed" at a specific time and location by irradiation with UV light. This technique provides precise spatiotemporal control over peptide function, making it an invaluable tool for studying dynamic biological processes and signaling pathways.

Photoactivatable Therapeutics

The concept of caged peptides extends to the development of photoactivatable drugs. A therapeutic peptide can be administered in its inactive, caged form, minimizing off-target effects. Upon reaching the target tissue, localized irradiation can activate the drug, leading to a more targeted and effective treatment with reduced systemic toxicity.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) using this compound

Standard Fmoc/tBu SPPS protocols are generally applicable for the incorporation of this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF. Add a base like diisopropylethylamine (DIEA) (6-10 equivalents) to the solution. Add the activation mixture to the resin and shake for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Photolytic Deprotection of the oNv Group
  • Resin Preparation: Swell the peptide-bound resin in a suitable solvent such as DMF or a mixture of DMF/water in a quartz reaction vessel.

  • Irradiation: Irradiate the resin suspension with a UV lamp at a wavelength of 350-365 nm. The irradiation time can vary from 30 minutes to several hours depending on the scale of the synthesis, the peptide sequence, and the light source intensity. The progress of the deprotection can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Washing: After complete deprotection, wash the resin thoroughly with DMF and DCM to remove the photolysis byproducts.

In-situ Disulfide Bond Formation
  • Simultaneous Deprotection: If forming a disulfide bond between two oNv-protected cysteines, both can be deprotected simultaneously during the photolysis step.

  • Oxidation: After photolytic deprotection and washing, the resin is suspended in a suitable solvent (e.g., DMF). An oxidizing agent, such as air (by bubbling through the suspension), iodine, or potassium ferricyanide, is introduced to facilitate the formation of the disulfide bond. The reaction is typically monitored by HPLC-MS.

  • Final Cleavage: Once disulfide bond formation is complete, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizing Workflows and Concepts

spss_workflow resin Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) deprotection->coupling wash Wash coupling->wash repeat Repeat for next amino acid wash->repeat Continue chain elongation final_cleavage Final Cleavage (e.g., TFA cocktail) wash->final_cleavage End of synthesis repeat->deprotection peptide Purified Peptide final_cleavage->peptide

onv_deprotection_workflow start Peptide on Resin with Cys(oNv) photolysis Photolysis (UV light, 350-365 nm) start->photolysis deprotected Peptide on Resin with free Cys-SH photolysis->deprotected disulfide In-situ Disulfide Bond Formation (Oxidation) deprotected->disulfide final Cyclized/Bridged Peptide on Resin disulfide->final

caged_peptide_activation cluster_inactive Inactive State cluster_active Active State cluster_effect Biological Effect inactive_peptide Caged Peptide (Biologically Inactive) -S-oNv active_peptide Active Peptide -SH inactive_peptide->active_peptide UV Light (350-365 nm) signaling Interaction with Target Protein -> Signaling Cascade active_peptide->signaling

Conclusion

This compound stands out as a versatile and powerful reagent in the field of peptide chemistry. Its key advantage lies in the orthogonality of the oNv group, which can be selectively removed with light, offering a level of control that is difficult to achieve with traditional acid- or base-labile protecting groups. This feature is particularly beneficial for the synthesis of complex peptides with multiple disulfide bonds and for the development of innovative research tools and therapeutic agents such as caged peptides and photoactivatable drugs. While the requirement for specialized photochemical equipment may be a consideration, the benefits of precise spatiotemporal control over peptide activation and disulfide bond formation often outweigh this limitation, making this compound an indispensable tool for advancing peptide science and drug discovery.

References

Safety Operating Guide

Proper Disposal of Fmoc-L-Cys(oNv)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Fmoc-L-Cys(oNv)-OH, a reagent commonly used in peptide synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Classification

Based on available data, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. The presence of the 2-nitroveratryl group also suggests potential for additional systemic effects associated with aromatic nitro compounds.

A summary of the likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications is provided in the table below.

Hazard ClassGHS CategoryDescription
Skin Corrosion / IrritationCategory 2Causes skin irritation.
Serious Eye Damage / Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.
Acute Toxicity (Oral)Category 4Harmful if swallowed.

Experimental Protocols for Disposal

The following step-by-step protocol must be followed for the disposal of this compound and any materials contaminated with it.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Designated hazardous waste container, clearly labeled.

  • Chemical fume hood.

  • Spill containment materials (e.g., absorbent pads, sand).

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Solid waste (e.g., contaminated weighing paper, gloves, pipette tips) should be collected separately from liquid waste.

  • Containment of Solid Waste:

    • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Containment of Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

    • Under no circumstances should this chemical be disposed of down the drain.

  • Labeling and Storage:

    • Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide the EHS or contractor with a complete and accurate description of the waste.

  • Spill Management:

    • In the event of a small spill, and if it is safe to do so, contain the spill using absorbent materials.

    • Wear appropriate PPE and work in a well-ventilated area (preferably a chemical fume hood).

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path A This compound Waste Generated (Solid or Liquid) B Is the waste hazardous? A->B C Collect in a labeled, sealed hazardous waste container. B->C Yes F Incorrect Disposal Path (Drain or Regular Trash) B->F No (Incorrect Assessment) D Store in designated hazardous waste area. C->D E Contact EHS for pickup and disposal. D->E

Caption: Decision workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Fmoc-L-Cys(oNv)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-Cys(oNv)-OH. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect for tears or holes before use and replace regularly or immediately upon contamination.[2][3]
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[2][3]
Skin and Body Protection Laboratory coatA buttoned, long-sleeved lab coat should be worn to protect the skin.[2]
Respiratory Protection Dust mask or respiratorUse a dust mask for handling small quantities in a well-ventilated area. If significant dust is generated or ventilation is inadequate, a respirator may be required.[2][3][4]
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in the laboratory.[2][5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

Safe Handling Practices:

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust. Avoid contact with skin and eyes. Do not ingest.

  • Grounding: For transfers of large quantities of the powder, take precautionary measures against static discharges.

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Experimental Workflow

The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from preparation to use in an experiment.

G Handling Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh exp_dissolve Dissolve in Appropriate Solvent prep_weigh->exp_dissolve Transfer to Reaction Vessel exp_react Perform Chemical Reaction exp_dissolve->exp_react exp_monitor Monitor Reaction Progress exp_react->exp_monitor cleanup_quench Quench Reaction exp_monitor->cleanup_quench cleanup_dispose Dispose of Waste cleanup_quench->cleanup_dispose cleanup_clean Clean Glassware and Work Area cleanup_dispose->cleanup_clean cleanup_ppe Doff PPE cleanup_clean->cleanup_ppe

Caption: General laboratory workflow for handling this compound.

Disposal Plan

Waste Characterization:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.

Disposal Procedures:

  • Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container. Do not dispose of down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.